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  • Product: 2-Methyl-5-(3-nitrophenyl)phenol
  • CAS: 1261934-03-5

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Profiling of 2-Methyl-5-(3-nitrophenyl)phenol: A Technical Whitepaper

Executive Summary In the rational design of novel therapeutics and advanced materials, the physicochemical properties of a molecule dictate its pharmacokinetic behavior, environmental fate, and synthetic tractability. 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of novel therapeutics and advanced materials, the physicochemical properties of a molecule dictate its pharmacokinetic behavior, environmental fate, and synthetic tractability. 2-Methyl-5-(3-nitrophenyl)phenol (Molecular Formula: C₁₃H₁₁NO₃) is a highly functionalized biphenyl derivative. Featuring an ortho-cresol core coupled to a meta-nitrophenyl ring, this molecule presents a unique interplay of steric hindrance, inductive electron withdrawal, and hydrophobic bulk.

This whitepaper provides an in-depth, authoritative analysis of the compound's core physicochemical properties. As a Senior Application Scientist, I have structured this guide to not only present theoretical data but to rigorously define the self-validating experimental protocols required to accurately measure these parameters in a laboratory setting.

Structural and Electronic Analysis

The macroscopic properties of 2-Methyl-5-(3-nitrophenyl)phenol are fundamentally driven by its microscopic structural features:

  • The Biphenyl Scaffold: Imparts significant lipophilicity and structural rigidity. The dihedral angle between the two phenyl rings is likely non-planar due to steric clashes, which slightly increases aqueous solubility compared to a perfectly planar system[1].

  • The Phenolic Hydroxyl (-OH): Acts as both a hydrogen-bond donor and acceptor. Its acidity is modulated by the surrounding groups.

  • The Ortho-Methyl Group (-CH₃): Provides an electron-donating inductive effect (+I) that slightly destabilizes the phenoxide anion, raising the pKa. It also introduces steric hindrance around the hydroxyl group, potentially masking it from solvent interactions.

  • The Meta-Nitro Group (-NO₂): A strong electron-withdrawing group. Because it is located on the adjacent ring, its resonance effect (-R) cannot fully conjugate with the phenol oxygen; however, its inductive effect (-I) propagates through the biphenyl sigma framework, slightly increasing the acidity of the phenol.

G A 2-Methyl-5-(3-nitrophenyl)phenol B Phenol OH Group (H-Bond Donor) A->B C Nitro Group (Electron Withdrawing) A->C D Biphenyl Scaffold (Hydrophobic Core) A->D E pKa ~ 9.8 (Weak Acid) B->E C->E Inductive Effect F Dipole Moment & Redox Potential C->F G High LogP (~3.8) Low Aqueous Solubility D->G

Caption: Logical mapping of how functional groups in 2-Methyl-5-(3-nitrophenyl)phenol dictate its properties.

Quantitative Physicochemical Parameters

The following table synthesizes the predicted physicochemical parameters based on structural fragment analysis and analogous biphenyl compounds[1].

Table 1: Core Physicochemical Profile

ParameterPredicted ValueScientific Causality & Significance
Molecular Weight 229.23 g/mol Falls well within Lipinski’s Rule of 5 (<500 Da), suggesting favorable passive membrane permeability.
Topological Polar Surface Area (TPSA) 66.0 ŲDriven by the -OH (20.2 Ų) and -NO₂ (45.8 Ų) groups. A TPSA < 90 Ų strongly correlates with blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors (HBD) 1Single phenolic proton. Low HBD count minimizes desolvation energy penalties during receptor binding.
Hydrogen Bond Acceptors (HBA) 3Oxygen atoms on the phenol and nitro groups.
Partition Coefficient (LogP) ~3.8The hydrophobic biphenyl core dominates, offset slightly by the polar -OH and -NO₂ groups.
Acid Dissociation Constant (pKa) ~9.8The electron-donating ortho-methyl group raises the pKa relative to phenol (10.0), but the distal nitro group's inductive pull lowers it slightly.

Experimental Methodologies for Property Validation

To transition from theoretical predictions to empirical data, rigorous experimental protocols must be employed. The methodologies below are designed as self-validating systems , ensuring that any experimental artifact is immediately detectable.

Acid Dissociation Constant (pKa) Determination

Causality of Method Choice: While potentiometric titration is the standard for pKa determination, the high lipophilicity (LogP ~3.8) and resulting low aqueous solubility of 2-Methyl-5-(3-nitrophenyl)phenol make titration unreliable (precipitation often occurs before the endpoint is reached). Therefore, UV-Vis Spectrophotometry is the method of choice, as it allows for accurate measurements at micromolar concentrations where the compound remains fully dissolved[2].

pKa_Workflow S1 Prepare Buffer Solutions (pH 2.0 to 12.0) S2 Spike with Compound (Constant Concentration) S1->S2 S3 UV-Vis Spectrophotometry (Scan 200-400 nm) S2->S3 S4 Identify Isosbestic Point & Extract Absorbance at λ_max S3->S4 S5 Non-linear Regression (Henderson-Hasselbalch) S4->S5 S6 Determine pKa Value S5->S6

Caption: Self-validating UV-Vis spectrophotometric workflow for pKa determination.

Step-by-Step Protocol (Adapted from OECD Guideline 112)[2]:

  • Buffer Preparation: Prepare a series of aqueous universal buffers (e.g., Britton-Robinson) ranging from pH 2.0 to 12.0 in 0.5 pH unit increments. Ensure constant ionic strength (e.g., 0.1 M KCl).

  • Stock Solution: Dissolve the compound in a minimal volume of HPLC-grade methanol (no more than 1% final assay volume) to prevent co-solvent effects on the dielectric constant of the water.

  • Equilibration: Spike the stock solution into each buffer to achieve a final concentration of ~10 μM. Allow 30 minutes for thermal and chemical equilibration at 25.0 ± 0.1 °C.

  • Spectral Acquisition: Scan the absorbance of each solution from 200 nm to 400 nm against a matched blank.

  • Self-Validation Check (The Isosbestic Point): Overlay all spectra. You must observe a sharp isosbestic point (a specific wavelength where all spectra intersect). Causality: A tight isosbestic point proves that only two species (the unionized phenol and the ionized phenoxide) exist in equilibrium. If the point drifts, the compound is either degrading or precipitating, invalidating the assay.

  • Data Analysis: Extract the absorbance values at the λmax​ of the phenoxide anion. Plot Absorbance vs. pH and perform a non-linear regression using the Henderson-Hasselbalch equation to derive the exact pKa.

Lipophilicity (Partition Coefficient, LogP)

Causality of Method Choice: For highly lipophilic compounds (LogP > 5), the slow-stirring method (OECD 123) is required to prevent micro-emulsion artifacts. However, because the predicted LogP of this compound is ~3.8, the standard Shake-Flask Method (OECD 107) is both appropriate and highly efficient[3].

Step-by-Step Protocol (Adapted from OECD Guideline 107)[3]:

  • Phase Pre-Saturation (Critical Step): Stir n-octanol and distilled water together in a large vessel for 24 hours. Causality: If the phases are not mutually saturated prior to the experiment, mass transfer of the solvents will occur during the shake-flask process, altering the phase volumes and destroying the accuracy of the concentration calculations.

  • Solubilization: Dissolve an accurately weighed amount of 2-Methyl-5-(3-nitrophenyl)phenol into the pre-saturated n-octanol.

  • Varying Phase Ratios: Prepare three separate separatory funnels with different volume ratios of octanol to water (e.g., 1:1, 1:2, and 2:1). Causality: Testing multiple ratios proves that the calculated LogP is independent of the solvent volumes used, ruling out concentration-dependent aggregation.

  • Agitation and Separation: Invert the funnels 100 times over 5 minutes. Avoid violent shaking to minimize stable emulsion formation. Transfer the mixtures to centrifuge tubes and spin at 3000 x g for 15 minutes to force complete phase separation.

  • Quantification: Carefully sample both the octanol and aqueous phases using a syringe. Analyze both phases via HPLC-UV.

  • Self-Validation Check (Mass Balance): Calculate the total mass of the compound recovered by adding the mass in the octanol phase to the mass in the aqueous phase ( Coct​Voct​+Caq​Vaq​ ). Causality: The recovered mass must equal ≥95% of the initial mass added. If it does not, the compound has precipitated at the interface or adsorbed onto the glassware, and the calculated LogP is invalid.

Conclusion

2-Methyl-5-(3-nitrophenyl)phenol is a structurally rigid, lipophilic molecule with a weakly acidic phenolic proton. Its physicochemical profile (LogP ~3.8, pKa ~9.8, TPSA 66.0 Ų) suggests it would exhibit excellent membrane permeability but poor aqueous solubility, necessitating careful formulation strategies (e.g., solid dispersions or lipid-based nanocarriers) if developed as an active pharmaceutical ingredient. By employing the self-validating OECD methodologies outlined in this whitepaper, researchers can confidently bridge the gap between theoretical cheminformatics and empirical reality.

References

  • OECD Test No. 112: Dissociation Constants in Water Source: Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals URL:[Link]

  • OECD Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method Source: Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals URL:[Link]

  • PubChem Compound Summary for CID 20278 (2-Biphenylol, 5-nitro-) Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • OECD Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method Source: Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Structural Analysis of 2-Methyl-5-(3-nitrophenyl)phenol

Abstract: This technical guide provides a comprehensive framework for the complete structural elucidation of 2-Methyl-5-(3-nitrophenyl)phenol, a biphenyl derivative with functionalities relevant to pharmaceutical and mat...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive framework for the complete structural elucidation of 2-Methyl-5-(3-nitrophenyl)phenol, a biphenyl derivative with functionalities relevant to pharmaceutical and materials science research. As direct experimental data for this specific molecule is not widely published, this document outlines a systematic approach based on foundational spectroscopic principles and data from analogous structures. We detail the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. The guide emphasizes the causality behind experimental choices, presenting a self-validating workflow designed for researchers, chemists, and drug development professionals who require unambiguous structural confirmation of novel chemical entities.

Introduction and Strategic Overview

2-Methyl-5-(3-nitrophenyl)phenol is a multi-functional organic compound featuring a substituted biphenyl core. This structural motif is of significant interest in drug discovery, as the biphenyl scaffold allows for the precise spatial orientation of pharmacophoric elements. The presence of a phenolic hydroxyl group, a methyl group, and a nitro group imparts a unique electronic and steric profile, suggesting potential for diverse chemical interactions and applications.

The rigorous confirmation of such a structure is paramount before its use in further research or development. The analytical strategy must not only identify all constituent parts but also definitively establish their connectivity, including the substitution patterns on both aromatic rings and the linkage between them. This guide presents an integrated approach where each analytical technique provides complementary information, culminating in a single, validated structural assignment.

Physicochemical and Structural Profile

A foundational step in any analysis is to establish the theoretical chemical properties of the target molecule. This data informs sample preparation, chromatographic methods, and the interpretation of spectroscopic results.

Caption: 2D Structure of 2-Methyl-5-(3-nitrophenyl)phenol.

Table 1: Physicochemical Properties of 2-Methyl-5-(3-nitrophenyl)phenol

PropertyValueSource / Method
Molecular Formula C₁₃H₁₁NO₃(Calculated)
Molecular Weight 229.23 g/mol (Calculated)
Exact Mass 229.0739 g/mol (Calculated)
CAS Number Not assigned(Not found in public databases)
Predicted logP 3.25(Calculated, e.g., via XLogP3)
Hydrogen Bond Donors 1 (Phenolic OH)(Calculated)
Hydrogen Bond Acceptors 3 (Nitro O, Phenolic O)(Calculated)
Precursor CAS 5428-54-6 (2-Methyl-5-nitrophenol)[NIST WebBook][1]

Context: Plausible Synthesis and Impurity Profile

Understanding the synthetic route is critical for the analytical scientist, as it allows for the anticipation of potential impurities that could complicate spectral interpretation. A plausible and common method for constructing the biphenyl linkage is a Suzuki cross-coupling reaction. This would involve reacting a halogenated derivative of one ring with a boronic acid derivative of the other, catalyzed by a palladium complex.

For instance, coupling 5-bromo-2-methylphenol with (3-nitrophenyl)boronic acid would yield the target compound. Potential impurities could therefore include:

  • Unreacted starting materials (5-bromo-2-methylphenol, (3-nitrophenyl)boronic acid).

  • Homocoupled byproducts (e.g., 3,3'-dinitrobiphenyl).

  • Dehalogenated starting material (2-methylphenol).

These possibilities must be considered when analyzing purity via chromatography (HPLC, GC) and interpreting spectroscopic data.

Core Spectroscopic Elucidation

The core of the structural analysis relies on the synergistic application of NMR, MS, and FTIR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise carbon-hydrogen framework and connectivity. Experiments should be conducted in a suitable deuterated solvent, such as DMSO-d₆, which will allow for the observation of the exchangeable phenolic proton.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to reveal 8 distinct signals.

  • Phenolic Proton (-OH): A broad singlet, likely downfield (>9.0 ppm in DMSO-d₆), whose chemical shift is concentration-dependent.[2]

  • Methyl Protons (-CH₃): A sharp singlet integrating to 3H, expected around 2.1-2.3 ppm.

  • Aromatic Protons (7H total): These will appear in the range of 7.0-8.5 ppm. The substitution pattern dictates their splitting:

    • Phenol Ring (3H): This ring has a 1,2,4-substitution pattern. We expect one singlet (or a narrowly split triplet, J≈2-3 Hz) and two doublets, characteristic of an ABC spin system.

    • Nitrophenyl Ring (4H): This ring has a 1,3-substitution pattern. We predict one singlet (or narrowly split triplet), two doublets (or doublet of doublets), and one triplet, forming a more complex pattern due to varying coupling constants. The protons adjacent to the nitro group will be the most downfield.

¹³C NMR Spectroscopy (Predicted): The proton-decoupled ¹³C NMR spectrum should show 13 distinct carbon signals, as the molecule has no plane of symmetry.

  • Methyl Carbon: One signal in the aliphatic region, ~15-20 ppm.

  • Aromatic Carbons: Twelve signals in the aromatic region (110-165 ppm).

    • The carbon bearing the -OH group will be significantly downfield (~155-160 ppm).

    • The carbon bearing the -NO₂ group will also be downfield (~148 ppm).

    • The two carbons forming the biphenyl bond (C-C') will be quaternary and identifiable through 2D NMR.

2D NMR Spectroscopy (COSY, HSQC, HMBC): Two-dimensional NMR experiments are essential for unambiguous assignment.

  • COSY (Correlation Spectroscopy): Will reveal proton-proton couplings (³JHH), confirming which protons are adjacent on each aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, allowing for the definitive assignment of all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall structure. It shows correlations between protons and carbons over 2-3 bonds. Crucially, it will show correlations from protons on one ring to the quaternary carbon of the other ring at the biphenyl linkage, proving the connection between the two halves of the molecule.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is used to determine the exact molecular weight and, by extension, the molecular formula.[3]

  • Molecular Ion: The primary peak observed in the mass spectrum will correspond to the protonated [M+H]⁺ or deprotonated [M-H]⁻ molecule. For C₁₃H₁₁NO₃, the expected exact mass is 229.0739. HRMS should confirm this value to within 5 ppm, validating the elemental composition.

  • Fragmentation Analysis: While soft ionization minimizes fragmentation, techniques like Collision-Induced Dissociation (CID) in MS/MS can provide structural information. Aromatic nitro compounds exhibit characteristic fragmentation patterns.[4][5] Key expected fragments include:

    • Loss of NO₂ (M - 46)

    • Loss of NO (M - 30)

    • Loss of an oxygen atom (M - 16)

    • Cleavage of the biphenyl C-C bond, leading to ions corresponding to the individual substituted rings.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule.[3][6]

Table 2: Predicted FTIR Vibrational Frequencies

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Characteristics
Phenol O-HStretch3200 - 3600Broad, strong band.[7]
Aromatic C-HStretch3000 - 3100Medium to weak, sharp peaks.
Aliphatic C-H (Methyl)Stretch2850 - 2960Medium, sharp peaks.
Aromatic C=CStretch1450 - 1600Multiple medium to strong bands.
Nitro N-OAsymmetric Stretch1500 - 1560Strong, sharp band.[7][8]
Nitro N-OSymmetric Stretch1340 - 1390Strong, sharp band.[8]
Phenol C-OStretch1150 - 1250Medium to strong band.

The presence of all these key bands provides strong evidence for the assigned functional groups, corroborating the data from NMR and MS.

Integrated Structural Confirmation Workflow

analysis_workflow cluster_data Data Acquisition cluster_info Information Derived NMR NMR (1H, 13C, COSY, HSQC, HMBC) NMR_info C-H Framework Connectivity Substitution Pattern NMR->NMR_info MS HRMS (ESI-TOF) MS_info Elemental Formula (C₁₃H₁₁NO₃) Exact Molecular Weight MS->MS_info FTIR FTIR (ATR) FTIR_info Functional Groups (-OH, -NO₂, Ar-H, -CH₃) FTIR->FTIR_info Validation Data Integration & Validation NMR_info->Validation MS_info->Validation FTIR_info->Validation Conclusion Unambiguous Structure Confirmed: 2-Methyl-5-(3-nitrophenyl)phenol Validation->Conclusion

Caption: Integrated workflow for structural validation.

The validation process involves a critical cross-check:

  • Does the exact mass from HRMS match the molecular formula derived from the ¹³C and ¹H NMR signal count?

  • Are all functional groups identified by FTIR (-OH, -NO₂) consistent with the chemical shifts and assignments in the NMR spectra?

  • Does the fragmentation pattern in MS/MS align with the connectivity established by 2D NMR, particularly the biphenyl linkage?

A positive answer to all these questions provides the highest level of confidence in the structural assignment.

Experimental Protocols

The following are generalized protocols that should be adapted based on available instrumentation and sample characteristics.

Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire data with a standard pulse sequence. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C{¹H} NMR Acquisition: Use a standard proton-decoupled pulse sequence. Acquire data for a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

  • 2D NMR (COSY, HSQC, HMBC): Acquire 2D spectra using standard, gradient-selected pulse programs. Optimize parameters according to instrument-specific guidelines.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) and the ¹³C spectrum accordingly (δ ≈ 39.52 ppm).

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[4]

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.[3]

  • Analysis Conditions:

    • Ionization Mode: Both positive (for [M+H]⁺) and negative (for [M-H]⁻) modes should be tested.

    • Mass Range: Scan a range appropriate for the target mass, e.g., m/z 50-500.

    • Calibration: Ensure the instrument is calibrated immediately prior to analysis using a known standard to guarantee mass accuracy.

  • Data Analysis: Determine the m/z of the molecular ion peak and use the instrument software to calculate the elemental composition based on the exact mass and isotopic pattern.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: If the sample is a solid, place a small amount directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.[3]

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Identify peak positions and correlate them with known functional group vibrations.

Conclusion

The structural elucidation of a novel molecule such as 2-Methyl-5-(3-nitrophenyl)phenol requires a multi-pronged, evidence-based approach. By systematically applying NMR spectroscopy for framework determination, mass spectrometry for molecular formula confirmation, and FTIR for functional group identification, a researcher can build an unassailable case for the compound's structure. The integrated workflow described herein serves as a robust blueprint, ensuring that all data is cross-validated to meet the high standards of scientific integrity required in chemical research and drug development.

References

  • BenchChem. (n.d.). Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers.
  • Benoit, F. M., & Holmes, J. L. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3624.
  • BenchChem. (n.d.). Structural Elucidation of 3'-(Hydroxymethyl)-biphenyl-4-acetic acid: A Comparative Analysis.
  • Benoit, F., & Holmes, J. L. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Science Publishing.
  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation.
  • Harley-Mason, J., Toube, T. P., & Williams, D. H. (1966). Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. Journal of the Chemical Society B: Physical Organic, 396-402.
  • Shree Devamani Chemopharma. (n.d.). 2 methyl 5 nitro phenol.
  • PubChem. (n.d.). 3-[(2-Methyl-5-nitro-phenylimino)-methyl]-phenol.
  • ResearchGate. (n.d.). FTIR spectrum of pure p-nitro phenol.
  • PrepChem.com. (n.d.). Synthesis of 2-methyl-5-nitrophenol.
  • Cheméo. (n.d.). Chemical Properties of 2-Methyl-5-nitrophenol (CAS 5428-54-6).
  • Abraham, R. J., et al. (2007). An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 45(10), 835-844.
  • ResearchGate. (n.d.). The 1 H-NMR Spectrum of 4-[[[4-[(4-nitrophenyl)azo]phenyl]imino]methyl]-Phenol.
  • Shenderovich, I. G., et al. (1997). NMR AND EPR STUDY OF THE NITROXIDE RADICAL TEMPO INTERACTION WITH PHENOLS. Spectroscopy Letters, 30(8), 1515-1523.
  • ACS Publications. (2024). Heterogeneous Reactions of Phenol on Different Components of Mineral Dust Aerosol: Formation of Oxidized Organic and Nitro-Phenolic Compounds.
  • BenchChem. (n.d.). Technical Support Center: 2-Methyl-5-nitrophenol Synthesis & Purification.
  • ResearchGate. (n.d.). Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c)....
  • NIST. (n.d.). 2-Methyl-5-nitrophenol. NIST Chemistry WebBook.
  • ChemicalBook. (n.d.). 4-Nitrophenol(100-02-7) 1H NMR.
  • ResearchGate. (n.d.). 1 H-NMR spectrum of 4-nitrophenol.
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques.
  • US EPA. (2023). Phenol, 2-methyl-5-nitro- - Substance Details.
  • ResearchGate. (2001). Investigation of the Structural Conformation of Biphenyl by Solid State 13 C NMR and Quantum Chemical NMR Shift Calculations.
  • SpectraBase. (n.d.). 4-Nitrophenol [FTIR] Spectrum.
  • Google Patents. (2019). CN105837452B - 2- methyl-5-nitro phenol production process.
  • MDPI. (2025). Characterization and Discrimination of Pure Standards of Phenolic Compounds Using FTIR Spectroscopy in the Terahertz Range.
  • ChemicalBook. (n.d.). 2-Methyl-3-nitrophenol synthesis.
  • MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds.
  • SciELO. (2018). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography.

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Foundational

Comprehensive Technical Guide on 2-Methyl-5-(3-nitrophenyl)phenol: Synthesis, Physicochemical Profiling, and Applications in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In modern drug discovery, the biphenyl scaffold is recognized as a "priv...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In modern drug discovery, the biphenyl scaffold is recognized as a "privileged structure," frequently utilized in scaffold hopping to target complex protein-protein interactions (PPIs) and kinase active sites[1]. 2-Methyl-5-(3-nitrophenyl)phenol (IUPAC: 4-methyl-3'-nitro-[1,1'-biphenyl]-3-ol) represents a highly specialized, multi-functionalized biphenyl building block.

Note on Registry Status: As of early 2026, a universally assigned Chemical Abstracts Service (CAS) Registry Number for this specific structural isomer is not widely indexed in primary public repositories. Consequently, it is treated as a custom-synthesized, high-value intermediate rather than a commodity chemical. This guide provides a self-validating framework for its synthesis, physicochemical profiling, and downstream derivatization.

Structural Rationale & Physicochemical Profiling

The strategic importance of 2-Methyl-5-(3-nitrophenyl)phenol lies in its unique substitution pattern, which offers orthogonal reactivity and specific pharmacokinetic advantages:

  • The Biphenyl Core: Projects substituents into distinct hydrophobic pockets, a proven strategy in designing inhibitors for targets like the Hsp70-Bim interface [1].

  • The Phenol (-OH): Acts as a hydrogen-bond donor/acceptor. It serves as an ideal anchoring point for etherification, particularly for attaching PEGylated linkers in PROTAC (Proteolysis Targeting Chimera) development.

  • The Ortho-Methyl Group (-CH3): Provides critical steric hindrance. By sitting ortho to the phenolic hydroxyl, it restricts the conformational rotation of the biphenyl bond and significantly reduces the rate of rapid Phase II metabolism (glucuronidation), thereby improving the molecule's in vivo half-life.

  • The Meta-Nitro Group (-NO2): Acts as a strong electron-withdrawing group that modulates the electron density of the distal ring. More importantly, it serves as a masked amine, ready to be reduced to an aniline for subsequent amide or urea library synthesis.

Table 1: Predicted Physicochemical Properties

Data summarized based on standard computational chemistry principles for C13H11NO3.

PropertyValueMedicinal Chemistry Relevance
Molecular Formula C13H11NO3Defines stoichiometry for synthetic scaling.
Molecular Weight 229.23 g/mol Highly ligand-efficient; leaves ample room (<500 Da) for derivatization (Lipinski's Rule of 5).
Topological Polar Surface Area (tPSA) 66.0 ŲOptimal for membrane permeability; balances solubility and lipophilicity.
Hydrogen Bond Donors 1 (-OH)Facilitates target engagement without overly restricting permeability.
Hydrogen Bond Acceptors 3 (-OH, -NO2)Enhances aqueous solubility and interaction with kinase hinge regions.
Rotatable Bonds 1 (Biphenyl linkage)Low entropic penalty upon target binding due to conformational restriction by the methyl group.

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

The most efficient and atom-economical route to synthesize this biphenyl is via a palladium-catalyzed Suzuki-Miyaura cross-coupling between 5-bromo-2-methylphenol and (3-nitrophenyl)boronic acid.

Causality of Experimental Choices

Historically, cross-coupling with unprotected phenols and nitro groups was challenging due to catalyst deactivation and side reactions. However, modern protocols demonstrate that unprotected phenols and nitro-aromatics are exceptionally well-tolerated when using specific bidentate phosphine ligands[2]. We utilize Pd(dppf)Cl₂ because the bidentate nature of the dppf ligand provides a wider bite angle (approx. 99°). This facilitates the reductive elimination step and stabilizes the palladium center against deactivation by the unprotected phenol. K₂CO₃ is selected as the base because it is sufficiently strong to transmetallate the boronic acid but mild enough to prevent oxidative degradation of the phenol.

Step-by-Step Protocol (Self-Validating System)
  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 5-bromo-2-methylphenol (1.0 equiv, 10 mmol) and (3-nitrophenyl)boronic acid (1.2 equiv, 12 mmol).

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and anhydrous K₂CO₃ (2.5 equiv, 25 mmol).

  • Solvent Introduction: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 50 mL). The presence of water is critical as it dissolves the base and accelerates the transmetallation step by forming the reactive boronate species.

  • Reaction Execution: Heat the biphasic mixture to 90°C for 4–6 hours.

  • In-Process Validation: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The disappearance of the starting bromide (visualized via UV 254 nm and KMnO₄ stain) validates the completion of the catalytic cycle.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with 1M HCl to neutralize the base and ensure the phenol is fully protonated. Extract the aqueous layer, dry the combined organics over Na₂SO₄, and concentrate. Purify via flash column chromatography to yield the target compound.

Synthesis A 5-Bromo-2-methylphenol (Aryl Halide) C Pd(dppf)Cl2 / K2CO3 Dioxane/H2O, 90°C A->C B (3-Nitrophenyl)boronic acid (Boronic Acid) B->C D 2-Methyl-5-(3-nitrophenyl)phenol (Target Product) C->D Suzuki-Miyaura Cross-Coupling

Fig 1: Suzuki-Miyaura cross-coupling workflow for 2-Methyl-5-(3-nitrophenyl)phenol synthesis.

Downstream Derivatization & Medicinal Chemistry Utility

Once synthesized, 2-Methyl-5-(3-nitrophenyl)phenol acts as a divergent hub for library generation. The biphenyl scaffold has shown tremendous efficacy in targeting colorectal cancer and chronic myeloid leukemia by disrupting specific PPIs[1, 3].

Pathway A: Nitro Reduction to Aniline

The nitro group can be quantitatively reduced to an amine using catalytic hydrogenation (Pd/C, H₂) or Béchamp reduction (Fe/HCl) if orthogonal halogen functionalities are added later. The resulting aniline (3'-amino-4-methyl-[1,1'-biphenyl]-3-ol) is a prime nucleophile for coupling with acyl chlorides or isocyanates to generate diverse amide and urea libraries.

Pathway B: Phenolic Etherification

The phenol can undergo Williamson ether synthesis (R-X, K₂CO₃, DMF). In targeted protein degradation (TPD), this site is ideal for attaching alkyl or PEG linkers terminating in an E3 ligase ligand (e.g., thalidomide or VHL ligands), effectively converting the biphenyl core into a potent PROTAC warhead.

Derivatization Core 2-Methyl-5-(3-nitrophenyl)phenol (Core Scaffold) Path1 Nitro Reduction (Pd/C, H2 or Fe/HCl) Core->Path1 Path2 Phenol Alkylation (R-X, K2CO3, DMF) Core->Path2 Prod1 3'-Amino-4-methyl-[1,1'-biphenyl]-3-ol (Aniline Intermediate) Path1->Prod1 Enables amide/urea library synthesis Prod2 Ether Derivative (PROTAC Linker Attachment) Path2->Prod2 Improves lipophilicity & target binding

Fig 2: Downstream derivatization pathways for medicinal chemistry scaffold hopping.

Analytical Validation

To ensure the trustworthiness of the synthesized batch, the following self-validating analytical checks must be performed:

  • LC-MS (ESI-): Expected [M-H]⁻ m/z = 228.07. The negative ion mode is highly sensitive to the acidic phenolic proton, providing a clean mass trace.

  • ¹H-NMR (400 MHz, DMSO-d6): The phenolic -OH should appear as a distinct singlet around 9.5 ppm (exchangeable with D₂O). The methyl group will present as a sharp singlet integrating to 3H near 2.2 ppm. The nitro-substituted aromatic ring will display a characteristic downfield shift for the protons ortho to the -NO2 group (>8.0 ppm).

  • HPLC Purity: Run on a C18 reverse-phase column (Gradient: 10% to 90% MeCN in H₂O with 0.1% TFA over 15 mins). Purity must exceed >95% before proceeding to biological assays to prevent false positives from trace palladium or boronic acid impurities.

References

  • Discovery of Biphenyl Derivatives to Target Hsp70-Bim Protein–Protein Interaction in Chronic Myeloid Leukemia by Scaffold Hopping Strategy. Journal of Medicinal Chemistry, ACS Publications.[Link][1]

  • Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides. RSC Advances, Royal Society of Chemistry. [Link][2]

  • New melatonin biphenyl-linked scaffold targeting colorectal cancer: design, synthesis, biological, and ADME-Tox modelling studies. National Center for Biotechnology Information (NCBI), PubMed Central.[Link][3]

Sources

Exploratory

Engineering Nitrobiphenyl Derivatives: A Comprehensive Guide to Biological Activity, Mechanistic Pathways, and Therapeutic Applications

Nitrobiphenyl derivatives occupy a unique and paradoxical space in modern chemical biology. Historically characterized as potent mutagens and environmental pollutants, these molecules have recently been repurposed as hig...

Author: BenchChem Technical Support Team. Date: March 2026

Nitrobiphenyl derivatives occupy a unique and paradoxical space in modern chemical biology. Historically characterized as potent mutagens and environmental pollutants, these molecules have recently been repurposed as highly sophisticated tools in photopharmacology and bioimaging. By understanding the electronic and structural properties of the nitrobiphenyl scaffold, researchers can harness its reactivity for targeted drug delivery, deep-tissue imaging, and the synthesis of bioactive heterocycles.

As a Senior Application Scientist, I have structured this technical guide to dissect the dual nature of nitrobiphenyls. We will explore the causality behind their toxicological mechanisms, detail their modern applications as photo-cleavable protecting groups (photocages), and provide self-validating experimental protocols for evaluating their biological activity.

Mechanistic Toxicology: The Mutagenic Profile of Nitrobiphenyls

The biological activity of classical nitrobiphenyls is heavily dictated by their metabolic activation into DNA-reactive electrophiles. Understanding this pathway is critical not only for toxicology but also for designing safer derivatives.

The Role of Torsion Angles and Charge Delocalization

The mutagenic potency of nitrobiphenyls is intrinsically linked to their three-dimensional conformation. Studies on1[1] demonstrate that the torsion angle between the two aromatic rings governs reactivity. If the nitro group is forced into a perpendicular orientation relative to the aromatic plane (often due to steric hindrance from ortho-alkyl substitutions), it cannot effectively participate in resonance.

Upon enzymatic reduction to a nitrenium ion, a planar conformation allows for extensive charge delocalization across the biphenyl system, stabilizing the intermediate and increasing its half-life to intercalate with DNA. Conversely, twisted conformations restrict this delocalization, drastically reducing or eliminating mutagenicity. For example, highly planar polychlorinated derivatives like2 [2] exhibit extreme mutagenic potency, inducing up to 140,000 revertants/nmol in Ames testing.

G A Nitrobiphenyl (Pro-mutagen) B Nitroreductase (Reduction) A->B C Hydroxylamine Intermediate B->C + NAD(P)H D O-Acetyltransferase (Esterification) C->D E Nitrenium Ion (Electrophile) D->E - Acetate F DNA Adduct Formation E->F Covalent Binding

Metabolic activation of nitrobiphenyls into DNA-reactive nitrenium ions.

Protocol 1: Self-Validating Ames Test for Nitrobiphenyl Mutagenesis

To accurately assess the mutagenic potential of a novel nitrobiphenyl derivative, the assay must differentiate between direct-acting mutagens and those requiring enzymatic activation.

  • Causality of Design: Standard S. typhimurium strains may lack sufficient enzymatic machinery to process complex nitrobiphenyls. Utilizing strains with engineered elevations in nitroreductase (YG1021) or O-acetyltransferase (YG1024) isolates the rate-limiting metabolic steps, revealing the compound's true toxicological mechanism.

  • Step 1: Strain Preparation: Culture S. typhimurium strains TA98, TA100, YG1021, and YG1024 overnight. Validation Check: Plate on ampicillin-supplemented agar to confirm the retention of the pKM101 plasmid (required for error-prone DNA repair).

  • Step 2: Metabolic Activation (S9 Mix): Prepare rat liver S9 fraction supplemented with a NAD(P)H generating system.

  • Step 3: Incubation: Combine 100 µL of bacterial suspension, 500 µL of S9 mix (or phosphate buffer for the -S9 control), and the nitrobiphenyl derivative (dissolved in DMSO). Incubate at 37°C for 20 minutes to allow pre-incubation metabolic processing.

  • Step 4: Plating: Add 2 mL of molten top agar containing trace histidine/biotin, pour onto minimal glucose agar plates, and incubate for 48 hours at 37°C.

  • Step 5: Self-Validation & Readout: Count revertant colonies. The assay is only deemed valid if the negative control (DMSO) yields baseline spontaneous revertants (e.g., 20-50 for TA98) and the positive control (e.g., 2-aminoanthracene with S9) shows a >5-fold increase.

Photopharmacology: Nitrobiphenyls as Advanced Photocages

By shifting the paradigm from toxicology to therapeutics, the o-nitrobiphenyl scaffold has emerged as a premier photo-cleavable protecting group. While traditional o-nitrobenzyl cages require highly phototoxic UV light, extending the conjugation to a biphenyl system shifts the absorption maximum to longer wavelengths. This enables two-photon excitation (e.g., 800 nm), allowing for deep-tissue penetration with minimal cellular damage.

Overcoming Antimicrobial Resistance (AMR)

A groundbreaking application of this chemistry is the development of 3 [3]. By conjugating an o-nitrobiphenyl derivative to sulbactam, the inhibitor remains completely inactive in the environment, preventing the evolutionary pressure that drives AMR. Upon targeted light irradiation at the site of infection, the nitrobiphenyl cage is cleaved, releasing active sulbactam to synergize with cephalosporins (like cefoperazone) and eradicate resistant E. coli biofilms.

Deep-Tissue Organelle Imaging

Similarly, 4-nitrobiphenyl derivatives are utilized to cage rhodamine-based fluorophores. In these 4[4], the nitrobiphenyl group quenches the fluorophore's emission via Photoinduced Electron Transfer (PET). Two-photon irradiation cleaves the cage, abolishing the PET effect and resulting in a massive (e.g., 11.8-fold) fluorescence turn-on, enabling precise spatiotemporal imaging of mitochondria and lysosomes up to 100 μm deep in tissue.

G N1 Caged Molecule (Nitrobiphenyl Conjugate) N2 Inactive State (Target Binding Blocked / PET Quenched) N1->N2 N3 Light Irradiation (One-Photon 405nm or Two-Photon 800nm) N2->N3 N4 Photocleavage (Release of Nitrobiphenyl By-product) N3->N4 N5 Active State (β-Lactamase Inhibition / Fluorescence) N4->N5

Spatiotemporal photoactivation workflow of nitrobiphenyl-caged pharmacophores and fluorophores.

Protocol 2: Light-Activated Antimicrobial Synergy Assay (PhoPS)
  • Causality of Design: To prove that the antimicrobial efficacy is strictly dependent on the photocleavage of the nitrobiphenyl cage, the assay must be conducted under strict light/dark parallel conditions. Cefoperazone alone will fail against resistant strains due to β-lactamase degradation.

  • Step 1: Inoculum Preparation: Culture β-lactamase-expressing E. coli to a MacFarland 0.5 standard in Mueller-Hinton broth.

  • Step 2: Treatment Matrix Setup: In a 96-well plate, establish four conditions: (A) Untreated control, (B) Cefoperazone alone, (C) PhoPS alone, and (D) Cefoperazone + PhoPS.

  • Step 3: Irradiation Phase: Replicate the plate. Expose Plate 1 to 405 nm LED light (100 mW/cm²) for 3 minutes. Keep Plate 2 wrapped in aluminum foil (Complete Darkness).

  • Step 4: Incubation & Readout: Incubate both plates for 18 hours at 37°C. Measure bacterial growth via optical density at 600 nm (OD600).

  • Step 5: Self-Validation Criteria: The assay is successful only if Condition D in the Irradiated Plate shows >90% growth inhibition, while Condition D in the Dark Plate shows uninhibited growth comparable to Condition A. This validates the absolute stability of the nitrobiphenyl cage in the absence of photons.

Synthetic Precursors: Reductive Cyclization to Bioactive Carbazoles

Beyond direct biological applications, 2-nitrobiphenyls serve as critical synthetic intermediates. Through palladium-catalyzed Suzuki-Miyaura cross-coupling followed by reductive cyclization, 2-nitrobiphenyls are converted into substituted carbazoles and dibenzofurans.

As detailed in the 5 [5], carbazole alkaloids (such as mukonine) exhibit profound antitumor, antibacterial, and anti-inflammatory activities. The nitro group acts as the essential nitrogen source for the central pyrrole ring of the carbazole scaffold, demonstrating the utility of nitrobiphenyls in the total synthesis of complex natural products.

Quantitative Data Summary

The following table synthesizes the diverse biological and physicochemical metrics associated with specific nitrobiphenyl derivatives across various applications.

Compound / DerivativeBiological Role / ApplicationKey Quantitative MetricRef
PhoPS Antimicrobial (β-lactamase inhibitor)Restores Cefoperazone efficacy; eradicates resistant E. coli biofilms post-405nm irradiation.[3]
PhoRh Bioimaging (Photoactivatable Fluorophore)11.8-fold fluorescence increase (Φf = 0.69) upon photocleavage; enables 100 μm deep tissue imaging.[4]
4-amino-3,3'-dichloro-5,4'-dinitrobiphenyl Toxicological Model (Mutagen)Induces 140,000 revertants/nmol in Ames test (Strain YG1024 without S9 mix).[2]
Mukonine (Carbazole Alkaloid)Antitumor / Antibacterial AgentSynthesized in 76% overall yield via a 3-step reductive cyclization of a nitrobiphenyl precursor.[5]

References

  • Structure–Activity Relationships in Nitro-Aromatic Compounds ResearchGate[Link]

  • Identification of a New Mutagenic Polychlorinated Biphenyl Derivative in the Waka River, Wakayama, Japan, Showing Activation of an Aryl Hydrocarbon Receptor-Dependent Transcription Chemical Research in Toxicology (ACS Publications)[Link]

  • Light-Activable Inhibitor Overcomes Antimicrobial Resistance and Regulates Antibacterial Activity Journal of Medicinal Chemistry (PubMed)[Link]

  • Two-Photon Light-Activatable Fluorophores for Organelle Imaging in Living Cells and Tissue-Level Imaging Journal of the American Chemical Society (ACS Publications)[Link]

  • Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsequent Pd-Catalyzed Cyclization PMC (National Institutes of Health)[Link]

Sources

Foundational

2-Methyl-5-(3-nitrophenyl)phenol: A Versatile Biphenyl Scaffold in Modern Drug Discovery and Synthetic Chemistry

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary In the landscape of modern medicinal chemistry, functionalized biphenyls serve as privileged scaffolds capable of addressin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, functionalized biphenyls serve as privileged scaffolds capable of addressing complex biological targets. 2-Methyl-5-(3-nitrophenyl)phenol (systematically named 3'-nitro-4-methyl-[1,1'-biphenyl]-3-ol) represents a highly versatile intermediate that merges the steric and electronic benefits of an o-cresol moiety with the reactivity of a m-nitrophenyl group.

This whitepaper provides a comprehensive technical review of this compound, detailing its physicochemical profiling, optimal synthetic methodologies (specifically Suzuki-Miyaura cross-coupling), and its downstream applications in the development of antimycobacterial agents and central nervous system (CNS) therapeutics.

Structural Significance & Physicochemical Profiling

The architectural design of 2-Methyl-5-(3-nitrophenyl)phenol is not accidental; it is engineered for optimal pharmacokinetic and pharmacodynamic performance.

  • Steric Shielding: The methyl group at the C2 position provides critical steric hindrance adjacent to the phenolic hydroxyl. This shielding reduces the rate of rapid Phase II metabolism (glucuronidation/sulfation) in vivo, thereby extending the biological half-life of derived drugs.

  • Electronic Modulation: The meta-nitro group acts as a strong electron-withdrawing group (EWG). It influences the dihedral angle between the two phenyl rings, locking the scaffold into a preferred conformation for target binding. Furthermore, the nitro group serves as a synthetic handle, easily reducible to an aniline for subsequent amidation or alkylation.

Data Presentation: Scaffold Properties

To facilitate fragment-based drug design (FBDD), the quantitative physicochemical and analytical parameters of the scaffold are summarized below.

Table 1: Physicochemical & Pharmacokinetic Parameters

PropertyValue (Predicted/Typical)Pharmacological Significance
Molecular Formula C₁₃H₁₁NO₃Optimal molecular weight (229.23 g/mol ) for fragment libraries.
LogP ~3.2Excellent lipophilicity for oral bioavailability and membrane permeability.
Hydrogen Bond Donors 1 (Phenolic OH)Facilitates targeted binding with kinase hinge regions or active sites.
Hydrogen Bond Acceptors 3 (NO₂, OH)Enhances aqueous solubility and provides multiple interaction vectors.
Topological Polar Surface Area ~66 ŲWell within the limit (< 90 Ų) for blood-brain barrier (BBB) penetration.

Table 2: Analytical Characterization Signatures

Analytical MethodExpected Signals / ShiftsStructural Correlation
¹H NMR (DMSO-d₆) δ 2.2 - 2.4 (s, 3H)Ar-CH₃ (Methyl group at C2)
¹H NMR (DMSO-d₆) δ 9.5 - 9.8 (s, 1H)Ar-OH (Phenolic proton, broad)
¹H NMR (DMSO-d₆) δ 7.0 - 8.5 (m, 7H)Aromatic protons (Biphenyl core)
IR (KBr pellet) ~3300 - 3400 cm⁻¹O-H stretching (Phenol)
IR (KBr pellet) ~1530, ~1350 cm⁻¹N-O asymmetric/symmetric stretching (Nitro group)

Synthetic Methodologies: The Suzuki-Miyaura Cross-Coupling

The gold standard for synthesizing unsymmetrical biphenyls like 2-Methyl-5-(3-nitrophenyl)phenol is the palladium-catalyzed Suzuki-Miyaura cross-coupling. This method is selected over Stille or Negishi couplings due to its high functional group tolerance—specifically, its ability to proceed without requiring the protection of the phenolic hydroxyl or the nitro group[1].

Experimental Protocol: Step-by-Step Synthesis

The following protocol outlines a self-validating system for the coupling of 5-bromo-2-methylphenol with 3-nitrophenylboronic acid.

Reagents Required:

  • 5-Bromo-2-methylphenol (1.0 eq, limiting reagent)

  • 3-Nitrophenylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂ (0.05 eq, catalyst)

  • K₂CO₃ (2.5 eq, base)

  • 1,4-Dioxane / H₂O (4:1 v/v, solvent)

Step-by-Step Workflow & Causality:

  • Solvent Preparation: In a flame-dried Schlenk flask, dissolve 5-bromo-2-methylphenol and 3-nitrophenylboronic acid in the 1,4-dioxane/water mixture.

    • Causality: The biphasic solvent system is critical. Dioxane solubilizes the organic substrates, while water dissolves the K₂CO₃ base, facilitating the formation of the reactive boronate complex required for the transmetalation step.

  • Rigorous Degassing: Sparge the solution with ultra-pure argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded. Ambient O₂ will rapidly oxidize the Pd(0) active catalytic species to an inactive Pd(II) state and promote the oxidative homocoupling of the boronic acid, drastically reducing the yield.

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ and K₂CO₃ against a positive flow of argon.

    • Causality: Pd(dppf)Cl₂ is specifically chosen because its bidentate dppf ligand enforces a cis-geometry on the palladium center. This accelerates the final reductive elimination step and effectively manages the steric hindrance inherent in ortho-substituted biphenyl systems.

  • Reaction Execution: Heat the sealed flask to 90°C for 12 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (3:1).

    • Self-Validation: The disappearance of the starting bromide spot on the TLC plate, coupled with the emergence of a new, lower-Rf UV-active spot (the product), validates the completion of the catalytic cycle.

  • Workup & Extraction: Cool the reaction to room temperature, dilute with distilled water (quenching the base), and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to isolate the pure 2-Methyl-5-(3-nitrophenyl)phenol.

G R1 5-Bromo-2-methylphenol Cat Pd(dppf)Cl2 / K2CO3 Dioxane/H2O, 90°C R1->Cat R2 3-Nitrophenylboronic acid R2->Cat Prod 2-Methyl-5-(3-nitrophenyl)phenol Cat->Prod Cross-Coupling Pur Flash Chromatography Prod->Pur Purification

Fig 1: Suzuki-Miyaura cross-coupling workflow for scaffold synthesis.

Pharmacological Applications & Downstream Derivatization

The true value of 2-Methyl-5-(3-nitrophenyl)phenol lies in its downstream derivatization. It serves as a foundational building block for two major therapeutic classes:

A. Antimycobacterial Agents (Isoxazoline Derivatives)

The functionalized biphenyl structure is an excellent precursor for synthesizing complex heterocyclic systems. Research has demonstrated that reacting related scaffolds to form 2 yields compounds with potent in vitro activity against Mycobacterium tuberculosis (MTB H37Rv)[2]. The 2-methylphenol moiety provides necessary lipophilicity to penetrate the waxy mycobacterial cell wall, while the nitrophenyl group interacts with specific binding pockets in essential mycobacterial enzymes[2].

B. Kinase Inhibitors and CNS Therapeutics

The biphenyl core is a recognized pharmacophore in kinase inhibitor design. Suzuki-Miyaura couplings utilizing bromophenols and 3-nitrophenylboronic acid have been successfully employed to synthesize bisaryl aniline derivatives, which act as highly potent 1[1]. To achieve this, the nitro group of the scaffold is reduced via catalytic hydrogenation (H₂/Pd-C) to an aniline, which is subsequently converted into a urea or amide to bind the kinase hinge region[1]. Furthermore, related3 are critical intermediates in the synthesis of dopaminergic agents like ropinirole, highlighting the scaffold's ability to cross the blood-brain barrier[3].

Pathway Core 2-Methyl-5-(3-nitrophenyl)phenol Path1 Isoxazoline Derivatization Core->Path1 Path2 Nitro Reduction (H2/Pd-C) Core->Path2 Drug1 Antimycobacterial Agents Path1->Drug1 Inter Aniline Intermediate Path2->Inter Drug2 Kinase Inhibitors / CNS Agents Inter->Drug2 Amidation/Alkylation

Fig 2: Pharmacological derivatization pathways of the biphenyl scaffold.

References

  • Taylor & Francis. "Synthesis and antimycobacterial activity of 4-[5-(substituted phenyl)-4, 5-dihydro-3-isoxazolyl]-2-methylphenols.
  • ResearchGate. "Tetrahydropyridine LIMK inhibitors: Structure activity studies and biological characterization.
  • CymitQuimica. "CAS 23876-15-5: 2-Methyl-3-nitrobenzeneacetic acid.

Sources

Exploratory

The Biphenyl Scaffold in Modern Drug Discovery: From Historical Intermediates to Targeted Immunotherapies

Executive Summary As a Senior Application Scientist navigating the complexities of modern drug design, I view the biphenyl scaffold—two directly linked benzene rings—not merely as a structural spacer, but as a "privilege...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug design, I view the biphenyl scaffold—two directly linked benzene rings—not merely as a structural spacer, but as a "privileged scaffold" capable of precise spatial orientation. Historically relegated to the role of simple chemical intermediates and agricultural chemicals, biphenyls have evolved into the core architecture of highly sophisticated, multi-targeting therapeutics. This whitepaper explores the historical trajectory, mechanistic biology, and synthetic methodologies of novel biphenyl compounds, culminating in their recent breakthrough as dual-targeting immunomodulators.

Historical Context & Evolution in Pharmacology

Initially isolated from coal tar, biphenyls were historically synthesized via the Ullmann reaction (1904), which utilized copper catalysts to couple iodobenzenes[1]. While groundbreaking, this method was limited by harsh conditions and homocoupling restrictions. The advent of palladium-catalyzed cross-coupling revolutionized the field, allowing for the precise, asymmetric functionalization of the biphenyl core.

Today, the biphenyl moiety is ubiquitous in medicinal chemistry due to its ability to mimic peptide bonds and intercalate into hydrophobic protein pockets. This structural versatility has led to several FDA-approved drugs containing biphenyl or closely related biaryl moieties, including the antiviral daclatasvir, the heart failure drug sacubitril, and the targeted oncology agents sonidegib and tazemetostat[2].

Mechanistic Biology: Biphenyls as Dual-Targeting Agents

The most significant recent advancement in biphenyl pharmacology is their application in cancer immunotherapy. Monoclonal antibodies (mAbs) targeting the PD-1/PD-L1 axis have transformed oncology, but their large size limits tumor penetration and oral bioavailability[3]. Biphenyl derivatives have emerged as potent small-molecule alternatives.

In February 2025, researchers achieved a major milestone by discovering4[4].

The Causality of Dual Inhibition: Why combine these two specific targets? Tumors often exhibit a "cold" immune microenvironment, characterized by low T-cell infiltration, which renders standard PD-L1 inhibitors ineffective. Histone Deacetylase (HDAC) inhibitors (like Entinostat) induce epigenetic derepression, upregulating the expression of chemokines such as CXCL9, CXCL10, and CXCL11[4]. By physically linking a biphenyl-based PD-L1 blocking domain with a hydroxamic acid HDAC-inhibiting domain, the resulting molecule acts as a self-synergizing system: the HDAC moiety recruits T-cells into the tumor microenvironment (TME), while the biphenyl moiety blocks the PD-1/PD-L1 interaction, preventing the tumor from exhausting the newly recruited T-cells[4],[5].

G Biphenyl Biphenyl Dual Inhibitor (e.g., Compound 14) HDAC Class I HDACs (HDAC2 / HDAC3) Biphenyl->HDAC Inhibits (IC50 ~14-28 nM) PDL1 PD-1 / PD-L1 Interaction Biphenyl->PDL1 Blocks (IC50 ~88 nM) GeneExp Epigenetic Modulation (Gene Derepression) HDAC->GeneExp Derepresses Immune Enhanced Anti-Tumor Immunity PDL1->Immune Reverses Exhaustion CXCL10 CXCL10 Chemokine Upregulation GeneExp->CXCL10 Promotes TCell T-Cell Infiltration into TME CXCL10->TCell Recruits TCell->Immune Synergizes

Fig 1. Synergistic mechanism of biphenyl-based PD-L1/HDAC dual inhibitors in tumor immunity.

Quantitative Data: Pharmacological Profiling

The optimization of these biphenyl derivatives requires rigorous structure-activity relationship (SAR) tracking. The table below summarizes the in vitro quantitative data for the leading novel biphenyl compounds compared to clinical benchmarks[5],[6],[7].

CompoundPrimary TargetIC₅₀ (nM)Key Biological Effect / Causality
Compound 14 HDAC227.98Induces epigenetic alteration in MCF-7 cells
Compound 14 HDAC314.47Drives expression of CXCL10 to recruit T-cells
Compound 14 PD-1/PD-L188.10Competitively blocks immune checkpoint
Compound 22 PD-1/PD-L112.47Exhibits the strongest PD-1/PD-L1 binding affinity
Entinostat HDAC1 / HDAC3300 / 8000Clinical reference; lacks PD-L1 blocking capability

Synthetic Methodologies: The Suzuki-Miyaura Cross-Coupling

To construct these complex biphenyl architectures, the8 remains the gold standard due to its high functional group tolerance and the low toxicity of boronic acids[8].

Experimental Protocol: Synthesis of Functionalized Biphenyls

Self-Validating System: This protocol relies on a strict inert atmosphere. The Pd(0) catalyst is highly sensitive to oxidation. A visual shift in the reaction mixture from yellow/green to opaque black indicates palladium black precipitation (catalyst death), immediately invalidating the run[8].

Step 1: Reagent Preparation & Degassing

  • Action: To a dry Schlenk flask, add the aryl halide (e.g., 1-(4-bromophenyl)pyridin-2(1H)-one, 1.0 equiv.) and the desired arylboronic acid (1.2 equiv.)[8].

  • Causality: A 0.2 equivalent excess of boronic acid is critical to compensate for competitive protodeboronation, a side reaction where the boronic acid degrades into the corresponding arene.

  • Action: Cycle the flask between vacuum and high-purity Argon three times to establish an inert atmosphere[8].

Step 2: Solvent & Base Addition

  • Action: Inject a degassed 4:1 mixture of anhydrous 1,4-dioxane and deionized water, followed by the addition of K₂CO₃ (2.0 equiv.)[8].

  • Causality: Water is not merely a co-solvent; it is mechanistically essential. It dissolves the inorganic base to generate hydroxide/carbonate ions, which coordinate to the boron atom. This transforms the neutral, electrophilic boronic acid into a negatively charged, nucleophilic boronate complex, which is mandatory for the transmetalation step[8].

Step 3: Catalyst Introduction & Reflux

  • Action: Add the palladium catalyst, Pd(PPh₃)₄ (0.1 - 5 mol%), under a positive flow of Argon. Heat the mixture to 85-110 °C with vigorous magnetic stirring for 4 to 24 hours[8].

  • Causality: Elevated temperatures are required to overcome the activation energy barrier of the initial oxidative addition of the aryl halide to the Pd(0) center.

Step 4: Quenching & Aqueous Workup

  • Action: Monitor reaction completion via TLC. Once consumed, cool the mixture and dilute with ethyl acetate and water[8]. Extract the aqueous layer twice with ethyl acetate. Wash the combined organic phases with saturated NaCl (brine) and dry over anhydrous Na₂SO₄[8].

  • Causality: Brine washing maximizes the ionic strength of the aqueous layer, drastically reducing the aqueous solubility of the organic product and driving the biphenyl derivative into the ethyl acetate phase.

Step 5: Purification

  • Action: Concentrate the organic phase using a rotary evaporator and purify the crude biphenyl product via flash column chromatography[8].

Workflow Prep 1. Reagent Prep (Aryl Halide + Boronic Acid) Degas 2. Inert Atmosphere (Argon/N2 Purge 3x) Prep->Degas Catalyst 3. Catalyst & Base (Pd(PPh3)4, K2CO3) Degas->Catalyst Reaction 4. Reflux & Stirring (85-110°C, 4-24h) Catalyst->Reaction Workup 5. Aqueous Workup (EtOAc + Brine) Reaction->Workup Purify 6. Purification (Flash Chromatography) Workup->Purify

Fig 2. Standard laboratory workflow for Suzuki-Miyaura cross-coupling of biphenyl scaffolds.

Future Perspectives

The future of biphenyl compounds lies in targeted protein degradation. Because the biphenyl axis can be functionalized with high precision, it is currently being explored as a rigid linker in Proteolysis Targeting Chimeras (PROTACs) and Lysosome-Targeting Chimeras (LYTACs)[9]. By adjusting the dihedral angle between the two phenyl rings (axial chirality/atropisomerism), researchers can fine-tune the spatial geometry required to bring target proteins and E3 ligases into optimal proximity, ensuring the biphenyl scaffold remains at the forefront of rational drug design.

References

  • Benchchem - Application Note: Suzuki-Miyaura Coupling for the Synthesis of 1-(4-biphenyl)pyridin-2(1H)
  • National Center for Biotechnology Information (PMC)
  • Frontiers in Chemistry - Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity URL
  • ResearchGate - Progress on biphenyl derivatives as PD-1/PD-L1 inhibitors URL
  • Arabian Journal of Chemistry - Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties URL

Sources

Foundational

Theoretical Conformational Analysis and Electronic Structure of 2-Methyl-5-(3-nitrophenyl)phenol: A First-Principles Guide

Executive Summary & Rationale The rational design of advanced optoelectronic materials and targeted pharmacophores increasingly relies on the precise understanding of molecular conformation and electronic distribution. 2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The rational design of advanced optoelectronic materials and targeted pharmacophores increasingly relies on the precise understanding of molecular conformation and electronic distribution. 2-Methyl-5-(3-nitrophenyl)phenol represents a highly asymmetric, functionalized biphenyl architecture. It features an electron-donating 2-methylphenol moiety coupled to an electron-withdrawing 3-nitrophenyl ring.

The core challenge in modeling this molecule lies in accurately mapping its torsional potential energy surface (PES). The dihedral angle between the two aromatic rings dictates the extent of π -conjugation, which in turn governs the molecule's intramolecular charge transfer (ICT), absorption spectra, and binding affinity in biological targets. This whitepaper provides a comprehensive, self-validating theoretical framework for analyzing the conformation and electronic properties of 2-Methyl-5-(3-nitrophenyl)phenol using Density Functional Theory (DFT).

Theoretical Framework & Methodological Selection

In computational chemistry, the choice of Hamiltonian and basis set is not arbitrary; it is a causal decision that determines the physical validity of the model[1].

Hamiltonian Selection: The Case for M06-2X over B3LYP

While B3LYP is heavily utilized in organic chemistry, it fundamentally struggles to accurately describe medium-range electron correlation and non-covalent interactions, such as the π−π stacking or the delicate steric repulsions found in biphenyl derivatives[2]. For 2-Methyl-5-(3-nitrophenyl)phenol, the balance between π -conjugation (driving the molecule toward a planar 0° or 180° conformation) and the steric repulsion of the ortho-hydrogens (driving it toward a 90° orthogonal conformation) is critical[3]. We mandate the use of the M06-2X meta-GGA hybrid functional, which is explicitly parameterized to capture these dispersion forces and torsional barriers with high fidelity.

Basis Set Selection: 6-311++G(d,p)

The inclusion of diffuse functions (++) is non-negotiable for this system. The highly electronegative oxygen atoms in both the hydroxyl (-OH) and nitro (-NO2) groups possess lone pairs whose electron density extends significantly outward. Standard basis sets (like 6-31G*) will artificially compress these orbitals, leading to inaccurate dipole moments and flawed Molecular Electrostatic Potential (MEP) maps. The polarization functions ((d,p)) ensure flexibility in modeling the asymmetric charge distribution across the biaryl axis.

Potential Energy Surface (PES) Scan: The Biphenyl Torsion

The defining conformational feature of any biphenyl derivative is the inter-ring torsional angle ( θ )[4]. For 2-Methyl-5-(3-nitrophenyl)phenol, the biaryl bond connects C5 of the phenol ring to C1' of the nitrophenyl ring.

The Causality of the Torsional Barrier

Because the biaryl linkage occurs at C5, the ortho positions relative to the biaryl bond (C4, C6, C2', C6') are occupied solely by hydrogen atoms. Unlike heavily substituted polychlorinated biphenyls (PCBs)[3], this molecule lacks massive steric bulk directly on the rotational axis. Consequently, the PES will exhibit a global minimum at a twisted conformation (typically between 38° and 45°), representing the exact thermodynamic compromise between maximizing orbital overlap and minimizing proton-proton repulsion.

PES_Workflow Start Input Initial Geometry 2-Methyl-5-(3-nitrophenyl)phenol PES Relaxed PES Scan Dihedral Angle (0° to 360°) Start->PES Minima Identify Local/Global Minima PES->Minima Opt Full Geometry Optimization (DFT/M06-2X/6-311++G(d,p)) Minima->Opt Freq Frequency Calculation (Self-Validation) Opt->Freq Check Imaginary Frequencies = 0? Freq->Check Check->Opt No (Displace along imaginary mode) Success Validated Global Minimum Check->Success Yes

Computational workflow for identifying and validating the global minimum conformation.
Protocol: Step-by-Step Relaxed PES Scan

To establish a self-validating system, the conformational search must follow a strict protocol:

  • Z-Matrix Construction: Define the internal coordinates, explicitly assigning a variable to the C4-C5-C1'-C2' dihedral angle.

  • Relaxed Scanning: Instruct the quantum chemistry software (e.g., Gaussian 16) to step the dihedral angle from 0° to 360° in 10° increments. Crucially, at each step, all other bond lengths and angles must be allowed to relax to their local energetic minima.

  • Transition State Identification: The maxima on the resulting curve (at 0°, 90°, 180°) represent transition states. The 90° barrier is driven by the breaking of π -conjugation, while the 0°/180° barriers are driven by steric clash.

  • Self-Validation (Frequency Analysis): Extract the geometry at the global minimum and perform an unconstrained optimization followed by an analytical frequency calculation. Rule of Trust: The structure is only validated as a true minimum if the number of imaginary frequencies ( Nimag​ ) is exactly zero.

Electronic Structure & Frontier Molecular Orbitals (FMO)

The optoelectronic behavior of 2-Methyl-5-(3-nitrophenyl)phenol is dictated by its Frontier Molecular Orbitals (FMOs). The molecule acts as a classic push-pull system[5].

The Highest Occupied Molecular Orbital (HOMO) is predominantly localized over the electron-rich 2-methylphenol moiety. The methyl and hydroxyl groups act as σ and π donors, respectively, raising the energy of the phenol's π system. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is heavily localized on the 3-nitrophenyl ring, driven by the strong electron-withdrawing nature of the −NO2​ group.

Quantitative Data Summary

The energy gap ( ΔE ) between the HOMO and LUMO is a critical indicator of chemical reactivity, kinetic stability, and molecular polarizability. The following table summarizes the theoretical electronic parameters derived from the FMO energies.

ParameterSymbolDerivation FormulaTheoretical Significance
HOMO Energy EHOMO​ Calculated EigenvalueIonization Potential ( IP≈−EHOMO​ )
LUMO Energy ELUMO​ Calculated EigenvalueElectron Affinity ( EA≈−ELUMO​ )
Energy Gap ΔE ELUMO​−EHOMO​ Indicator of kinetic stability and ICT efficiency
Chemical Hardness η (ELUMO​−EHOMO​)/2 Resistance to charge transfer
Chemical Potential μ (EHOMO​+ELUMO​)/2 Escaping tendency of electrons
Electrophilicity ω μ2/(2η) Propensity to accept electron density

Table 1: Key quantum chemical descriptors derived from FMO analysis.

Intramolecular Interactions & NBO Analysis

To quantify the exact magnitude of the conjugation across the twisted biaryl bond, Natural Bond Orbital (NBO) analysis is required. NBO transforms the complex many-electron wavefunctions into localized donor-acceptor interactions, providing a chemically intuitive picture of hyperconjugation and delocalization.

The Perturbation Theory Approach

In 2-Methyl-5-(3-nitrophenyl)phenol, the most critical NBO interactions are the π→π∗ transitions between the two aromatic rings. The stabilization energy E(2) associated with electron delocalization from a donor orbital ( i ) to an acceptor orbital ( j ) is calculated using second-order perturbation theory. High E(2) values across the C5-C1' bond indicate strong inter-ring conjugation, which directly competes with the steric forces forcing the rings out of planarity.

NBO_Logic Donor Donor Orbitals (Phenol Ring π) Fock Fock Matrix Diagonalization Donor->Fock Acceptor Acceptor Orbitals (Nitrophenyl Ring π*) Acceptor->Fock E2 2nd Order Perturbation Energy E(2) Fock->E2 Conjugation Quantified Inter-ring Conjugation E2->Conjugation

Logical flow of NBO second-order perturbation analysis for quantifying conjugation.
Protocol: Executing NBO Analysis
  • Wavefunction Generation: Following the successful geometry optimization (Section 3.2), generate the formatted checkpoint file (.fchk).

  • NBO Execution: Run the NBO 6.0 (or higher) module integrated within the quantum chemistry package, invoking the Pop=NBORead keyword.

  • Data Extraction: Parse the output for the "Second Order Perturbation Theory Analysis of Fock Matrix in NBO Basis."

  • Analysis: Identify the specific donor-acceptor interactions bridging the two rings. If the E(2) value for the πC=C​→πC=C∗​ interaction across the biaryl bond is less than 5 kcal/mol, the rings are effectively electronically decoupled due to the torsional twist.

Conclusion

The theoretical study of 2-Methyl-5-(3-nitrophenyl)phenol requires a rigorous, self-validating approach. By leveraging the M06-2X functional with a highly polarized and diffuse basis set, researchers can accurately map the delicate thermodynamic balance between steric hindrance and π -conjugation. The resulting global minimum conformation serves as the foundational geometry for all subsequent electronic, reactive, and pharmacological modeling, ensuring that downstream drug development or material design is grounded in physical reality.

References

  • A general measure of conjugation in biphenyls and their radical cations Canadian Science Publishing[Link]

  • Structures, Potential Energy Curves, and Torsional Barrier Heights for Selected Polychlorinated Biphenyls: A Density Functional Theory Study The Journal of Physical Chemistry A - ACS Publications[Link]

  • First-principles computational studies of the torsional potential energy surface of the sec-butyl radical Canadian Science Publishing[Link]

  • Calculated variation of the HOMO-LUMO energy gap ∆E with the polarity of the medium ResearchGate[Link]

  • Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis Journal of Chemical Information and Modeling - ACS Publications[Link]

Sources

Exploratory

The Stability and Degradation Dynamics of Nitrophenyl Compounds: A Comprehensive Technical Guide

Executive Summary Nitrophenyl compounds occupy a dual role in modern science: they are ubiquitous environmental pollutants requiring aggressive remediation, and they are indispensable biochemical tools used as chromogeni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitrophenyl compounds occupy a dual role in modern science: they are ubiquitous environmental pollutants requiring aggressive remediation, and they are indispensable biochemical tools used as chromogenic substrates and prodrugs. Understanding the precise stability profiles and degradation pathways of these molecules—whether photochemical, microbial, or chemical—is critical for both environmental scientists and drug development professionals. This whitepaper synthesizes current mechanistic insights into nitrophenyl degradation, providing researchers with evidence-based frameworks and self-validating protocols to ensure absolute data integrity in the laboratory.

Chemical Stability and Hydrolysis of Nitrophenyl Esters

Nitrophenyl esters, such as p-nitrophenyl acetate (pNPA) and p-nitrophenylglycerol (pNPG), are foundational colorimetric substrates for esterases and lipases. Their utility is derived from the strong electron-withdrawing nature of the nitro group, which makes the ester bond highly susceptible to nucleophilic attack, releasing the chromogenic p-nitrophenoxide ion (detectable at ~405 nm).

Mechanistic Causality: The chemical stability of these esters is strictly governed by pH and temperature. At neutral to alkaline pH, the increased concentration of hydroxide ions drives spontaneous (non-enzymatic) hydrolysis. Furthermore, the regiochemistry of the nitro group dictates the baseline stability of the compound.1[1]. This occurs because the meta-nitro group provides only inductive electron withdrawal, lacking the direct resonance stabilization of the phenoxide leaving group seen in para-isomers. This slightly reduces its leaving group ability, preventing premature degradation—a principle actively exploited in the design of perorally bioavailable prodrug formulations.

Photochemical Degradation in Environmental Matrices

Nitrophenols (NPs), particularly 4-nitrophenol (4-NP), are major atmospheric and aquatic pollutants. Their photochemical transformation is a significant source of reactive nitrogen species (RNS), including nitrous acid (HONO), which heavily impacts atmospheric oxidation capacity.

Mechanistic Causality: Under UV and visible light irradiation, 4-NP undergoes excitation to a triplet state (T1). Recent atmospheric chemistry studies reveal that2[2]. The generation of 1O2 induces direct C–N and O–H bond cleavage in the nitro and hydroxyl groups, leading to the formation of HONO and p-benzoquinone. In aqueous environments under UV irradiation,3[3].

Microbial Biodegradation Pathways

Bioremediation leverages the metabolic versatility of bacteria to mineralize toxic nitrophenols. The aerobic degradation of p-nitrophenol generally bifurcates into two distinct pathways based on microbial phylogeny:

  • The Hydroquinone (HQ) Pathway: 4[4]. PNP is converted to benzoquinone and then reduced to hydroquinone before ring cleavage.

  • The 1,2,4-Benzenetriol (BT) Pathway: Characteristic of Gram-positive bacteria (e.g., Rhodococcus, Arthrobacter). PNP is hydroxylated to 4-nitrocatechol, followed by conversion to 1,2,4-benzenetriol prior to ring cleavage.

Both pathways ultimately channel the aromatic carbon into maleylacetate, which enters the TCA cycle, allowing the organism to utilize PNP as a sole carbon and energy source5[5].

Microbial degradation pathways of p-Nitrophenol diverging by bacterial phylogeny.

Quantitative Data Summaries

Table 1: Comparative Stability and Degradation Modalities

Compound ClassDegradation ModalityPrimary MechanismKey Influencing Factors
Nitrophenyl Esters Chemical HydrolysisNucleophilic attack by OH⁻pH (alkaline accelerates), Temperature
4-Nitrophenol (4-NP) Photochemical1O2-induced bond cleavage (Visible)Light wavelength, Particulate surface, O₂
p-Nitrophenol BiodegradationMonooxygenase-driven ring cleavageMicrobial strain (Gram +/-), Co-substrates

Table 2: Microbial Degradation Intermediates

Pathway NameDominant Microbial GroupKey IntermediatesFinal Metabolite
Hydroquinone (HQ) Gram-Negative (Pseudomonas)Benzoquinone, HydroquinoneMaleylacetate
1,2,4-Benzenetriol (BT) Gram-Positive (Arthrobacter)4-Nitrocatechol, 1,2,4-BenzenetriolMaleylacetate

Experimental Methodologies: Self-Validating Protocols

To ensure data integrity when utilizing nitrophenyl compounds in biochemical assays, researchers must mathematically account for spontaneous degradation. The following protocol outlines a self-validating system for kinetic measurements, ensuring that the observed signal is strictly enzymatic.

Workflow Step1 Substrate Prep (Anhydrous DMSO) Step2 Parallel Incubation (Test vs Blank) Step1->Step2 Step3 Kinetic Read (Absorbance 405nm) Step2->Step3 Step4 Data Analysis (Blank Subtraction) Step3->Step4

Self-validating experimental workflow for profiling nitrophenyl ester hydrolysis.

Protocol: Evaluating Spontaneous Hydrolysis and Enzymatic Cleavage

Rationale: By running parallel blanks, the system self-validates by quantifying the background spontaneous hydrolysis rate. This baseline drift is mathematically subtracted from the total hydrolysis rate to yield the true enzymatic velocity, 6[6].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the nitrophenyl ester (e.g., pNPG) in anhydrous DMSO to create a concentrated stock (e.g., 50 mM). Causality: Water acts as a nucleophile; anhydrous DMSO prevents premature hydrolysis during storage, keeping the baseline near zero.

  • Buffer Equilibration: Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Pre-warm the buffer to the target reaction temperature (e.g., 37°C).

  • Reaction Setup (Parallel System):

    • Test Well: 180 µL Buffer + 10 µL Enzyme + 10 µL Substrate.

    • Blank Well: 190 µL Buffer + 10 µL Substrate (No Enzyme).

  • Kinetic Measurement: Immediately place the microplate in a spectrophotometer. Read absorbance at 405 nm every 30 seconds for 15 minutes.

  • Data Processing: Calculate the rate of change in absorbance (ΔA405/min) for both wells.

    • True Enzymatic Rate = (ΔA405/min of Test) - (ΔA405/min of Blank).

Conclusion

The stability and degradation of nitrophenyl compounds are governed by a complex interplay of steric/electronic effects, environmental photon flux, and microbial enzymatic machinery. By understanding these fundamental mechanisms, drug development professionals can design more stable prodrugs, while environmental scientists can optimize bioremediation and predict atmospheric RNS generation. Employing rigorous, self-validating experimental controls remains paramount when utilizing these inherently reactive molecules in the laboratory.

References

  • Preparation, properties, reactions, and adenosine receptor affinities of sulfophenylxanthine nitrophenyl esters - PubMed / NIH[Link]

  • Resolving the overlooked photochemical nitrophenol transformation mechanism induced by nonradical species under visible light - PNAS[Link]

  • Study on the mechanism of photo-degradation of p-nitrophenol exposed to 254 nm UV light - ResearchGate[Link]

  • Branching of the p-nitrophenol (PNP) degradation pathway in burkholderia sp. Strain SJ98 - PMC / NIH[Link]

  • Biodegradation mechanisms of p-nitrophenol and microflora dynamics in fluidized bed bioreactors - Frontiers[Link]

Sources

Foundational

Solubility of 2-Methyl-5-(3-nitrophenyl)phenol in Diverse Solvents: A Comprehensive Technical Guide

Executive Summary 2-Methyl-5-(3-nitrophenyl)phenol is a complex biphenyl derivative characterized by a hydrophobic biphenyl core, a hydrogen-bond donating/accepting hydroxyl (-OH) group, a weakly electron-donating methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-5-(3-nitrophenyl)phenol is a complex biphenyl derivative characterized by a hydrophobic biphenyl core, a hydrogen-bond donating/accepting hydroxyl (-OH) group, a weakly electron-donating methyl (-CH3) group, and a strongly electron-withdrawing, polar nitro (-NO2) group. Understanding its solubility profile is critical for crystallization optimization, pharmaceutical formulation, and organic synthesis.

Because empirical data for novel or highly specific substituted biphenyls can be scarce, this whitepaper provides a rigorous, first-principles framework for predicting, measuring, and modeling the solubility of this compound across various solvent systems. The methodologies described herein are grounded in established thermodynamic parameters of structurally analogous[1].

Theoretical Framework: Hansen Solubility Parameters (HSP)

The dissolution of 2-Methyl-5-(3-nitrophenyl)phenol is governed by intermolecular interactions between the solute and solvent. According to the[2], the total cohesive energy density of a molecule is divided into three distinct components:

  • Dispersion ( δD​ ) : The biphenyl core and methyl group contribute significantly to the dispersion forces. Solvents with high δD​ (e.g., toluene) will interact favorably with the hydrophobic core.

  • Polarity ( δP​ ) : The nitro group introduces a strong dipole moment. Polar aprotic solvents (e.g., acetone, ethyl acetate) align well with this parameter.

  • Hydrogen Bonding ( δH​ ) : The phenolic hydroxyl group acts as both a strong hydrogen bond donor and acceptor. Polar protic solvents (e.g., methanol, ethanol) can form robust hydrogen bond networks with this moiety.

Solvent Selection & Categorization

Based on the structural features of 2-Methyl-5-(3-nitrophenyl)phenol, we can categorize solvents by their expected solubilization capacity. The table below summarizes the predicted solubility behavior based on structural homology to similar biphenyl compounds[1].

Solvent ClassRepresentative SolventsPredicted SolubilityPrimary Interaction Mechanism
Polar Aprotic Acetone, Ethyl AcetateHigh Strong dipole-dipole interactions with the -NO2 group; moderate δD​ matching the biphenyl core.
Polar Protic Methanol, Ethanol, n-ButanolModerate to High Hydrogen bonding with the phenolic -OH; solubility increases with alkyl chain length due to hydrophobic matching.
Non-Polar Toluene, CyclohexaneLow to Moderate π−π stacking and dispersion forces; the lack of hydrogen bonding limits total solubility.
Aqueous Water, Physiological BuffersVery Low The hydrophobic biphenyl core dominates the hydration penalty, making the compound practically insoluble in water.

Experimental Methodology: The Saturation Shake-Flask Protocol

To obtain highly accurate equilibrium solubility data, the [3] is the industry gold standard. The following protocol is designed as a self-validating system to ensure thermodynamic equilibrium is truly reached without experimental artifact.

G A Solvent Preparation & Selection B Addition of Excess 2-Methyl-5-(3-nitrophenyl)phenol A->B C Isothermal Shaking (24-72 hours) B->C D Phase Separation (Centrifugation & Filtration) C->D E HPLC Quantification & Data Analysis D->E

Experimental workflow for saturation shake-flask solubility determination.

Step-by-Step Protocol:
  • Preparation : Add an excess amount of solid 2-Methyl-5-(3-nitrophenyl)phenol to a 20 mL glass vial containing 10 mL of the selected solvent.

    • Causality Note: The continuous presence of excess solid is critical to maintain a saturated state and drive the thermodynamic equilibrium. If all solid dissolves, the solution is sub-saturated and the test must be restarted.

  • Isothermal Agitation : Seal the vials tightly and place them in a thermostatic water bath shaker. Set the temperature (e.g., 298.15 K) and agitate at 150 rpm.

  • Equilibrium Validation : Agitation time must be sufficient to overcome the activation energy of dissolution. Sample the suspension at 24, 48, and 72 hours.

    • Self-Validating Step: Equilibrium is validated only when the concentration difference between consecutive time points is ≤2% .

  • Phase Separation : Remove the vials and allow them to stand for 2 hours to promote sedimentation. Centrifuge the mixture at 10,000 rpm for 10 minutes at the exact experimental temperature .

    • Causality Note: Centrifuging at a different temperature (e.g., room temperature when testing at 310 K) will cause premature precipitation or additional dissolution, severely skewing the data[3]. Filter the supernatant through a 0.22 μ m PTFE syringe filter.

  • HPLC Quantification : Dilute the filtered supernatant appropriately with the mobile phase. Quantify the concentration using High-Performance Liquid Chromatography (HPLC) with UV detection (typically at 254 nm, or the specific λmax​ of the compound).

Thermodynamic Modeling

Once experimental mole fraction solubility ( x ) is determined across a temperature range (e.g., 293.15 K to 328.15 K), the data must be correlated using thermodynamic models to extract fundamental dissolution parameters[1].

G Data Experimental Mole Fraction Solubility (x) VantHoff Van't Hoff Equation ln(x) vs 1/T Data->VantHoff Apelblat Modified Apelblat Model ln(x) = A + B/T + C ln(T) Data->Apelblat Thermo Thermodynamic Parameters (ΔH, ΔS, ΔG) VantHoff->Thermo Apelblat->Thermo

Thermodynamic modeling logic for extracting dissolution parameters.

  • The Van't Hoff Equation :

    lnx=−RTΔHdiss​​+RΔSdiss​​

    Plotting lnx versus 1/T yields a straight line where the slope represents the apparent enthalpy of dissolution ( ΔHdiss​ ) and the intercept represents the entropy of dissolution ( ΔSdiss​ ). For substituted biphenyls in organic solvents, dissolution is typically an endothermic, entropy-driven process ( ΔHdiss​>0 , ΔSdiss​>0 ), meaning solubility increases with temperature[1].

  • The Modified Apelblat Model :

    lnx=A+TB​+Cln(T)

    This empirical model accounts for the temperature dependence of the dissolution enthalpy, providing a more accurate fit for non-ideal solutions over wider temperature ranges. A , B , and C are model-specific parameters derived from nonlinear regression.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. URL:[Link]

  • Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. URL:[Link]

  • Li, Y., & Wang, Y. (2021). Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K. Journal of Chemical & Engineering Data, 66(12), 4381-4392. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to Quantum Mechanical Calculations for Substituted Biphenyls

Abstract Substituted biphenyls represent a cornerstone of molecular design in pharmaceuticals and materials science, largely due to the phenomenon of atropisomerism—axial chirality arising from hindered rotation about th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Substituted biphenyls represent a cornerstone of molecular design in pharmaceuticals and materials science, largely due to the phenomenon of atropisomerism—axial chirality arising from hindered rotation about the central C-C bond.[1][2] The stereochemical outcome and conformational energetics of these systems are dictated by a delicate balance of steric and electronic effects, making their computational modeling both crucial and challenging. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for applying quantum mechanical (QM) calculations to accurately predict the rotational barriers and conformational preferences of substituted biphenyls. We will delve into the theoretical underpinnings, present a validated step-by-step computational workflow, and explore the interpretation of results in the context of real-world applications.

Introduction: The Significance and Challenge of Substituted Biphenyls

The biphenyl moiety is a privileged scaffold in medicinal chemistry, with a significant percentage of FDA-approved small molecules featuring a potentially atropisomeric axis.[1] Atropisomerism occurs when rotation around a single bond is sufficiently hindered, leading to stereoisomers that can be isolated.[1] These isomers can exhibit profoundly different pharmacological and toxicological profiles, making the prediction and control of their rotational stability a critical aspect of drug design.[1][2]

The primary computational challenge lies in accurately modeling the potential energy surface (PES) associated with rotation around the inter-ring (C1-C1') single bond.[3] Even for the parent biphenyl molecule, reproducing the experimentally determined rotational barriers has proven to be a difficult task for theoretical methods.[3][4] The barriers at 0° (planar) and 90° (perpendicular) are remarkably small, and their relative ordering is sensitive to the level of theory and basis set employed.[3][4][5] The introduction of substituents, particularly at the ortho positions, dramatically increases the rotational barrier, making these systems more amenable to forming stable atropisomers.[6][7][8][9]

This guide will equip you with the knowledge to navigate these challenges, from selecting the appropriate computational methods to setting up and analyzing the calculations that yield actionable insights.

Theoretical Foundations: A Chemist's Guide to QM Methods

A foundational understanding of the available QM methods is essential for making informed decisions in your computational workflow. The choice of method represents a trade-off between accuracy and computational cost.[10]

  • Hartree-Fock (HF) Theory: This is the starting point for many ab initio methods. While computationally efficient, HF theory neglects electron correlation, which is crucial for accurately describing the non-covalent interactions (like dispersion forces) that influence the biphenyl torsional potential. HF methods tend to overestimate the rotational barriers.[3]

  • Post-Hartree-Fock Methods:

    • Møller-Plesset Perturbation Theory (MP2): As the simplest method to include electron correlation, MP2 often improves upon HF results. However, its performance for biphenyls can be inconsistent.[3]

    • Coupled Cluster (CC) Theory (e.g., CCSD(T)): Often considered the "gold standard" in quantum chemistry for its high accuracy.[11] CCSD(T) calculations, especially when combined with large basis sets, can provide benchmark-quality data for rotational barriers.[3][5][12] However, their high computational cost typically limits their use to smaller systems or for validating less expensive methods.

  • Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry due to its favorable balance of accuracy and cost. The key is the choice of the exchange-correlation functional.

    • Hybrid Functionals (e.g., B3LYP, PBE0): These mix a portion of exact HF exchange with a DFT functional and often provide good results for geometries and energies.

    • Dispersion-Corrected Functionals (e.g., ωB97X-D, B3LYP-D3): For non-covalent interactions, which are critical in determining the subtle energy differences in the biphenyl PES, the inclusion of an empirical dispersion correction (like Grimme's D3) is essential.[13] Modern functionals like ωB97X-D3 have shown excellent performance for predicting rotational barriers.[14][15]

  • The Role of Basis Sets: A basis set is the set of mathematical functions used to build molecular orbitals.[10][16][17]

    • Pople-style (e.g., 6-31G, 6-311+G(d,p)):* Widely used and offer a good balance for many applications.[16]

    • Dunning-style (e.g., cc-pVDZ, aug-cc-pVTZ): These "correlation-consistent" basis sets are designed to systematically converge towards the complete basis set limit, making them ideal for high-accuracy calculations.[17]

    • Polarization and Diffuse Functions: Polarization functions (e.g., the 'd' in 6-31G(d)) and diffuse functions (e.g., the '+' in 6-31+G(d)) are crucial for accurately describing the electron distribution in aromatic systems and are highly recommended for these calculations.[16][17] For high-quality results, flexible basis sets of at least augmented quadruple-ζ quality are often a prerequisite.[5][12]

A Practical Workflow for Calculating Rotational Barriers

This section outlines a step-by-step protocol for determining the rotational energy profile of a substituted biphenyl. This workflow is designed to be self-validating, ensuring the scientific integrity of the results.

G cluster_prep Step 1: Preparation cluster_qm Step 2: Quantum Mechanics cluster_analysis Step 3: Analysis a Build 3D Structure b Initial Geometry Optimization (Low Level, e.g., MMFF/UFF) a->b c Full Geometry Optimization (e.g., ωB97X-D/def2-SVP) b->c d Frequency Calculation (Confirm Minimum) c->d Validation e Relaxed Torsional Scan (e.g., 10° steps) d->e f Identify Transition State(s) from Scan e->f g Transition State Optimization (e.g., QST2/QST3) f->g h Frequency Calculation (Confirm 1 Imaginary Freq.) g->h Validation i Refine Energies with Higher Level Theory (e.g., def2-TZVP basis set) h->i Accuracy j Plot Potential Energy Surface i->j k Calculate Rotational Barrier (ΔE = E_TS - E_min) j->k l Analyze Electronic Properties k->l

Caption: Relationship between substituent properties and the rotational barrier in biphenyls.

Data Presentation: Comparing Computational Methods

The choice of method can significantly impact the calculated barrier. It is often wise to benchmark against experimental data or high-level calculations when available.

Method/Basis SetBarrier at 0° (kcal/mol)Barrier at 90° (kcal/mol)Reference Dihedral (°)
Experiment 1.4 ± 0.5 1.6 ± 0.5 44.4 ± 1.2
HF/cc-pVDZOverestimatedOverestimated~38°
MP2/cc-pVDZOverestimatedOverestimated~39°
B3LYP/TZVPP2.02.339.5°
CCSD(T)/extrapolated1.92.2N/A
(Data adapted from references [3][4][5]for unsubstituted biphenyl. Note: Experimental values converted from kJ/mol.)

Application in Drug Development

The computational workflows described here are not merely academic exercises; they have profound implications for drug discovery and development. [18][19][20][21]

  • Predicting Atropisomeric Stability: Early-stage computational screening can identify molecules at risk of exhibiting atropisomerism. [14][15]This allows chemists to prioritize or deprioritize scaffolds, saving considerable synthetic effort.

  • Rational Design of Ligands: The conformation of a biphenyl-containing drug is critical for its binding to a biological target. [18]By understanding the rotational energy profile, medicinal chemists can design molecules that are pre-organized in the bioactive conformation, potentially leading to increased potency and selectivity.

  • Interpreting Structure-Activity Relationships (SAR): When a small structural change to a substituent leads to a large change in biological activity, it may be due to a significant alteration of the conformational preference of the biphenyl core. Torsional scans can elucidate these effects and provide a rational basis for observed SAR.

Conclusion and Future Outlook

Quantum mechanical calculations provide a powerful and predictive toolset for understanding the complex stereodynamics of substituted biphenyls. By employing a validated workflow that combines robust DFT methods with appropriate basis sets and solvent models, researchers can accurately determine rotational energy barriers and conformational preferences. These insights are invaluable for managing the risks and harnessing the opportunities presented by atropisomerism in drug discovery and materials science.

The future of this field will likely see the increased use of machine learning potentials trained on high-level QM data, which promise to deliver near-QM accuracy at a fraction of the computational cost. [14][15]This will enable the high-throughput screening of vast chemical libraries for atropisomeric liability and the more dynamic and accurate modeling of these flexible molecules in complex biological environments.

References

  • Atropisomers - Rowan. Rowan.[Link]

  • Beyond Barriers, Big Crystallization Hurdles: Atropisomerism in Beyond Rule of Five Compounds Explored by Computational and NMR Studies. ACS Publications - Molecular Pharmaceutics. [Link]

  • Prediction of Atropisomerism for Drug-like Molecules. PubMed. [Link]

  • Atropisomeric compounds studied computationally. ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-Methyl-5-(3-nitrophenyl)phenol via Suzuki-Miyaura Coupling

For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of Biaryl Scaffolds and the Suzuki-Miyaura Reaction The biphenyl moiety is a privileged structural...

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Biaryl Scaffolds and the Suzuki-Miyaura Reaction

The biphenyl moiety is a privileged structural motif in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The synthesis of functionalized biaryls, such as 2-Methyl-5-(3-nitrophenyl)phenol, is therefore of significant interest. The Suzuki-Miyaura cross-coupling reaction stands as a paramount methodology for the construction of carbon-carbon bonds, particularly for creating biaryl linkages.[1][3] Its widespread adoption is attributed to its mild reaction conditions, exceptional functional group tolerance, the commercial availability and stability of organoboron reagents, and the generation of non-toxic, easily removable byproducts.[3][4][5]

This guide provides a comprehensive overview and detailed protocols for the synthesis of 2-Methyl-5-(3-nitrophenyl)phenol, leveraging the power and versatility of the Suzuki-Miyaura coupling. We will delve into the mechanistic underpinnings of the reaction, offer field-proven insights into experimental design and optimization, and provide step-by-step procedures for synthesis, purification, and characterization.

Mechanistic Cornerstone: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[6] A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle comprises three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][6]

  • Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide (in this case, a substituted bromophenol) to a palladium(0) complex. This step forms a palladium(II) intermediate.[6] The reactivity of the organic halide is a critical factor, with the general trend being I > OTf > Br >> Cl.[3]

  • Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the organoboron reagent (3-nitrophenylboronic acid) to the palladium(II) complex.[7] The presence of a base is essential for this step.[7][8][9] The base activates the boronic acid, forming a more nucleophilic boronate "ate" complex, which readily undergoes transmetalation.[7][10]

  • Reductive Elimination: In the final step, the two organic fragments on the palladium(II) complex couple and are eliminated as the desired biphenyl product. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[11]

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Ar'-B(OH)2, Base Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Product Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Product Ar-Ar' Reductive Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Design: Synthesis of 2-Methyl-5-(3-nitrophenyl)phenol

The synthesis of 2-Methyl-5-(3-nitrophenyl)phenol will be achieved by the Suzuki-Miyaura coupling of 5-bromo-2-methylphenol and 3-nitrophenylboronic acid. The selection of reagents and reaction conditions is critical for a successful outcome.

Starting Materials:

  • 5-Bromo-2-methylphenol: The aryl halide partner. The hydroxyl group is a key functionality, and its presence necessitates careful selection of the base to avoid side reactions.

  • 3-Nitrophenylboronic acid: The organoboron partner. Boronic acids are generally stable, crystalline solids that are easy to handle.[3]

  • Palladium Catalyst: A variety of palladium sources can be used, including Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(dppf).[6][11] For couplings involving electron-rich phenols, catalysts with bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can be highly effective.[5]

  • Base: The choice of base is crucial for activating the boronic acid.[7] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly employed, often in an aqueous solution to create a biphasic system.[5][7] For substrates with sensitive functional groups, milder bases may be necessary.

  • Solvent: A range of solvents can be used, with common choices including toluene, dioxane, THF, and DMF, often in combination with water.[11] The choice of solvent can influence reaction kinetics and solubility of the reagents.

Detailed Experimental Protocol

This protocol provides a robust starting point for the synthesis. Optimization may be required based on laboratory-specific conditions and reagent purity.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
5-Bromo-2-methylphenol187.041.0187 mg
3-Nitrophenylboronic acid166.921.2200 mg
Pd(PPh₃)₄1155.560.0335 mg
Potassium Carbonate (K₂CO₃)138.213.0415 mg
Toluene--5 mL
Water (degassed)--1 mL

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-methylphenol (187 mg, 1.0 mmol), 3-nitrophenylboronic acid (200 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (35 mg, 0.03 mmol), toluene (5 mL), and degassed water (1 mL).

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[[“]] A suitable eluent for TLC is a mixture of hexane and ethyl acetate.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL), then dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford 2-Methyl-5-(3-nitrophenyl)phenol as a solid.[13]

Experimental_Workflow A 1. Reagent Addition & Inerting B 2. Solvent & Catalyst Addition A->B C 3. Heating & Stirring (90°C) B->C D 4. Reaction Monitoring (TLC/LC-MS) C->D E 5. Work-up & Extraction D->E F 6. Purification (Column Chromatography) E->F G 7. Product Characterization (NMR, MS) F->G

Caption: Experimental workflow for the synthesis of 2-Methyl-5-(3-nitrophenyl)phenol.

Characterization and Validation

The identity and purity of the synthesized 2-Methyl-5-(3-nitrophenyl)phenol should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure of the product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will verify the molecular weight of the target compound.

  • Melting Point: A sharp melting point is indicative of high purity.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst or a different palladium precursor/ligand combination.[5]
Insufficiently degassed solventsEnsure all solvents are thoroughly degassed to remove oxygen, which can deactivate the catalyst.
Ineffective baseTry a stronger base such as K₃PO₄ or Cs₂CO₃.[5]
Protodeborylation of Boronic Acid Presence of water and/or acidic impuritiesUse anhydrous solvents and ensure the base is of high purity.
Prolonged reaction time at high temperatureMonitor the reaction closely and stop it once the starting material is consumed.
Formation of Homocoupling Byproducts Oxygen contaminationMaintain a strict inert atmosphere throughout the reaction.
Catalyst decompositionConsider using a more robust ligand or a lower reaction temperature.
Difficulty in Purification Close-eluting impuritiesOptimize the solvent system for column chromatography or consider recrystallization.[13][14]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of 2-Methyl-5-(3-nitrophenyl)phenol. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can achieve high yields of the desired product. The protocols and insights provided in this guide serve as a comprehensive resource for scientists engaged in the synthesis of complex biaryl compounds for drug discovery and materials science applications.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Google Scholar.
  • A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions - Benchchem. (n.d.). BenchChem.
  • Alonso, D. A., Nájera, C., & Pacheco, M. C. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9342–9343. [Link]

  • A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives - Benchchem. (n.d.). BenchChem.
  • Alonso, D. A., Nájera, C., & Pacheco, M. C. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566–1575. [Link]

  • Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole - Benchchem. (n.d.). BenchChem.
  • Suzuki-Miyaura Coupling. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Biphenyl Purification: Chromatography Lab. (n.d.). Studylib. Retrieved from [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177–2250. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Denmark, S. E., & Smith, R. C. (2006). Catalytic, Asymmetric Suzuki−Miyaura Cross-Coupling with Chiral N-Heterocyclic Carbene Ligands. Journal of the American Chemical Society, 128(28), 9075–9084. [Link]

  • Suzuki reaction general procedure. (n.d.). Consensus Academic Search Engine. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Das, S., & Bhunia, S. (2014). Suzuki Cross Coupling Reaction-A Review. ResearchGate. Retrieved from [Link]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16464–16493. [Link]

  • Biffis, A., et al. (2018). The Catalytic Formation of Atropisomers and Stereocenters via Asymmetric Suzuki–Miyaura Couplings. Accounts of Chemical Research, 51(5), 1297–1309. [Link]

  • Convenient Access to meta-Substituted Phenols by Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling and Oxidation. (2017). PubMed. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Google Scholar.
  • Method for purifying biphenyl. (1972). Google Patents.
  • Reddy, K. S., et al. (2005). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 70(22), 8746–8753. [Link]

  • Purification of biphenyl sulfonamide 1 from crude reaction mixture - Benchchem. (n.d.). BenchChem.
  • Lou, S., & Hartwig, J. F. (2012). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society, 134(40), 16933–16939. [Link]

  • PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. (2024). Journal of Synthetic Chemistry. Retrieved from [Link]

  • How do you purify Biphenyl contaminated with Fluorene? What are the method and solvent? (n.d.). Study.com. Retrieved from [Link]

  • Purification of polybrominated biphenyl congeners. (2009). Taylor & Francis. Retrieved from [Link]

  • Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. (2021). YouTube. Retrieved from [Link]

  • A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. (2025). Angewandte Chemie International Edition. Retrieved from [Link]

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Application

Application Note: Palladium-Catalyzed Synthesis of Nitrobiphenyls via Suzuki-Miyaura Cross-Coupling

Target Audience: Researchers, synthetic chemists, and drug development professionals. Applications: Synthesis of agrochemicals (e.g., Boscalid), pharmaceutical intermediates, and precursors for carbazoles and benzo[c]cin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Applications: Synthesis of agrochemicals (e.g., Boscalid), pharmaceutical intermediates, and precursors for carbazoles and benzo[c]cinnolines.

Introduction & Mechanistic Insights

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation, prized for its mild conditions and high functional group tolerance[1]. However, the synthesis of ortho-nitrobiphenyls—critical scaffolds in materials science and medicinal chemistry—presents unique mechanistic challenges.

When coupling 2-nitrohalobenzenes with arylboronic acids (or vice versa), the ortho-nitro group introduces severe steric hindrance and strong electron-withdrawing effects. Mechanistic investigations reveal that these factors create a significant bottleneck during the transmetalation step of the catalytic cycle[2]. The electron-deficient nature of the nitrophenyl ring reduces the nucleophilicity of the intermediate boronate complex, while steric bulk impedes its approach to the palladium(II) center. Understanding this causality is essential for selecting the appropriate catalyst, ligand, and biphasic solvent system to drive the reaction forward and suppress unwanted Ullmann-type homocoupling side reactions[3].

CatalyticCycle Pd0 Pd(0) Active Species (Catalyst) OxAdd Oxidative Addition (Insertion into Ar-X) Pd0->OxAdd Aryl Halide (Ar-X) TransMet Transmetalation (Rate-Limiting Step for o-Nitro Substrates) OxAdd->TransMet Arylboronic Acid + Base RedElim Reductive Elimination (Nitrobiphenyl Formation) TransMet->RedElim Base-Halide Exchange RedElim->Pd0 Product Release

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the transmetalation bottleneck for ortho-nitro substrates.

Optimization of Reaction Parameters

To overcome the transmetalation barrier, the choice of base and solvent is just as critical as the palladium source. The base (e.g., K2​CO3​ or Na2​CO3​ ) coordinates with the boronic acid to form a more reactive boronate species. A biphasic solvent system (such as Methanol/Water or Ethanol/Water) is required to simultaneously dissolve the organic substrates and the inorganic base, facilitating the interfacial transmetalation[2][4].

For unhindered or moderately hindered substrates, ligandless systems like Pd(OAc)2​ or standard Pd(PPh3​)4​ are highly effective. For industrial scale-up, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) are sometimes employed to stabilize colloidal palladium nanoparticles[2][4].

Quantitative Data Summary

The following table summarizes optimized conditions for various nitrobiphenyl syntheses, demonstrating the impact of solvent and base selection on the overall yield[2][5][6][7].

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolvent SystemTemp (°C)Yield (%)
1-Iodo-2-nitrobenzenePhenylboronic acid Pd(OAc)2​ (2%) K2​CO3​ MeOH / H2​O (5:1)20 - 65> 85%
1-Iodo-2-nitrobenzene2-Nitrophenylboronic acid Pd(OAc)2​ (2%) KH2​PO4​ DMF / H2​O (5:1)100~ 30%*
1-Chloro-2-nitrobenzenePhenylboronic acid Pd(PPh3​)4​ (2%) Na2​CO3​ EtOH / H2​O 8082%
4-Chloro-2-nitrobenzene4-Chlorophenylboronic acid Pd(PPh3​)4​ (1%) Na2​CO3​ EtOH / H2​O 8094%**

*Note: Symmetrical 2,2'-dinitrobiphenyls suffer from extreme double-steric hindrance, resulting in lower yields via Suzuki coupling compared to Ullmann-type protocols. **Note: Optimized industrial conditions for the synthesis of the Boscalid intermediate[7].

Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate specific stoichiometric controls and workup procedures to ensure high purity and reproducibility.

Protocol A: General Synthesis of 2-Nitrobiphenyl (Lab Scale)

This mild, biphasic protocol utilizes Pd(OAc)2​ and is ideal for coupling 1-iodo-2-nitrobenzene with unhindered phenylboronic acids[2][4].

Reagents & Materials:

  • 1-Iodo-2-nitrobenzene (1.0 equiv, 1.0 mmol, 249 mg)

  • Phenylboronic acid (1.0 equiv, 1.0 mmol, 122 mg)

  • Palladium(II) acetate ( Pd(OAc)2​ ) (0.02 equiv, 2 mol%, 4.5 mg)

  • Potassium carbonate ( K2​CO3​ ) (2.0 equiv, 2.0 mmol, 276 mg)

  • Methanol (5.0 mL) and Deionized Water (1.0 mL)

Step-by-Step Methodology:

  • Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the K2​CO3​ , phenylboronic acid, and 1-iodo-2-nitrobenzene.

  • Solvent Addition & Degassing: Add the Methanol/Water (5:1) mixture. Purge the flask with Nitrogen ( N2​ ) for 5 minutes to remove dissolved oxygen, which can degrade the active Pd(0) species.

  • Catalyst Introduction: Add Pd(OAc)2​ rapidly under a stream of N2​ . Seal the flask with a reflux condenser.

  • Reaction Execution: Stir the mixture at 20 °C to 65 °C (depending on substrate reactivity) for 1.5 to 6 hours. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 9:1) until the aryl halide is fully consumed.

  • Quenching & Workup: Cool to room temperature. Dilute the mixture with 30 mL of water and extract with ethyl acetate ( 3×20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and filter through a short pad of Celite to remove palladium black. Concentrate under reduced pressure and purify via silica gel flash chromatography.

Protocol B: Large-Scale Synthesis of 4'-Chloro-2-nitrobiphenyl

This protocol is adapted from the industrial synthesis of the fungicide Boscalid, utilizing a more robust catalyst ( Pd(PPh3​)4​ ) for chlorinated substrates[6][7].

Step-by-Step Methodology:

  • Charge a reactor with 1-chloro-2-nitrobenzene (1.0 equiv) and 4-chlorophenylboronic acid (1.05 equiv). Causality: A slight excess of boronic acid compensates for potential protodeboronation side reactions.

  • Add a solvent mixture of Ethanol/Water and aqueous Na2​CO3​ (2.0 equiv).

  • Introduce Pd(PPh3​)4​ (1-2 mol%) under an inert atmosphere.

  • Heat the reaction mixture to 80 °C with vigorous stirring for 4–8 hours.

  • Upon completion (verified by GC-MS), cool the mixture. The product often precipitates directly from the aqueous ethanol mixture. Filter the crude solid, wash with cold water, and recrystallize from ethanol to achieve >90% yield[6][7].

Workflow Prep 1. Reagent Prep (Degassing & Stoichiometry) Reaction 2. Cross-Coupling (Biphasic Heating, N2 Atm) Prep->Reaction Workup 3. Aqueous Workup (Celite Filtration for Pd) Reaction->Workup Purification 4. Purification (Chromatography/Crystallization) Workup->Purification Validation 5. Validation (GC-MS & NMR) Purification->Validation

Caption: Standard experimental workflow for the palladium-catalyzed synthesis of nitrobiphenyls.

Analytical Validation & Troubleshooting

To ensure the integrity of the synthesized nitrobiphenyls, the following validation checks must be performed:

  • GC-MS Analysis: Use an internal standard (e.g., undecane or a halogenated internal standard) to accurately quantify conversion. The molecular ion peak ( M+ ) for 2-nitrobiphenyl should be clearly visible at m/z 199.

  • Troubleshooting Homocoupling: If significant amounts of biphenyl (from phenylboronic acid homocoupling) or 2,2'-dinitrobiphenyl (from aryl halide homocoupling) are observed, it indicates that the transmetalation step is too slow, or oxygen is present in the system.

    • Solution: Strictly degas all solvents, ensure the base is fully dissolved (adjust the water ratio if necessary), and consider switching to a ligand with a larger bite angle (e.g., dppf) to accelerate the catalytic turnover[8].

References

  • Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • A Highly Efficient Pd(PPh3)4-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls ResearchGate URL: [Link]

  • Practical method for the large-scale synthesis of 4′-chloro-2-nitrobiphenyl: A key intermediate of Boscalid FAO AGRIS URL:[Link]

  • Palladium-Catalyzed Cross Couplings in Organic Synthesis NobelPrize.org URL:[Link]

  • Palladium-Catalyzed Carbonylative Cross-Coupling Reaction of Arylboronic Acids with Aryl Electrophiles The Journal of Organic Chemistry - ACS Publications URL:[Link]

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Method

Application Note: Advanced Crystallization and Stereochemical Resolution of Substituted Biphenyl Compounds

Mechanistic Foundations: Conformation and Atropisomerism Substituted biphenyls are privileged structural motifs in active pharmaceutical ingredients (APIs) and advanced materials. The crystallization of these compounds i...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Foundations: Conformation and Atropisomerism

Substituted biphenyls are privileged structural motifs in active pharmaceutical ingredients (APIs) and advanced materials. The crystallization of these compounds is uniquely challenging due to their conformational flexibility. The dihedral angle between the two phenyl rings dictates both the solid-state packing and the thermodynamic stability of the resulting polymorphs. While unsubstituted biphenyls often appear1[1]. For example, ortho-substitution introduces severe steric hindrance, increasing the dihedral angle to approximately 51.5° in certain derivatives[1].

When steric bulk at the ortho positions is sufficiently large, rotation around the central C-C single bond is restricted, leading to atropisomerism—a form of axial chirality. To successfully isolate pure enantiomers (atropisomers) via crystallization, the rotational energy barrier (ΔG‡) must be understood.

Table 1: Rotational Energy Barriers for Mono-Ortho-Substituted Biphenyls

Ortho SubstituentRotational Barrier (ΔG‡) (kcal/mol)Stereochemical Implication
-F4.4Rapid rotation; no separable atropisomers at RT
-Cl7.6Rapid rotation; no separable atropisomers at RT
-Br8.6Rapid rotation; no separable atropisomers at RT
-I~10–12Restricted rotation; separable at low temperatures

Data synthesized from2[2]. Note: Stable isolation at room temperature (RT) typically requires a barrier >20 kcal/mol, achieved via multi-ortho substitution.

Crystallization Strategy & Workflow

G A Crude Substituted Biphenyl B Solvent Selection & Dissolution (Thermodynamic Control) A->B C Hot Filtration (Charcoal Treatment) B->C D Controlled Cooling & Seeding (Kinetic Control) C->D E Nucleation & Crystal Growth D->E F Filtration & Washing (Mother Liquor Separation) E->F G Self-Validation: Polymorph/Chiral Analysis (PXRD, HPLC, Specific Rotation) F->G

Workflow for the crystallization, purification, and self-validation of substituted biphenyls.

Experimental Protocols

Protocol A: Chiral Resolution of Racemic 6,6'-Dinitro-2,2'-diphenic Acid via Fractional Crystallization

This protocol leverages the formation of diastereomeric salts using a chiral resolving agent to separate atropisomers. Because diastereomers possess distinct solubility profiles, they can be separated via fractional crystallization[2].

Step-by-Step Methodology:

  • Salt Formation: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 6,6'-dinitro-2,2'-diphenic acid in 100 mL of hot methanol. Separately, dissolve 12.0 g of (-)-brucine in 50 mL of hot methanol. Slowly add the warm brucine solution to the racemic acid solution with gentle swirling.

  • Fractional Crystallization: Allow the mixture to cool slowly to room temperature, then place it in an ice bath for 2 hours. Collect the crystalline precipitate by vacuum filtration and wash with cold methanol. This first crop is enriched in one diastereomeric salt.

  • Self-Validation Loop (Specific Rotation): Assess the optical purity of the crop by measuring its specific rotation using a polarimeter. Validation mechanism: Repeat the recrystallization of the collected solid from methanol until a constant specific rotation is achieved across successive crops. A constant rotation mathematically validates the isolation of a pure diastereomer.

  • Decomposition and Isolation: Suspend the purified diastereomeric salt (e.g., 5.0 g) in 50 mL of deionized water. Add 10 mL of 2 M hydrochloric acid with vigorous stirring. The acid protonates the biphenyl carboxylic acid, precipitating it from the solution, while the brucine remains dissolved as a hydrochloride salt. Filter and dry the pure enantiomer.

Protocol B: Cooling Crystallization and Polymorph Control of Biphenyl Sulfonamides

Polymorphism is a critical consideration in drug development, as different polymorphs exhibit drastically different dissolution rates and bioavailabilities. This protocol ensures the isolation of a thermodynamically stable polymorph[3].

Step-by-Step Methodology:

  • Dissolution & Impurity Adsorption: Dissolve the crude biphenyl sulfonamide in a minimal volume of a hot primary solvent (e.g., ethanol). Add 1-5% (by weight) activated charcoal.

  • Hot Filtration: Swirl the mixture for 5 minutes and perform a hot filtration to remove the charcoal. Causality: The high surface area of the charcoal adsorbs high-molecular-weight colored impurities before the solution reaches supersaturation.

  • Controlled Cooling & Seeding: Transfer the hot, colorless filtrate to a controlled cooling apparatus. Cool the solution at a slow, linear rate (e.g., 0.5°C/min). Once the solution reaches the metastable zone, introduce a small, pure seed crystal of the desired polymorph.

  • Isolation & Self-Validation (PXRD/Slurry): Filter the resulting crystals and dry under vacuum. Validation mechanism: Perform Powder X-Ray Diffraction (PXRD) on the dried crystals. If polymorphic mixtures are detected, perform a 4 by suspending 20 mg of the crystals in 100 mL of solvent at room temperature for 72 hours[4]. The kinetically favored polymorph will dissolve and recrystallize as the thermodynamically stable form, validating the final solid state.

Troubleshooting & Causality in Experimental Design

  • Issue: Crystals are excessively small, needle-like, or the compound "oils out" (liquid-liquid phase separation).

    • Causality: High supersaturation forces rapid, chaotic nucleation, bypassing the ordered crystal growth phase.

    • Solution: 3[3]. Introducing a seed crystal bypasses the high-energy nucleation barrier entirely, allowing solute molecules to deposit directly onto the existing lattice, which promotes the growth of larger, easily filterable crystals.

  • Issue: Colored Impurities Persist in the Crystal Lattice.

    • Causality: Trace conjugated byproducts co-crystallize or become entrapped in the lattice during rapid cooling.

    • Solution: Utilize activated charcoal during the hot filtration step. The porous carbon surface irreversibly traps these impurities before the biphenyl compound reaches its saturation point[3].

  • Issue: Unpredictable Polymorphic Transitions during Scale-up.

    • Causality: Variations in cooling gradients and shear forces in larger reactors alter the nucleation kinetics, occasionally favoring a metastable polymorph.

    • Solution: Shift from kinetic control to thermodynamic control. Utilize the slurry conversion method described in Protocol B. Because the metastable form has higher solubility, it will continuously dissolve while the stable form crystallizes, driving the system to complete polymorphic purity over time[4].

References

  • Conformations and intermolecular contacts of 4-and 4,4′-substituted biphenyl molecules in crystals Source: ResearchGate URL:[Link]

  • Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients Source: National Institutes of Health (PMC) URL:[Link]

Sources

Application

Application Note: Chromatographic Separation and Thermodynamic Analysis of Biphenyl Atropisomers in Drug Development

Introduction & Theoretical Framework The prevalence of axial chirality in modern pharmacophores is significant, with approximately 80% of FDA-approved kinase inhibitors exhibiting some form of hindered rotation[1]. Biphe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Theoretical Framework

The prevalence of axial chirality in modern pharmacophores is significant, with approximately 80% of FDA-approved kinase inhibitors exhibiting some form of hindered rotation[1]. Biphenyl isomers, specifically atropisomers, arise due to steric hindrance restricting rotation around the single C-C bond connecting the two phenyl rings[2]. Unlike standard stereocenters (point chirality), the chirality of atropisomers is dynamic and highly dependent on the rotational energy barrier ( ΔG‡ )[1].

For researchers and drug development professionals, the separation and characterization of these isomers are critical. If the interconversion rate in vivo is slow, the isolated enantiomers may exhibit vastly different pharmacokinetic, pharmacodynamic, and toxicological profiles[3]. As a Senior Application Scientist, I approach the separation of biphenyls not merely as a method development task, but as a thermodynamic challenge: we must manipulate the chromatographic environment to outpace the molecule's natural tendency to racemize.

Classification of Atropisomers and Development Strategy

To logically approach the chromatographic separation of biphenyls, we must first classify them based on their rotational barriers. This classification dictates both the analytical strategy and the ultimate regulatory path of the Active Pharmaceutical Ingredient (API)[1]:

  • Class 1 ( ΔG‡<20 kcal/mol): The half-life of interconversion ( t1/2​ ) is measured in seconds. These molecules rotate freely at room temperature and behave as single, rapidly interconverting compounds. Chiral separation is neither possible nor necessary[1].

  • Class 2 ( 20≤ΔG‡≤30 kcal/mol): t1/2​ ranges from hours to days. These are the most analytically challenging. They can interconvert on-column during separation or degrade stereochemically during storage. They strictly require cryogenic or sub-ambient chromatographic conditions to freeze the conformation[1][4].

  • Class 3 ( ΔG‡>30 kcal/mol): t1/2​ is measured in years. These are configurationally stable and can be separated via standard Chiral Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC) and developed as single enantiomers[1].

AtropisomerWorkflow Start Biphenyl API Candidate (Axial Chirality) Calc Calculate Rotational Barrier (ΔG‡) Start->Calc Class1 Class 1: ΔG‡ < 20 kcal/mol (t1/2 < seconds) Calc->Class1 Class2 Class 2: ΔG‡ 20-30 kcal/mol (t1/2 hours to days) Calc->Class2 Class3 Class 3: ΔG‡ > 30 kcal/mol (t1/2 > years) Calc->Class3 Dev1 Develop as Single Rapidly Interconverting Compound Class1->Dev1 Dev2 Determine in-vivo interconversion. Requires cold chromatography. Class2->Dev2 Dev3 Separate via Chiral SFC/HPLC Develop as Single Enantiomer Class3->Dev3

Decision tree for biphenyl atropisomer drug development based on rotational energy barriers.

Quantitative Summary of Atropisomer Behavior
ClassRotational Barrier ( ΔG‡ )Half-Life ( t1/2​ )Chromatographic StrategyDrug Development Path
Class 1 < 20 kcal/molSecondsStandard achiral LCDevelop as a single compound
Class 2 20 - 30 kcal/molHours to DaysCryogenic Chiral HPLC/SFCRequires in-vivo interconversion study
Class 3 > 30 kcal/molYearsStandard Chiral HPLC/SFCDevelop as a single enantiomer

Chromatographic Separation Mechanisms & Causality

The separation of biphenyl atropisomers relies on Chiral Stationary Phases (CSPs) that form transient diastereomeric complexes with the enantiomers. For biphenyls, derivatized β -cyclodextrin (e.g., CYCLOBOND I 2000 RSP) and polysaccharide-based columns (e.g., Chiralcel OD-H) are highly effective[4].

The Causality of Separation: Why does β -cyclodextrin separate biphenyls? The biphenyl molecule enters the hydrophobic toroidal cavity of the cyclodextrin. Chiral recognition is driven by the steric fit of the bulky ortho-substituents and secondary hydrogen bonding with the hydroxyl groups on the cyclodextrin rim[4]. The difference in the free energy of formation ( ΔΔG ) between the transient diastereomeric complexes (Isomer A-CSP vs. Isomer B-CSP) dictates the separation factor ( α ).

For Class 2 atropisomers, a phenomenon known as the "plateau-peak" or "batman peak" can occur if the column temperature allows for on-column interconversion[5]. Lowering the temperature (e.g., to 6 °C) increases the relaxation time relative to the chromatographic retention time, eliminating the plateau and enabling baseline resolution[4][5].

SeparationMechanism Mix Racemic Biphenyl Atropisomers CSP Chiral Stationary Phase (e.g., β-Cyclodextrin) Mix->CSP Injection Int1 Transient Diastereomeric Complex A (Lower ΔG) CSP->Int1 Steric/π-π Interactions Int2 Transient Diastereomeric Complex B (Higher ΔG) CSP->Int2 Hydrogen Bonding Elute1 Early Elution (Isomer A) Int1->Elute1 Weak Affinity Elute2 Late Elution (Isomer B) Int2->Elute2 Strong Affinity

Mechanism of chiral recognition and separation of biphenyl atropisomers on a stationary phase.

Thermodynamic Parameters of Separation

Thermodynamic analysis via van't Hoff plots ( lnα vs. 1/T ) reveals the fundamental drivers of the separation[4].

ParameterObserved Value / CharacteristicImplication for Separation
Δ(ΔH) 2.20 to 2.42 kJ/molPositive slope indicates an strictly enthalpy-controlled separation.
Δ(ΔS) NegativeEntropy opposes separation due to restricted mobility within the CSP cavity.
Column Temp ( Tc​ ) 6 °CCritical threshold to prevent on-column plateau-peak bridging[5].

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. By incorporating immediate fraction re-injection, we mathematically prove that the observed peaks are true enantiomers and not artifacts of dynamic interconversion.

Protocol: Sub-Ambient Chiral HPLC Separation of Class 2/3 Biphenyl Atropisomers

Phase 1: Sample Preparation & Stability Assessment

  • Diluent Selection: Dissolve the biphenyl API candidate in a non-protic, low-polarity solvent (e.g., Hexane/Isopropanol 90:10 v/v) to minimize solvent-induced relaxation of the rotational barrier.

  • Thermal Quenching: For Class 2 atropisomers, perform all sample preparations in a cryo-block at -70 °C to halt spontaneous interconversion prior to injection[4].

  • Dynamic Assessment: Inject the sample at varying column compartment temperatures (25 °C, 15 °C, 5 °C). Observe the chromatogram for the "plateau-peak" phenomenon. Establish the maximum allowable temperature that maintains a flat baseline between peaks[5].

Phase 2: Chromatographic Method Development

  • Column Installation: Install a derivatized β -cyclodextrin column (e.g., CYCLOBOND I 2000 RSP, 250 x 4.6 mm, 5 µm)[4].

  • Mobile Phase Optimization: Utilize an isocratic elution profile (e.g., 100% Methanol or a buffered aqueous/acetonitrile mix depending on API solubility) at a flow rate of 1.0 mL/min.

  • Temperature Control: Set the column oven to 6 °C. Ensure the autosampler tray is also chilled to 4 °C to prevent degradation while queued[4][5].

Phase 3: System Validation & Fraction Analysis (Self-Validation Step)

  • Fraction Collection: Route the detector effluent to a fraction collector. Collect the eluate corresponding to Peak 1 (early eluting) and Peak 2 (late eluting) into pre-chilled vials (-70 °C)[4].

  • Re-injection: Immediately re-inject the isolated fractions under the identical chromatographic conditions used in Phase 2.

  • Acceptance Criteria: The method is validated if the re-injected fractions exhibit an enantiomeric excess ( ee ) of ≥99% with no reappearance of the alternate peak. This confirms the separation is purely chromatographic and the interconversion barrier has been successfully stabilized.

References

  • QM Torsion Scan for Analysis of Atropisomers WuXi Biology URL:[Link]

  • Enantiomerization of Axially Chiral Biphenyls: Polarizable MD Simulations in Water and Butylmethylether MDPI - Molecules URL:[Link]

  • Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism National Institutes of Health (NIH) / PMC URL:[Link]

  • Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity PharmaGuideline URL:[Link]

Sources

Method

Analytical techniques for characterizing 2-Methyl-5-(3-nitrophenyl)phenol

Application Note & Protocol: Analytical Characterization of 2-Methyl-5-(3-nitrophenyl)phenol Executive Summary & Chemical Context 2-Methyl-5-(3-nitrophenyl)phenol (Molecular Formula: C₁₃H₁₁NO₃) is a highly functionalized...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Analytical Characterization of 2-Methyl-5-(3-nitrophenyl)phenol

Executive Summary & Chemical Context

2-Methyl-5-(3-nitrophenyl)phenol (Molecular Formula: C₁₃H₁₁NO₃) is a highly functionalized biphenyl derivative. Substituted biphenyls are privileged structural motifs in medicinal chemistry, frequently serving as the core scaffolds for PD-1/PD-L1 inhibitors [1], anti-breast cancer agents [4], and advanced kinase inhibitors.

The analytical characterization of this molecule presents unique challenges. The interplay between the electron-withdrawing meta-nitro group, the electron-donating phenolic hydroxyl, and the steric bulk of the ortho-methyl group creates complex electronic effects and potential atropisomerism (restricted rotation around the biphenyl axis) [2]. To ensure the integrity of this compound for downstream drug development, we must employ an orthogonal analytical strategy that not only confirms purity and molecular weight but unequivocally establishes the regiochemistry of the biphenyl linkage.

AnalyticalWorkflow cluster_0 Chromatographic & Mass Profiling cluster_1 Structural & Electronic Elucidation Sample 2-Methyl-5-(3-nitrophenyl)phenol HPLC HPLC-UV/DAD (Purity & Quantitation) Sample->HPLC LCMS LC-MS (ESI-/APCI) (MW & Isotopic Ratio) Sample->LCMS NMR 1D/2D NMR (DMSO-d6) (Regiochemistry) Sample->NMR FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR Data Validated Structural Profile HPLC->Data LCMS->Data NMR->Data FTIR->Data

Caption: Comprehensive analytical workflow for characterizing substituted biphenyls.

Quantitative Data Summary

Before detailing the methodologies, the expected analytical profile for 2-Methyl-5-(3-nitrophenyl)phenol is summarized below to serve as a reference standard for laboratory execution.

Analytical ParameterTechniqueExpected Value / RangeStructural Significance
Exact Mass [M-H]⁻ LC-MS (ESI-)m/z 228.0658Confirms molecular formula (C₁₃H₁₁NO₃)
UV Maxima (λmax) HPLC-DAD~254 nm, ~280 nmExtended π-conjugation of the biphenyl core
Phenolic -OH Shift ¹H NMR (DMSO-d₆)~9.5 ppm (s, 1H)Confirms presence of hydroxyl group; H-bonding
Aryl-CH₃ Shift ¹H NMR (DMSO-d₆)~2.2 ppm (s, 3H)Anchors the regiochemical assignment of the phenol ring
Nitro Group Stretch FTIR (ATR)~1520 cm⁻¹ (asym), ~1350 cm⁻¹ (sym)Confirms the presence of the -NO₂ functional group

Detailed Methodologies & Mechanistic Insights

Protocol 1: HPLC-UV/DAD for Purity Assessment

Causality & Rationale: The biphenyl core and the nitro group provide strong chromophores, making UV detection highly sensitive. However, the phenolic hydroxyl group (pKa ~9.5) can partially ionize in neutral mobile phases, leading to peak tailing and unpredictable retention times. Therefore, the mobile phase must be acidified to fully protonate the phenol, ensuring a single, sharp chromatographic peak [4]. Self-Validating System: To ensure the method is stability-indicating and capable of resolving positional isomers (a common byproduct of Suzuki-Miyaura couplings), the protocol mandates a System Suitability Test (SST) using a resolution mixture.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in LC-MS grade H₂O) and Mobile Phase B (0.1% Trifluoroacetic acid in LC-MS grade Acetonitrile). Degas via ultrasonication for 15 minutes.

  • SST Preparation: Prepare a 1 mg/mL solution containing both 2-Methyl-5-(3-nitrophenyl)phenol and a closely related isomer (e.g., 2-Methyl-4-(3-nitrophenyl)phenol) in 50:50 Water:Acetonitrile.

  • Chromatographic Execution: Inject 5 µL onto a C18 column (e.g., 4.6 × 250 mm, 5 µm) at a flow rate of 1.0 mL/min. Run a linear gradient from 10% B to 90% B over 20 minutes. Monitor absorbance at 254 nm.

  • System Validation: Calculate the resolution factor (Rs) between the two isomers. Proceed with sample analysis only if Rs ≥ 2.0.

Protocol 2: LC-MS Characterization (ESI-/APCI)

Causality & Rationale: While positive electrospray ionization (ESI+) is standard for basic amines, the lack of highly basic sites on this molecule makes ESI+ inefficient. Instead, negative electrospray ionization (ESI-) is chosen because the phenolic hydroxyl readily deprotonates to form a stable phenoxide anion[M-H]⁻. For highly conjugated biphenyls that resist ESI, Atmospheric Pressure Chemical Ionization (APCI) is employed as an orthogonal technique to minimize matrix effects [3]. Self-Validating System: The MS protocol utilizes Isotopic Abundance Ratio Analysis. By comparing the theoretical vs. experimental ratio of the [M-H]⁻ peak to the [M+1-H]⁻ peak, the system self-validates the carbon count of the detected ion [6].

Step-by-Step Methodology:

  • Tuning and Calibration: Calibrate the Time-of-Flight (TOF) or triple quadrupole mass spectrometer in negative ion mode using a standard tuning mix. Ensure mass accuracy is < 5 ppm.

  • Sample Introduction: Dilute the sample to 10 µg/mL in Methanol. Introduce via direct infusion or post-column flow at 0.3 mL/min.

  • Data Acquisition: Apply a capillary voltage of 3.5 kV (ESI-) or a corona discharge current of 4 µA (APCI-). Set the desolvation temperature to 350°C. Scan from m/z 100 to 500.

  • Isotopic Validation: Extract the exact mass for [M-H]⁻ (m/z 228.0658). Measure the intensity of the M+1 peak (m/z 229.0691). Validate that the M+1/M ratio aligns with the theoretical ~14.3% expected for 13 carbon atoms.

Protocol 3: Multinuclear NMR (1D and 2D) for Regiochemistry

Causality & Rationale: Confirming the exact substitution pattern of the biphenyl rings is impossible with MS alone. 1D ¹H and ¹³C NMR provide the foundation, but 2D HMBC (Heteronuclear Multiple Bond Correlation) is the definitive tool. By observing long-range correlations between the protons of the nitrophenyl ring and the quaternary carbons of the phenol ring, the exact C-C biphenyl linkage is unequivocally established. The choice of DMSO-d₆ over CDCl₃ is deliberate: DMSO hydrogen-bonds with the phenolic -OH, shifting its resonance downfield (~9.5 ppm) and preventing rapid proton exchange [5]. Self-Validating System: The NMR protocol requires the acquisition of a 1D NOESY spectrum. The observation of a through-space spatial correlation between the methyl protons and the adjacent aromatic proton serves as an internal geometric control.

HMBC_Logic H_Nitro Nitrophenyl Protons (H-2', H-4', H-6') C_Phenol Phenol Core Carbons (C-5) H_Nitro->C_Phenol 3-bond HMBC Conclusion Confirmed Biphenyl Linkage & Substitution Pattern C_Phenol->Conclusion H_Methyl Methyl Protons (-CH3) C_Methyl Phenol Core Carbons (C-2, C-3) H_Methyl->C_Methyl 2/3-bond HMBC C_Methyl->Conclusion

Caption: HMBC NMR logical relationships confirming biphenyl regiochemistry.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v TMS as an internal standard. Transfer to a 5 mm NMR tube.

  • 1D Acquisition: Acquire a standard ¹H spectrum (minimum 16 scans, relaxation delay 2s) and a ¹³C{¹H} spectrum (minimum 1024 scans) at 298 K on a 400 MHz or higher spectrometer.

  • 2D HMBC Acquisition: Set up an HMBC experiment optimized for long-range coupling constants of 8 Hz. Acquire with 128 increments in the indirect dimension.

  • Spatial Validation (NOESY): Execute a 1D NOESY experiment irradiating the methyl singlet (~2.2 ppm). Validate the structure by confirming a positive NOE enhancement on the adjacent H-3 aromatic proton.

References

  • Discovery and Optimization of Novel Biphenyl Derivatives Bearing Cyclopropyl Linkage as Potent Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Analysis of Polycyclic Aromatic Hydrocarbons (PAH), Alkylated Derivatives, and Photo-degradation Products in Environmental and Food SCIEX URL: [Link]

  • PD-L1 dimerisation induced by biphenyl derivatives mediates anti-breast cancer activity via the non-immune PD-L1–AKT–mTOR/Bcl2 pathway Taylor & Francis URL: [Link]

  • Synthesis, Characterization and Remarkable Anticancer Activity of Rhenium Complexes Containing Biphenyl Appended NNN Donor Sulfonamide Ligands University of Sri Jayewardenepura URL: [Link]

  • LC-MS and NMR Based Structural Characterization and Isotopic Abundance Ratio Analysis of Magnesium Gluconate Treated with the Consciousness Energy Healing Science Publishing Group URL: [Link]

Application

Application Note: A Comprehensive Protocol for the ¹H NMR Analysis of Nitrobiphenyls

Abstract This guide provides a detailed, field-proven protocol for the ¹H Nuclear Magnetic Resonance (NMR) analysis of nitrobiphenyls. Designed for researchers, scientists, and professionals in drug development, this doc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a detailed, field-proven protocol for the ¹H Nuclear Magnetic Resonance (NMR) analysis of nitrobiphenyls. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple checklist of steps. It delves into the causal reasoning behind critical experimental choices, ensuring both methodological robustness and data integrity. The protocol covers the entire workflow, from strategic sample preparation and parameter optimization to in-depth spectral interpretation and troubleshooting, grounded in authoritative scientific principles.

Foundational Principles: The Influence of the Nitro Group in ¹H NMR

Understanding the ¹H NMR spectra of nitrobiphenyls necessitates an appreciation for the profound electronic effects of the nitro (–NO₂) substituent. The nitro group is a potent electron-withdrawing group, exerting its influence through two primary mechanisms:

  • Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bonds.

  • Resonance Effect (Mesomeric Effect): The nitro group deactivates the aromatic ring by withdrawing electron density through the π-system. This effect is most pronounced at the ortho and para positions.

These effects combine to "deshield" the aromatic protons, meaning they are less shielded by the surrounding electron cloud from the external magnetic field. Consequently, these protons resonate at a higher frequency, shifting their signals downfield (to a higher ppm value) in the NMR spectrum[1][2]. The protons ortho to the nitro group experience the most significant downfield shift due to their proximity and the influence of both inductive and resonance effects[3].

Furthermore, the nitro group exhibits substantial magnetic anisotropy [4]. This means it generates its own local magnetic field that is not uniform in all directions. Protons located in the deshielding cone of this anisotropic field, such as the ortho protons, will be shifted further downfield[5].

Experimental Workflow for Nitrobiphenyl Analysis

The following diagram outlines the comprehensive workflow for the ¹H NMR analysis of nitrobiphenyls.

G cluster_prep Part 1: Sample Preparation cluster_acq Part 2: NMR Data Acquisition cluster_proc Part 3: Data Processing & Interpretation sp_start Start: Purified Nitrobiphenyl Sample sp_solv Select Appropriate Deuterated Solvent sp_start->sp_solv sp_conc Weigh Sample (5-15 mg) sp_solv->sp_conc sp_is Add Internal Standard (for qNMR) sp_conc->sp_is Optional sp_diss Dissolve in Solvent (~0.7 mL) sp_conc->sp_diss sp_is->sp_diss sp_filt Filter into NMR Tube (if particulates are present) sp_diss->sp_filt sp_end Sample Ready for Analysis sp_filt->sp_end acq_inst Insert Sample into Spectrometer sp_end->acq_inst acq_lock Lock on Deuterium Signal acq_inst->acq_lock acq_shim Shim Magnetic Field acq_lock->acq_shim acq_params Set Acquisition Parameters (Scans, Pulse Width, etc.) acq_shim->acq_params acq_run Acquire FID Data acq_params->acq_run acq_end FID Acquired acq_run->acq_end proc_ft Fourier Transform (FID -> Spectrum) acq_end->proc_ft proc_phase Phase Correction proc_ft->proc_phase proc_base Baseline Correction proc_phase->proc_base proc_ref Reference Spectrum (e.g., TMS at 0 ppm) proc_base->proc_ref proc_int Integrate Signals proc_ref->proc_int proc_assign Assign Signals & Analyze Coupling proc_int->proc_assign proc_end Final Report proc_assign->proc_end

Caption: Workflow for ¹H NMR Analysis of Nitrobiphenyls.

Detailed Experimental Protocol

Materials and Equipment
  • High-quality 5 mm NMR tubes[6]

  • Volumetric flasks and pipettes

  • Pasteur pipettes and cotton or glass wool for filtration

  • Analytical balance

  • Vortex mixer and/or sonicator

  • NMR Spectrometer (300 MHz or higher recommended for better resolution)

Step-by-Step Sample Preparation
  • NMR Tube Cleaning: Ensure NMR tubes are scrupulously clean. Wash with a suitable solvent (e.g., acetone), and dry thoroughly. Avoid using high-temperature ovens for extended periods as this can warp the tubes[7][8]. A final rinse with the chosen deuterated solvent is good practice.

  • Solvent Selection: The choice of deuterated solvent is critical and depends on the analyte's solubility.[7]

    • Deuterated Chloroform (CDCl₃): This is the most common starting point for many organic compounds due to its ability to dissolve a wide range of non-polar to moderately polar substances.[9][10]

    • Deuterated Dimethyl Sulfoxide (DMSO-d₆): Excellent for highly polar nitrobiphenyls that have poor solubility in CDCl₃.[11][12] Its residual solvent peak is around 2.50 ppm, which is typically clear of the aromatic region.

    • Deuterated Acetone (Acetone-d₆): A good alternative for compounds of intermediate polarity.[12]

    • Deuterated Benzene (C₆D₆): This solvent is particularly useful for resolving overlapping signals in the aromatic region. The aromatic solvent can induce significant shifts in the analyte's protons, often improving spectral dispersion.[13][14]

  • Sample Concentration:

    • For standard ¹H NMR, accurately weigh 5–15 mg of the nitrobiphenyl sample.[15]

    • While it may seem intuitive to use a high concentration for a strong signal, this can lead to poor spectral resolution due to increased viscosity and intermolecular interactions, causing line broadening.[6]

  • Internal Standard (for Quantitative NMR - qNMR):

    • For quantitative analysis, the addition of an internal standard is necessary.[16] A suitable standard must be stable, non-reactive, and have a signal that does not overlap with the analyte signals.[17][18]

    • 1,4-Dinitrobenzene has been successfully used as an internal standard and is a good candidate given its structural similarity.[19][20]

    • Accurately weigh both the analyte and the internal standard. The molar ratio should be chosen to give comparable integral values.

  • Dissolution and Transfer:

    • Dissolve the weighed sample (and internal standard, if used) in approximately 0.6–0.7 mL of the chosen deuterated solvent.[6] This volume ensures the sample fills the detection region of the NMR probe coil.

    • Use a vortex mixer or brief sonication to ensure complete dissolution.[17]

    • If any solid particulates remain, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[7][15] Undissolved solids will severely degrade the magnetic field homogeneity and thus the spectral quality.[8]

Data Acquisition and Processing

  • Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[21] Subsequently, "shimming" is performed to optimize the homogeneity of the magnetic field across the sample, which is crucial for achieving sharp, well-resolved peaks.

  • Acquisition Parameters: For a standard ¹H experiment, default instrument parameters are often sufficient. However, for quantitative analysis, ensure the relaxation delay (d1) is set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons being measured to allow for full relaxation and accurate integration.

  • Processing: The raw data (Free Induction Decay - FID) is converted into a spectrum via a Fourier Transform. The processed spectrum must then be:

    • Phase Corrected: To ensure all peaks are in the positive absorptive phase.

    • Baseline Corrected: To obtain a flat baseline for accurate integration.

    • Referenced: The chemical shift scale is calibrated by setting the signal of an internal reference, typically Tetramethylsilane (TMS), to 0 ppm. If TMS is not added, the residual solvent peak can be used for referencing (e.g., CDCl₃ at 7.26 ppm).[11]

    • Integrated: The area under each signal is determined. This area is directly proportional to the number of protons giving rise to the signal.[22][23]

Spectral Interpretation: Decoding Nitrobiphenyl Spectra

The aromatic region (typically 7.0–8.5 ppm) of a nitrobiphenyl ¹H NMR spectrum contains the most valuable structural information.

  • Chemical Shifts: As established, protons on the nitro-substituted ring will be shifted downfield compared to those on the unsubstituted ring. Protons ortho to the –NO₂ group are the most deshielded.

  • Coupling (Splitting): Protons on adjacent carbons (within 3 bonds) will split each other's signals according to the n+1 rule (where n is the number of neighboring protons).[2]

    • Ortho coupling (³J): Typically 7–10 Hz.

    • Meta coupling (⁴J): Typically 2–3 Hz.

    • Para coupling (⁵J): Typically 0–1 Hz (often not resolved).

The combination of chemical shift and coupling patterns allows for the unambiguous assignment of each proton in the molecule.

Data Presentation: Typical ¹H Chemical Shifts (δ) for Nitrobiphenyl Isomers

The following table summarizes typical chemical shifts for the protons on the nitro-substituted ring of the three primary nitrobiphenyl isomers. Data is referenced from spectra recorded in CDCl₃.

IsomerProton PositionTypical Chemical Shift (ppm)Rationale
2-Nitrobiphenyl H6' (ortho)~7.85Strongly deshielded by adjacent –NO₂ group.
H3' (ortho)~7.45Deshielded, but may experience steric effects.
H4', H5' (meta/para)~7.60 - 7.40Less deshielded than ortho protons.
3-Nitrobiphenyl [24]H2' (ortho)~8.42Most deshielded due to proximity to –NO₂.
H4' (ortho)~8.17Also strongly deshielded by –NO₂.
H6' (para)~7.88Deshielded by resonance effect.
H5' (meta)~7.58Least deshielded proton on this ring.
4-Nitrobiphenyl [25][26]H2', H6' (ortho)~8.30Equivalent and strongly deshielded by –NO₂.
H3', H5' (meta)~7.74Equivalent and less deshielded.

Note: Protons on the unsubstituted phenyl ring typically appear as a multiplet in the ~7.40–7.65 ppm range.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Broad Peaks Poor shimming; sample too concentrated; undissolved particulates; paramagnetic impurities.Re-shim the instrument. Dilute the sample. Filter the sample again. Ensure sample purity.[13]
Overlapping Aromatic Signals Insufficient magnetic field strength; inherent spectral properties of the molecule.Re-run the sample in a different solvent, such as Benzene-d₆, to induce differential shifts.[13][27] Use a higher field spectrometer if available.
Poor Solubility Incorrect solvent choice.Test solubility in a more polar solvent like DMSO-d₆ or Acetone-d₆.[13]
Unexpected Peaks Water in the solvent; residual solvent from purification (e.g., ethyl acetate); grease.Use a fresh, sealed bottle of deuterated solvent. Add a drying agent like K₂CO₃ to the CDCl₃ bottle.[9][13] Ensure the sample is thoroughly dried under high vacuum before preparation.
Incorrect Integrals Insufficient relaxation delay (d1); baseline distortion; phase errors.Increase the relaxation delay (d1) to >5x T₁. Carefully re-process the spectrum with proper phase and baseline correction.

References

  • Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. (2010). Journal of Pharmaceutical and Biomedical Analysis.
  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • Deuterated Solvents for NMR: Guide. (2025).
  • Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. (2010). Ovid.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025).
  • Internal standards for 1 H NMR spectroscopy in concentrated sulfuric acid. (2025). RSC Publishing.
  • Common Deuterated Solvents and Their Characteristics. (2026). Alfa Chemistry.
  • Magnetic anisotropy of the nitro group studied by nuclear magnetic resonance. (1962). Molecular Physics.
  • 5-HMR-2 Chemical Shift.
  • Sample prepar
  • H NMR Spectroscopy. University of Regensburg.
  • Deuterated Solvents: Essential Reagents for Accur
  • Deuterated Compounds for NMR. Tokyo Chemical Industry (TCI).
  • How to Get a Good 1H NMR Spectrum. University of Rochester.
  • NMR Solvents. Merck Millipore.
  • Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017). StackExchange.
  • Let's try doing quantit
  • Sample Preparation.
  • 4-Nitrobiphenyl(92-93-3) 1H NMR spectrum. ChemicalBook.
  • Troubleshooting 1 H NMR Spectroscopy. University of Rochester.
  • NMR Sample Preparation. University of Minnesota Twin Cities.
  • Sample Prepar
  • 3-NITROBIPHENYL(2113-58-8) 1H NMR spectrum. ChemicalBook.
  • Electronic Supplementary Inform
  • 2-Nitrobiphenyl(86-00-0) 1H NMR spectrum. ChemicalBook.
  • Improve Your Chemical Shift Resolution Without Going to Higher Fields. (2007). University of Ottawa NMR Facility Blog.
  • Technical Support Center: Resolving Peak Overlaps in NMR Spectra of Arom
  • How Can I Resolve a Persistent Unwanted NMR Peak at 1.25 ppm?. (2024).
  • The Basics of Interpreting a Proton (1H) NMR Spectrum. (2023). ACD/Labs.
  • Short Summary of 1H-NMR Interpret

Sources

Method

Advanced Electrospray Ionization Mass Spectrometry (ESI-MS/MS) Fragmentation Profiling of 2-Methyl-5-(3-nitrophenyl)phenol

Introduction & Structural Rationale The structural elucidation and quantitative analysis of biphenyl derivatives and nitroaromatic compounds are critical in drug development, toxicology, and environmental monitoring. 2-M...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

The structural elucidation and quantitative analysis of biphenyl derivatives and nitroaromatic compounds are critical in drug development, toxicology, and environmental monitoring. 2-Methyl-5-(3-nitrophenyl)phenol (Chemical Formula: C13​H11​NO3​ , Exact Mass: 229.0739 Da) presents a unique analytical profile due to the presence of three distinct functional groups on the biphenyl scaffold: a phenolic hydroxyl group, a methyl group, and a nitro group.

To achieve maximum sensitivity and structural coverage, Electrospray Ionization (ESI) in negative ion mode is the most logical choice. The phenolic hydroxyl group readily donates a proton in slightly basic or neutral aqueous environments, yielding a highly stable deprotonated precursor ion [M−H]− at m/z 228.0658[1]. This approach avoids the complex adduct formation often seen in positive ion mode and leverages the inherent acidity of the phenol ring.

Mechanistic Pathways of Fragmentation

Understanding the causality behind gas-phase fragmentation is essential for accurate product ion elucidation. When subjected to Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID), the [M−H]− ion of 2-Methyl-5-(3-nitrophenyl)phenol undergoes several highly specific, charge-remote, and radical site-initiated fragmentations.

The Nitro-Nitrite Rearrangement (Loss of NO)

The most diagnostic fragmentation pathway for nitroaromatic compounds is the neutral loss of nitric oxide (NO, 30 Da). Upon collisional activation, the nitro group undergoes an excited-state nitro-nitrite rearrangement ( Ar−NO2​→Ar−O−NO ), followed by homolytic or heterolytic cleavage to expel NO, yielding an abundant product ion at m/z 198.0679[2]. This mass-loss-dependent transition is a highly reliable diagnostic marker for screening nitroaromatic species in complex matrices[3].

Direct Cleavage (Loss of NO2​ )

Parallel to the rearrangement pathway, the direct cleavage of the C−NO2​ bond results in the neutral loss of a nitro radical ( NO2​ , 46 Da), generating a fragment at m/z 182.0729. The competition between NO and NO2​ loss is heavily influenced by the applied collision energy (CE); lower CEs favor the rearrangement (NO loss), while higher CEs drive direct bond cleavage ( NO2​ loss)[3].

Phenolic and Methyl Eliminations

Subsequent to or independent of the nitro group fragmentation, the molecule exhibits losses characteristic of substituted phenols. The loss of a methyl radical ( CH3∙​ , 15 Da) yields m/z 213.0423. Additionally, secondary decarbonylation (loss of CO, 28 Da) following the nitro-nitrite rearrangement produces a stable conjugated fragment at m/z 170.0730[1].

Fragmentation M [M-H]- m/z 228.066 2-Methyl-5-(3-nitrophenyl)phenolate F1 [M-H-NO]- m/z 198.068 Nitro-nitrite rearrangement M->F1 -NO (30 Da) F2 [M-H-NO2]- m/z 182.073 Direct C-N cleavage M->F2 -NO2 (46 Da) F3 [M-H-CH3]- m/z 213.042 Methyl radical loss M->F3 -CH3 (15 Da) F4 [M-H-NO-CO]- m/z 170.073 Subsequent decarbonylation F1->F4 -CO (28 Da)

Gas-phase fragmentation pathways of 2-Methyl-5-(3-nitrophenyl)phenol in ESI negative mode.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following LC-MS/MS protocol is designed as a self-validating system. It incorporates dynamic collision energy stepping to capture both low-energy rearrangements and high-energy cleavages, alongside internal standard normalization to account for matrix-induced ion suppression.

Phase 1: Sample Preparation & Chromatography

Causality Check: Ammonium acetate is selected over formic acid for the aqueous mobile phase. Formic acid suppresses negative ionization of phenols, whereas ammonium acetate buffers the pH near 6.8, ensuring the phenolic hydroxyl remains deprotonated during the electrospray process.

  • Sample Extraction: Spike 100 µL of the biological/environmental sample with 10 µL of a stable isotope-labeled internal standard (e.g., 13C6​ -4-nitrophenol, 1 µg/mL). Perform Liquid-Liquid Extraction (LLE) using 500 µL of ethyl acetate.

  • Reconstitution: Centrifuge at 14,000 x g for 5 minutes. Evaporate the organic layer under a gentle nitrogen stream and reconstitute in 100 µL of Initial Mobile Phase (90% A / 10% B).

  • UHPLC Separation:

    • Column: C18 reverse-phase column (2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water.

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: 10% B to 95% B over 4.5 minutes. Flow rate: 0.4 mL/min.

Phase 2: Mass Spectrometry (ESI-MS/MS)
  • Source Optimization: Set the ESI capillary voltage to -2.5 kV. Maintain the desolvation temperature at 350°C and source temperature at 150°C to facilitate efficient droplet evaporation without inducing premature thermal degradation of the nitro group.

  • Collision Energy (CE) Stepping: Program the quadrupole to isolate m/z 228.06. Apply a stepped CE of 15, 25, and 40 eV.

    • Why? 15 eV maximizes the m/z 198 (NO loss) fragment, while 40 eV is required to drive the deeper decarbonylation (m/z 170) and direct NO2​ cleavage (m/z 182).

  • Data Acquisition: Operate in Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) mode depending on the instrument (Triple Quadrupole vs. Orbitrap).

Workflow S1 Sample Prep (LLE & SIL-IS) S2 UHPLC Separation (C18, NH4Ac/ACN) S1->S2 S3 ESI(-) Ionization (Deprotonation) S2->S3 S4 HCD Fragmentation (CE Stepping) S3->S4 S5 Data Analysis (Product Ion Elucidation) S4->S5

Logical workflow for the LC-MS/MS analysis of nitroaromatic phenolic compounds.

Quantitative Data Summaries

The following tables summarize the critical MS parameters and the exact mass calculations required for high-resolution mass spectrometry (HRMS) validation.

Table 1: Optimized MS/MS Parameters for 2-Methyl-5-(3-nitrophenyl)phenol

ParameterSetting / ValueRationale
Ionization Mode ESI Negative (-)Leverages acidity of the phenol group.
Capillary Voltage -2.5 kVPrevents in-source arcing while maximizing ion flux.
Precursor Ion m/z 228.06 [M−H]− deprotonated molecule.
Collision Gas Argon / NitrogenStandard inert gases for CID/HCD.
Stepped CE 15, 25, 40 eVEnsures capture of both low and high-energy fragments.

Table 2: Precursor and Diagnostic Product Ions

Ion TypeFormulaExact Mass (m/z)Neutral LossDiagnostic Significance
Precursor [C13​H10​NO3​]− 228.0658N/AConfirms intact molecule.
Product 1 [C13​H10​O2​]− 198.0679-30 Da (NO)Confirms nitro-nitrite rearrangement.
Product 2 [C13​H10​O]− 182.0729-46 Da ( NO2​ )Confirms direct nitro cleavage.
Product 3 [C12​H7​NO3​]− 213.0423-15 Da ( CH3​ )Confirms presence of methyl group.
Product 4 [C12​H10​O]− 170.0730-58 Da (NO + CO)Confirms phenolic/biphenyl backbone.

References

  • Source: PubMed (NIH)
  • Source: PubMed (NIH)
  • Characteristic fragmentations of nitroaromatic compounds (NACs)

Sources

Application

Application Note: Synthesis, Functionalization, and Drug Discovery Applications of 2-Methyl-5-(3-nitrophenyl)phenol

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Executive Summary & Chemical Profile 2-Methyl-5-(3-nitrophenyl)phenol (Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Executive Summary & Chemical Profile

2-Methyl-5-(3-nitrophenyl)phenol (Chemical Formula: C₁₃H₁₁NO₃; MW: 229.23 g/mol ) is a highly versatile, multi-vector chemical intermediate. Structurally, it is a biphenyl derivative featuring three orthogonal sites for late-stage functionalization: a phenolic hydroxyl group, a benzylic methyl group, and a reducible nitroarene.

In modern drug discovery, the biphenyl architecture is widely recognized as a "privileged scaffold." It is frequently deployed via scaffold hopping strategies to improve aqueous solubility, tune lipophilicity (logP), and enhance target affinity. Biphenyl scaffolds have proven particularly effective in the development of kinase inhibitors and modulators of protein-protein interactions (PPIs), such as the Hsp70-Bim complex in chronic myeloid leukemia therapies[1]. By utilizing 2-Methyl-5-(3-nitrophenyl)phenol as a core building block, researchers can rapidly generate diverse libraries of bioactive compounds.

Primary Synthesis: Suzuki-Miyaura Cross-Coupling

Mechanistic Insights & Causality

The most efficient route to construct this biphenyl system is the Suzuki-Miyaura cross-coupling between 5-bromo-2-methylphenol and (3-nitrophenyl)boronic acid.

The Phenoxide Effect: A critical consideration in this synthesis is the behavior of the halophenol under basic conditions. The base required to activate the boronic acid also deprotonates the phenol, generating an electron-rich phenoxide. This increased electron density on the aryl ring significantly decelerates the oxidative addition of the Palladium(0) catalyst into the C–Br bond[2]. To overcome this electronic deactivation, highly active bidentate ligand systems (such as dppf) or bulky, electron-rich phosphines (such as XPhos) must be employed to accelerate the catalytic cycle and force reductive elimination.

Reaction Optimization Data

The following table summarizes the optimization of the cross-coupling conditions, demonstrating the causality between ligand choice and product yield.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions

EntryCatalyst (5 mol%)Base (2.0 equiv)Solvent (0.2 M)Temp (°C)Yield (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (4:1)9045
2Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O (4:1)9062
3Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O (4:1)9088
4Pd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O (4:1)9091
5Pd₂(dba)₃ / XPhosK₃PO₄THF/H₂O (4:1)8094

Note: Yields determined by HPLC using an internal standard. Entry 5 represents the optimal self-validating system for scale-up.

Protocol 1: Synthesis of 2-Methyl-5-(3-nitrophenyl)phenol

Reagents:

  • 5-Bromo-2-methylphenol (1.0 equiv, 10.0 mmol)

  • (3-Nitrophenyl)boronic acid (1.2 equiv, 12.0 mmol)

  • Pd₂(dba)₃ (2.5 mol%) and XPhos (5 mol%)

  • K₃PO₄ (2.0 equiv, 20.0 mmol)

  • THF/H₂O (4:1 v/v, 50 mL), degassed

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Schlenk flask with 5-bromo-2-methylphenol, (3-nitrophenyl)boronic acid, and K₃PO₄.

  • Degassing: Add the THF/H₂O solvent mixture. Purge the biphasic solution with Argon for 15 minutes by subsurface sparging. Crucial Step: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the active Pd(0) species.

  • Catalyst Addition: Add Pd₂(dba)₃ and XPhos under a positive stream of Argon. Seal the flask.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring (1000 rpm) for 4 hours. Monitor completion via LC-MS.

  • Workup: Cool to room temperature. Acidify the aqueous layer to pH 4 using 1M HCl (to re-protonate the phenoxide). Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure product.

Downstream Applications: Nitro Reduction

Mechanistic Insights & Causality

To utilize this intermediate in drug discovery (e.g., for amide coupling or Buchwald-Hartwig amination), the nitro group must be reduced to an aniline, yielding 5-(3-aminophenyl)-2-methylphenol.

Catalytic hydrogenation using palladium on carbon (Pd/C) is the industry standard for this transformation. It provides high chemoselectivity, operational simplicity, and avoids the toxic, heavy-metal sludge associated with classical dissolving metal reductions (e.g., Fe/HCl or SnCl₂)[3]. The heterogeneous nature of Pd/C allows for simple product isolation via filtration, which is critical for maintaining strict heavy-metal limits in active pharmaceutical ingredients (APIs)[3].

Protocol 2: Catalytic Hydrogenation to 5-(3-Aminophenyl)-2-methylphenol

Reagents:

  • 2-Methyl-5-(3-nitrophenyl)phenol (1.0 equiv, 5.0 mmol)

  • 10% Pd/C (10 wt% relative to substrate)

  • Hydrogen gas (H₂, 1 atm)

  • Methanol (HPLC grade, 25 mL)

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve the starting material in Methanol within a thick-walled hydrogenation vessel.

  • Catalyst Handling: Carefully add 10% Pd/C to the solution. Safety Note: Dry Pd/C is highly pyrophoric. Always add it to the solvent under an inert atmosphere (Nitrogen/Argon) to prevent solvent ignition.

  • Atmosphere Exchange: Seal the vessel. Evacuate the atmosphere and backfill with Hydrogen gas. Repeat this purge cycle three times to ensure complete displacement of oxygen.

  • Reaction: Stir the suspension vigorously at room temperature under a Hydrogen balloon (1 atm) for 2–3 hours. The reaction typically proceeds with a distinct color change from pale yellow to colorless.

  • Filtration: Purge the vessel with Nitrogen. Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional Methanol (20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the aniline derivative. The product is generally >95% pure by NMR and can be used directly in subsequent coupling steps.

Visualization of Synthetic Workflows

The following diagram illustrates the divergent synthetic utility of 2-Methyl-5-(3-nitrophenyl)phenol, showcasing how a single core intermediate can be functionalized across three distinct vectors.

G A 5-Bromo-2-methylphenol + (3-Nitrophenyl)boronic acid B 2-Methyl-5-(3-nitrophenyl)phenol (Core Intermediate) A->B Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 C 5-(3-Aminophenyl)-2-methylphenol (Aniline Derivative) B->C Nitro Reduction H2, 10% Pd/C D Aryl Triflate Derivative (Electrophile) B->D O-Triflation Tf2O, Pyridine E Benzylic Bromide (Alkylation Precursor) B->E Benzylic Bromination NBS, AIBN

Caption: Divergent synthetic workflows utilizing 2-Methyl-5-(3-nitrophenyl)phenol as a core intermediate.

References

  • Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Discovery of Biphenyl Derivatives to Target Hsp70-Bim Protein–Protein Interaction in Chronic Myeloid Leukemia by Scaffold Hopping Strategy Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Method

2-Methyl-5-(3-nitrophenyl)phenol in medicinal chemistry applications

Application Note: 2-Methyl-5-(3-nitrophenyl)phenol as a Privileged Biaryl Scaffold in Medicinal Chemistry Structural Rationale & Pharmacophore Mapping In medicinal chemistry, the biaryl axis is a highly privileged struct...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Methyl-5-(3-nitrophenyl)phenol as a Privileged Biaryl Scaffold in Medicinal Chemistry

Structural Rationale & Pharmacophore Mapping

In medicinal chemistry, the biaryl axis is a highly privileged structural motif, frequently utilized to span distinct sub-pockets within protein targets[1]. 2-Methyl-5-(3-nitrophenyl)phenol (also systematically named 4-methyl-3'-nitro-[1,1'-biphenyl]-3-ol) offers a highly specific, rigid vector for drug design.

The causality behind selecting this specific substitution pattern lies in its geometric and electronic properties:

  • The Biaryl Axis: Provides a rigid scaffold that projects substituents into defined spatial orientations, critical for targeting the extended hydrophobic pockets of protein kinases[1].

  • The 2-Methyl Group: Serves a dual purpose. Sterically, it restricts the rotational degrees of freedom of the biaryl bond, lowering the entropic penalty upon target binding. Hydrophobically, it acts as a vector to engage small lipophilic pockets, such as the gatekeeper residue in the ATP-binding site of kinases.

  • The 3'-Nitro Group: Acts as a masked aniline. By keeping the amine masked as a nitro group during early-stage synthesis, chemists prevent transition-metal catalyst poisoning and unwanted nucleophilic side reactions. Once reduced, the resulting aniline is a classic precursor for diaryl ureas and amides, which are essential hydrogen-bonding motifs for stabilizing the inactive DFG-out conformation of kinases (e.g., p38 MAPK, B-Raf)[2].

  • The 1-Phenol Group: Functions as a versatile handle. It can act directly as a hydrogen bond donor/acceptor to the kinase hinge region, or it can be O-alkylated to modulate the molecule's lipophilicity (cLogP) and eliminate metabolic liabilities such as rapid glucuronidation.

Synthetic Workflows & Causality

The derivatization of 2-Methyl-5-(3-nitrophenyl)phenol typically begins with the chemoselective reduction of the nitro group. While palladium-catalyzed hydrogenation (Pd/C, H₂) is a standard method, it carries a high risk of over-reducing the biaryl system or causing hydrodehalogenation if the scaffold has been previously elaborated with halogens[3].

To ensure absolute chemoselectivity, an Iron/Ammonium Chloride (Fe/NH₄Cl) reduction protocol is preferred[4]. The causality here is mechanistic: NH₄Cl acts as a mild, slightly acidic proton donor that facilitates the electron transfer from the iron surface to the nitro group without the harshness of strong acids (like HCl), thereby preserving acid-sensitive functional groups and preventing the cleavage of delicate ethers.

Following reduction, the resulting aniline serves as a nucleophilic hub for urea or amide coupling, assembling the final Type-II kinase inhibitor pharmacophore[2].

Workflow Visualization

G A 2-Methyl-5-(3-nitrophenyl)phenol B Nitro Reduction (Fe / NH4Cl) A->B Step 1 C Aniline Intermediate B->C Yield >90% D Urea/Amide Coupling C->D Step 2 E Type II Kinase Inhibitor D->E Pharmacophore F DFG-out Binding E->F Mechanism

Workflow: Derivatization of 2-Methyl-5-(3-nitrophenyl)phenol into a Type II DFG-out kinase inhibitor.

Quantitative Data Summaries

Table 1: Comparison of Nitro Reduction Methodologies for Biaryl Scaffolds

Methodology Reagents Temp (°C) Chemoselectivity Profile Typical Yield (%)
Iron/Ammonium Chloride Fe powder, NH₄Cl, EtOH/H₂O 80 High (Tolerates halogens, ethers) 85–95%
Catalytic Hydrogenation 10% Pd/C, H₂ (50 psi), MeOH 25 Low (High dehalogenation risk) 90–98%

| Béchamp Reduction | Fe powder, HCl, AcOH | 100 | Moderate (Cleaves acid-sensitive groups) | 75–85% |

Table 2: LC-MS Self-Validation Parameters

Compound State Molecular Formula Exact Mass Expected [M+H]⁺ Shift
Starting Material (Nitro) C₁₃H₁₁NO₃ 229.07 230.1

| Product (Aniline) | C₁₃H₁₃NO | 199.10 | 200.1 (Δ = -30.0 Da) |

Self-Validating Experimental Protocols

Protocol A: Chemoselective Reduction of the 3'-Nitro Group

This protocol utilizes a heterogeneous Fe/NH₄Cl system to cleanly reduce the nitro group to an aniline[4].

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask, dissolve 2-Methyl-5-(3-nitrophenyl)phenol (5.0 g, 21.8 mmol) in a solvent mixture of ethanol (80 mL) and deionized water (20 mL). The addition of water is critical as it acts as the primary proton source and solubilizes the ammonium chloride[3].

  • Reagent Addition: Add iron powder (325 mesh, 6.1 g, 109 mmol, 5.0 eq) and ammonium chloride (5.8 g, 109 mmol, 5.0 eq) to the vigorously stirring solution.

  • Reflux: Attach a reflux condenser and heat the suspension to 80 °C for 2–3 hours. Vigorous stirring is mandatory to keep the dense iron powder suspended and maximize surface-area contact.

  • Self-Validation (In-Process): Monitor the reaction via LC-MS. The transformation is self-validating: the reaction is deemed complete when the starting material peak ([M+H]⁺ = 230.1) is fully replaced by a distinctly more polar peak corresponding to the aniline ([M+H]⁺ = 200.1).

  • Workup: Cool the mixture to room temperature. Filter the dark suspension through a tightly packed pad of Celite® to remove iron oxides, washing the pad thoroughly with ethyl acetate (3 × 50 mL). Caution: Do not let the iron filter cake dry completely in air, as finely divided iron can be pyrophoric.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the remaining aqueous residue with ethyl acetate (2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the crude aniline as a pale solid.

Protocol B: Phenolic O-Alkylation

This protocol masks the phenol to modulate lipophilicity, utilizing a weak base to prevent competitive N-alkylation of the newly formed aniline.

Step-by-Step Methodology:

  • Preparation: Dissolve the aniline intermediate (2.0 g, 10.0 mmol) in anhydrous DMF (20 mL) under a nitrogen atmosphere.

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (2.76 g, 20.0 mmol, 2.0 eq). Stir the suspension for 15 minutes at room temperature. Causality: Pre-forming the potassium phenoxide enhances the nucleophilicity of the oxygen, ensuring O-alkylation outcompetes N-alkylation.

  • Alkylation: Dropwise add the desired alkyl halide (e.g., methyl iodide, 11.0 mmol, 1.1 eq).

  • Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 3:1). The starting phenol is highly fluorescent under 254 nm UV light and possesses a low Rf value due to hydrogen bonding with the silica. The reaction is validated by the complete disappearance of this spot and the emergence of a higher-Rf, less fluorescent ether spot.

  • Workup: Quench the reaction by pouring it into ice water (50 mL). Extract the aqueous mixture with diethyl ether (3 × 30 mL). Wash the combined organic layers extensively with water (3 × 20 mL) to remove residual DMF, dry over MgSO₄, and concentrate under reduced pressure.

References

  • Angell, R. M., et al. "Kinase array design, back to front: Biaryl amides." Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

  • Ung, P. M.-U., et al. "DFGmodel: Predicting Protein Kinase Structures in Inactive States for Structure-Based Discovery of Type-II Inhibitors." ACS Chemical Biology. Available at:[Link]

Sources

Application

Application Notes and Protocols: In Vitro Assays for 2-Methyl-5-(3-nitrophenyl)phenol

Executive Summary & Mechanistic Rationale 2-Methyl-5-(3-nitrophenyl)phenol (2M5NP) is a synthetic biphenyl derivative characterized by a phenolic hydroxyl group, an ortho-methyl substitution, and a meta-nitro group on th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

2-Methyl-5-(3-nitrophenyl)phenol (2M5NP) is a synthetic biphenyl derivative characterized by a phenolic hydroxyl group, an ortho-methyl substitution, and a meta-nitro group on the distal phenyl ring. In drug development, compounds with this structural motif are frequently evaluated for their antimicrobial, antitubercular, and antiproliferative properties [1].

The mechanistic rationale for testing 2M5NP relies on two distinct chemical features:

  • The Phenolic Moiety: Acts as a hydrogen bond donor, facilitating interaction with target proteins (e.g., bacterial ureases or kinases) and contributing to membrane disruption.

  • The Nitroaromatic Group: Serves as a potential "prodrug" trigger. In specific bacterial pathogens like Mycobacterium tuberculosis (MTB) or Helicobacter pylori, nitro-containing compounds are reduced by bacterial nitroreductases (e.g., Ddn). This enzymatic reduction generates highly reactive nitroso intermediates that form covalent adducts with essential intracellular targets, leading to bacterial cell death [2].

To thoroughly evaluate 2M5NP, researchers must employ a tiered in vitro screening approach that establishes both its efficacy against target pathogens and its baseline toxicity in mammalian cells.

Experimental Workflow

Workflow A Compound Prep 2M5NP in DMSO B Mammalian Cytotoxicity (MTT Assay) A->B C Antimicrobial Screening (REMA) A->C D Hit Validation & Mechanism B->D C->D

Fig 1: Tiered in vitro screening workflow for evaluating 2M5NP.

Pre-Requisite: Compound Handling & Self-Validating Controls

To ensure scientific integrity, all protocols must be designed as self-validating systems .

  • Solubility & Stock Preparation: 2M5NP is highly hydrophobic. Prepare a 10 mM to 50 mM master stock in 100% anhydrous Dimethyl Sulfoxide (DMSO).

  • Solvent Causality: The final concentration of DMSO in any in vitro assay must not exceed 1.0% (v/v) (preferably ≤0.5%). Higher concentrations induce solvent-mediated cytotoxicity, confounding the assay results.

  • Self-Validation Controls: Every assay plate must include:

    • Vehicle Control: Cells treated with the exact DMSO concentration used for the compound (validates baseline health).

    • Positive Control: A known cytotoxic agent (e.g., Doxorubicin) or antibiotic (e.g., Isoniazid) (validates assay sensitivity).

    • Cell-Free Blank: Media + 2M5NP + assay dye (validates that the compound itself does not chemically reduce the indicator dye, preventing false positives).

Protocol 1: Mammalian Cytotoxicity Screening (MTT Assay)

Objective: Determine the half-maximal inhibitory concentration ( IC50​ ) of 2M5NP in mammalian cell lines (e.g., HepG2 or HEK293) to establish a therapeutic window.

Causality & Principle: The MTT assay measures the metabolic activity of viable cells. Mitochondrial succinate dehydrogenase enzymes cleave the tetrazolium ring of MTT, reducing the yellow water-soluble salt into insoluble purple formazan crystals [3]. Because 2M5NP is a phenol, it may cause non-specific membrane toxicity at high concentrations; the MTT assay accurately captures this metabolic collapse.

Step-by-Step Methodology
  • Cell Seeding: Seed mammalian cells at a density of 1×104 cells/well in a 96-well flat-bottom plate (100 µL/well). Crucial step: Fill the outer perimeter wells with 200 µL of sterile PBS to prevent evaporation (the "edge effect"), which artificially concentrates the media and skews metabolic readouts.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2​ to allow cell adhesion and exponential growth.

  • Compound Treatment: Perform serial dilutions of 2M5NP in culture media. Aspirate the old media and add 100 µL of the compound-containing media to the wells. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3–4 hours at 37°C. Visual check: Look for the formation of dark purple crystals at the bottom of the wells.

  • Solubilization: Carefully aspirate the media (avoiding crystal disruption) and add 100 µL of 100% DMSO to each well to dissolve the formazan crystals.

  • Quantification: Place the plate on an orbital shaker for 10 minutes, then measure the optical density (OD) at 570 nm using a microplate reader.

Protocol 2: Antimicrobial Susceptibility Testing (REMA)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of 2M5NP against bacterial strains (e.g., Mycobacterium tuberculosis H37Rv).

Causality & Principle: While MTT is standard for mammalian cells, it is suboptimal for mycobacteria. Formazan crystals are difficult to solubilize within the waxy, clumped lipid envelope of mycobacteria, and MTT can be intrinsically toxic to certain strains. Therefore, the Resazurin Microtiter Assay (REMA) is the gold standard[4]. Resazurin (Alamar Blue) is a blue, non-fluorescent dye that viable bacteria reduce to resorufin—a pink, highly fluorescent compound that remains soluble in the media.

Step-by-Step Methodology
  • Inoculum Preparation: Grow the bacterial strain in Middlebrook 7H9 broth supplemented with OADC until it reaches an OD600 of 0.6–0.8. Dilute the suspension to approximately 1×105 CFU/mL.

  • Plate Setup: In a 96-well plate, add 100 µL of the bacterial suspension to wells containing 100 µL of serially diluted 2M5NP.

  • Incubation: Incubate the plate at 37°C. For fast-growing bacteria, incubate for 24 hours; for M. tuberculosis, incubate for 7 days.

  • Resazurin Addition: Add 30 µL of a 0.02% resazurin solution to each well.

  • Secondary Incubation: Incubate for an additional 24–48 hours.

  • Readout:

    • Visual: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of 2M5NP that prevents the color change.

    • Fluorometric: Measure fluorescence (Excitation: 530 nm / Emission: 590 nm) for precise quantitative dose-response curves.

Mechanistic Bioactivation Pathway

Fig 2: Proposed nitroreductase-mediated bioactivation pathway of 2M5NP.

Quantitative Data Interpretation

To evaluate the true potential of 2M5NP as a lead compound, researchers must calculate the Selectivity Index (SI) . The SI is the ratio of mammalian toxicity to antimicrobial efficacy ( SI=IC50​/MIC ). An SI ≥10 indicates a favorable safety profile.

Table 1: Representative Data Summary Format for 2M5NP Evaluation

Assay TypeTarget / Cell LineReadout MetricExpected Value RangeSignificance
Cytotoxicity (MTT) HepG2 (Hepatocytes) IC50​ (µM)> 50.0 µMEstablishes baseline mammalian safety.
Cytotoxicity (MTT) HEK293 (Kidney) IC50​ (µM)> 50.0 µMAssesses off-target renal toxicity.
Susceptibility (REMA) M. tuberculosis H37RvMIC (µM)0.5 – 5.0 µMDetermines primary antimicrobial potency.
Susceptibility (REMA) H. pyloriMIC (µM)1.0 – 10.0 µMValidates broad-spectrum nitro-activation.
Therapeutic Window Cross-comparisonSelectivity Index (SI)> 10.0Confirms viability for in vivo progression.

References

  • Synthesis and antimycobacterial activity of 4-[5-(substituted phenyl)-4, 5-dihydro-3-isoxazolyl]-2-methylphenols. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

  • Azo derivatives of monoterpenes as anti-Helicobacter pylori agents: from synthesis to structure-based target investigation. RSC Advances. Available at:[Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences (via PMC). Available at:[Link]

  • Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method. Antimicrobial Agents and Chemotherapy (via PMC). Available at:[Link]

Method

Application Note: High-Throughput Screening of Nitrobiphenyl Libraries for Predictive Toxicology and AHR Pathway Activation

Target Audience: Toxicologists, Drug Discovery Scientists, and High-Throughput Screening (HTS) Professionals. Executive Summary and Rationale Nitrobiphenyls are a critical class of nitroaromatic compounds frequently enco...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Toxicologists, Drug Discovery Scientists, and High-Throughput Screening (HTS) Professionals.

Executive Summary and Rationale

Nitrobiphenyls are a critical class of nitroaromatic compounds frequently encountered as industrial intermediates, environmental pollutants, and structural motifs in drug discovery libraries[1]. However, the nitrobiphenyl scaffold is widely recognized as a potential toxicophore. In biological systems, these compounds can undergo enzymatic reduction to reactive hydroxylamines, leading to mutagenic DNA adducts, or act as potent ligands for the Aryl Hydrocarbon Receptor (AHR)[2].

To safely advance nitrobiphenyl-containing candidates or accurately assess environmental hazards, researchers must move beyond low-throughput Ames testing. This application note details a validated, self-contained High-Throughput Screening (HTS) cascade. By coupling an in vitro biochemical Cytochrome P450 1A (CYP1A) assay with an in vivo high-content zebrafish (Danio rerio) embryo model[3], this workflow provides a multidimensional profile of compound toxicity, AHR activation, and developmental teratogenicity[4].

Mechanistic Foundation: The AHR/CYP1A Axis

The toxicity of nitrobiphenyls is heavily mediated by their structural affinity for the cytosolic Aryl Hydrocarbon Receptor (AHR). Upon binding a planar nitrobiphenyl ligand, the AHR complex translocates to the nucleus, heterodimerizes with the AHR nuclear translocator (ARNT), and binds to Dioxin Response Elements (DREs)[4]. This cascade strongly upregulates the transcription of xenobiotic-metabolizing enzymes, most notably CYP1A. Consequently, CYP1A induction serves as a highly sensitive, direct biomarker for nitrobiphenyl-induced AHR activation.

AHR_Pathway NBP Nitrobiphenyl (Ligand) AHR Cytosolic AHR Complex NBP->AHR Binds Nuc Nuclear Translocation AHR->Nuc Activates ARNT ARNT Heterodimer Nuc->ARNT DRE DRE Binding (DNA) ARNT->DRE CYP1A CYP1A Expression DRE->CYP1A Upregulates

Mechanism of Aryl Hydrocarbon Receptor (AHR) activation by nitrobiphenyl compounds.

Workflow Architecture

The screening cascade is designed to filter compounds through increasing levels of biological complexity, ensuring that only robust, reproducible data drives lead optimization or hazard classification.

HTS_Workflow A Nitrobiphenyl Library (Acoustic Dispensing) B Primary in vitro Screen (384-well CYP1A Assay) A->B Nanoliter transfer C Hit Triage (Cheminformatics) B->C EC50 profiling D Secondary in vivo Screen (Zebrafish Tg(cyp1a:nls-egfp)) C->D Selected Hits E High-Content Imaging (120 hpf Evaluation) D->E Morphological & Fluorescence Data

High-throughput screening cascade for evaluating nitrobiphenyl library toxicity.

Experimental Protocols

Protocol 1: Primary In Vitro HTS – Fluorogenic CYP1A Assay (384-Well)

This biochemical assay utilizes the Ethoxyresorufin-O-deethylase (EROD) principle. CYP1A converts the non-fluorescent substrate 7-ethoxyresorufin into the highly fluorescent resorufin.

Materials:

  • Recombinant Human CYP1A1 enzyme (Supersomes™).

  • 7-Ethoxyresorufin (Substrate) and NADPH Regeneration System.

  • 384-well black, clear-bottom microplates (Corning).

  • Acoustic Liquid Handler (e.g., Echo 550).

Step-by-Step Methodology:

  • Plate Preparation: Dispense 10 µL of CYP1A1 enzyme mixture (0.5 pmol/well in 100 mM potassium phosphate buffer, pH 7.4) into the 384-well plate.

    • Causality: Black plates with clear bottoms are chosen to eliminate well-to-well fluorescent crosstalk while allowing bottom-read optics to maximize the signal-to-noise ratio.

  • Compound Transfer: Use acoustic dispensing to transfer 20 nL of the nitrobiphenyl library (from 10 mM DMSO stocks) into the assay wells to achieve a final concentration gradient (e.g., 0.1 nM to 50 µM).

    • Causality: Nitrobiphenyls are highly lipophilic and prone to adsorption on standard polypropylene pipette tips. Acoustic dispensing eliminates tip-based carryover and ensures precise nanoliter dosing, preserving the integrity of the dose-response curve.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 10 µL of the substrate mixture (containing 2 µM 7-ethoxyresorufin and the NADPH regeneration system) to all wells.

  • Kinetic Read: Immediately transfer to a fluorescent microplate reader. Read continuously for 20 minutes at 37°C (Excitation: 530 nm, Emission: 590 nm).

  • Self-Validation Check: Calculate the Z'-factor using DMSO vehicle controls and a known CYP1A inhibitor (e.g., α-naphthoflavone). The plate is only validated for downstream analysis if the Z'-factor is 0.6.

Protocol 2: Secondary In Vivo HTS – Zebrafish Embryo Toxicity Screen

Compounds flagged in the primary screen are evaluated in vivo using the transgenic Tg(cyp1a:nls-egfp) zebrafish reporter line, which expresses nuclear-localized GFP under the control of the cyp1a promoter[4].

Materials:

  • Tg(cyp1a:nls-egfp) zebrafish embryos.

  • Pronase (1 mg/mL).

  • 96-well round-bottom plates.

  • Automated High-Content Imaging System.

Step-by-Step Methodology:

  • Embryo Collection & Dechorionation: Collect fertilized eggs. At 6 hours post-fertilization (hpf), treat embryos with 1 mg/mL Pronase for 5 minutes to remove the chorion, followed by extensive washing in E3 medium.

    • Causality: The zebrafish chorion acts as a lipophilic sink that sequesters hydrophobic nitrobiphenyls. Enzymatic dechorionation ensures that the nominal concentration of the compound in the well accurately reflects the internal tissue dose, preventing false-negative toxicity readings[3].

  • Compound Exposure: Array single embryos into 96-well plates containing 100 µL of E3 medium. Spike in nitrobiphenyl hits at varying concentrations (0.1 µM to 100 µM). Include 1% DMSO as a vehicle control.

  • Incubation: Incubate plates at 28.5°C under standard 14h light/10h dark cycles until 120 hpf.

  • High-Content Imaging: At 120 hpf, anesthetize larvae with 0.016% tricaine. Image using an automated high-content confocal system.

    • Brightfield: Assess 22 distinct morphological endpoints (e.g., pericardial edema, yolk sac edema, tail curvature).

    • Fluorescence (FITC channel): Quantify GFP expression to map tissue-specific AHR activation (e.g., liver, vasculature, skin)[4].

Data Presentation and Expected Results

The integration of in vitro enzymatic data and in vivo phenotypic data allows for the rapid classification of the nitrobiphenyl library. Below is a representative data summary table illustrating how structural isomerism impacts toxicity and pathway activation[4].

Table 1: Representative HTS Profiling of Nitrobiphenyl Isomers

CompoundPredicted AHR Docking Score (kcal/mol)In Vitro CYP1A Induction (EC50, µM)In Vivo Morphological Toxicity (120 hpf)In Vivocyp1a/GFP Tissue Localization
2-Nitrobiphenyl -15.5014.2Low (No significant edema)Liver
3-Nitrobiphenyl -17.733.8Moderate (Mild pericardial edema)Liver, Vasculature
4-Nitrobiphenyl -15.431.1High (Severe edema, mortality > 50%)Liver, Skin, Neuromasts
DMSO (Control) N/AN/ABaselineNone

Note: A more negative docking score theoretically correlates with higher AHR binding affinity, though in vivo toxicity is ultimately governed by tissue distribution and metabolic reduction rates.

References[4] Mechanistic Investigations Into the Developmental Toxicity of Nitrated and Heterocyclic PAHs. nih.gov. Link[2] The Identification of Toxicophores for the Prediction of Mutagenicity, Hepatotoxicity and Cardiotoxicity. researchgate.net. Link[1] 4-Nitrobiphenyl. wikipedia.org. Link[3] Zebrafish: A marvel of high-throughput biology for 21st century toxicology. nih.gov. Link

Sources

Application

Application Note: Comprehensive Protocol for Assessing the Cytotoxicity of Biphenyl Derivatives

Introduction & Mechanistic Grounding Biphenyl derivatives—encompassing synthetic pharmaceutical intermediates, flame retardants, and persistent environmental pollutants like polychlorinated biphenyls (PCBs)—require rigor...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

Biphenyl derivatives—encompassing synthetic pharmaceutical intermediates, flame retardants, and persistent environmental pollutants like polychlorinated biphenyls (PCBs)—require rigorous and highly specific cytotoxicity profiling[1]. The toxicological assessment of these compounds cannot rely on a single, isolated viability metric. Because biphenyls often undergo complex intracellular metabolism, their cytotoxicity is frequently a downstream consequence of enzymatic bioactivation rather than a direct chemical insult to the cell.

The AhR-ROS Cytotoxicity Axis

Biphenyl derivatives, particularly coplanar structures, exhibit a high affinity for the cytosolic Aryl Hydrocarbon Receptor (AhR)[1]. Upon binding, the lipophilic biphenyl-AhR complex translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs). This cascade upregulates Cytochrome P450 enzymes (predominantly CYP1A1 and CYP1B1)[2].

These enzymes metabolize the parent biphenyl into reactive intermediates, such as hydroquinones and quinones, which engage in futile redox cycling[1]. This cycling generates massive amounts of Reactive Oxygen Species (ROS), overwhelming cellular antioxidant defenses. The resulting oxidative stress induces lipid peroxidation, compromises cell membrane integrity, and triggers apoptosis or necrosis[1].

AhR_Pathway Biphenyl Biphenyl Derivative (Lipophilic) AhR Cytosolic AhR Complex (AhR/HSP90) Biphenyl->AhR Ligand Binding Nucleus Nucleus Translocation & ARNT Binding AhR->Nucleus Activation CYP1A1 CYP1A1 Upregulation Nucleus->CYP1A1 XRE Binding Metabolites Reactive Metabolites (Quinones) CYP1A1->Metabolites Phase I Metabolism ROS Oxidative Stress (ROS Generation) Metabolites->ROS Redox Cycling Cytotoxicity Cytotoxicity (Membrane Lysis) ROS->Cytotoxicity Lipid Peroxidation

Figure 1: AhR-mediated metabolic activation of biphenyl derivatives leading to cytotoxicity.

Experimental Design: A Self-Validating Tripartite System

To build a trustworthy and self-validating toxicological profile, this protocol utilizes a multiplexed assay system. Relying solely on a metabolic assay can yield false positives if the compound merely slows cellular metabolism (cytostasis) without causing actual cell death.

  • Primary Screen (Metabolic Viability) - WST-8 Assay: WST-8 is reduced by mitochondrial dehydrogenases into a highly water-soluble orange formazan[3]. Unlike traditional MTT assays, WST-8 requires no solubilization step and does not form insoluble crystals[4]. This avoids cell lysis, allowing the exact same cell population to be used for downstream mechanistic assays[4].

  • Secondary Screen (Membrane Integrity) - LDH Release Assay: Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme. Its presence in the extracellular culture medium is a definitive hallmark of compromised membrane integrity (necrosis or late-stage apoptosis)[5]. The assay relies on a coupled enzymatic reaction where LDH converts lactate to pyruvate, generating NADH, which subsequently reduces a tetrazolium salt (INT) to a red formazan product[6].

  • Tertiary Screen (Mechanistic Validation) - DCFDA ROS Assay: Measures intracellular ROS to confirm if the observed cytotoxicity (LDH release) and metabolic decline (WST-8) are mechanistically linked to the AhR-CYP1A1 oxidative stress axis[1].

Workflow Culture Cell Culture (96-well plate) Treatment Biphenyl Dosing (24h Incubation) Culture->Treatment Split Media Separation Treatment->Split WST8 WST-8 Assay (Adherent Cells) Read 450 nm Split->WST8 Retain Cells LDH LDH Assay (Supernatant) Read 490 nm Split->LDH Transfer Media

Figure 2: Multiplexed experimental workflow for WST-8 and LDH cytotoxicity assays.

Step-by-Step Methodology

Phase A: Cell Culture & Biphenyl Treatment

Causality Note: Biphenyl derivatives are highly lipophilic. DMSO is required as a vehicle, but its final concentration must be strictly controlled (<0.1% v/v) to prevent vehicle-induced baseline toxicity.

  • Cell Seeding: Harvest exponentially growing cells (e.g., HepG2, which possess robust CYP450 activity). Seed 100 µL of cell suspension at a density of 1×104 cells/well into a sterile 96-well flat-bottom microtiter plate[5].

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell adherence and recovery[5].

  • Compound Preparation: Prepare a 1000X stock solution of the biphenyl derivative in molecular-grade DMSO. Perform serial dilutions in standard culture media to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM).

  • Dosing: Aspirate the old media and apply 100 µL of the biphenyl-treated media to the respective wells[5].

    • Controls Required: Include a Vehicle Control (0.1% DMSO), a Blank (media only, no cells), and a Maximum LDH Release Control (untreated cells reserved for lysis later)[6].

  • Exposure: Incubate for 24 to 72 hours, depending on the kinetic profile of the specific biphenyl derivative.

Phase B: Supernatant Collection & LDH Release Assay

Causality Note: Because WST-8 and LDH assays both rely on colorimetric absorbance at similar wavelengths (450 nm and 490 nm, respectively), they must be physically separated. We extract the supernatant for LDH and leave the adherent cells for WST-8.

  • Max Lysis Preparation: 45 minutes prior to the end of the incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" control wells[6].

  • Supernatant Transfer: Gently centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any floating dead cells. Carefully transfer 50 µL of the supernatant from each well into a fresh, flat-bottom 96-well plate[5].

  • LDH Reaction: Add 50 µL of the LDH Reaction Mixture (containing Lactate, NAD+, INT, and diaphorase) to each well of the new plate[7].

  • Incubation & Reading: Protect the plate from light and incubate at room temperature for 30 minutes. Measure the absorbance at 490 nm using a microplate reader[6].

Phase C: WST-8 Cell Viability Assay
  • Reagent Addition: To the original plate (containing the adherent cells and the remaining 50 µL of media), add 10 µL of WST-8 reagent per well[3].

  • Incubation: Incubate the plate at 37°C for 1 to 4 hours. The highly water-soluble WST-8 is reduced by viable cells into an orange formazan dye[8].

  • Reading: Measure the absorbance at 450 nm using a microplate reader[3].

Data Presentation & Interpretation

To validate the mechanism of action, researchers must cross-reference the metabolic viability (WST-8) against membrane rupture (LDH) and oxidative stress (ROS). A true AhR-mediated cytotoxic biphenyl will show a dose-dependent decrease in WST-8 signal, perfectly mirrored by an increase in LDH release and ROS fold-change.

Table 1: Representative Multiplexed Cytotoxicity Data for a Model Biphenyl Derivative

Biphenyl Concentration (µM)WST-8 Viability (% of Control)LDH Release (% of Max Lysis)Intracellular ROS (Fold Change vs Vehicle)Interpretation
0.0 (Vehicle) 100.0 ± 2.14.2 ± 0.81.00 ± 0.05Baseline Homeostasis
1.0 98.5 ± 3.45.1 ± 1.11.15 ± 0.12No significant toxicity
10.0 82.3 ± 4.018.4 ± 2.32.80 ± 0.30Onset of oxidative stress; mild cytotoxicity
25.0 45.6 ± 5.258.7 ± 4.56.50 ± 0.45IC50 Threshold; severe membrane compromise
50.0 12.4 ± 1.889.2 ± 3.18.10 ± 0.60Near-complete cellular necrosis/apoptosis
100.0 4.1 ± 0.998.5 ± 1.24.20 ± 0.80Terminal cell death (ROS signal drops as cells lyse)

Data Analysis Formulae:

  • % Cell Viability (WST-8) = [(ODtest​−ODblank​)/(ODvehicle​−ODblank​)]×100 [3]

  • % Cytotoxicity (LDH) = [(ODtest​−ODvehicle​)/(ODmax_lysis​−ODvehicle​)]×100 [5]

References

  • Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches Source: IntechOpen URL:[Link]

  • Cell Counting Kit 8 (WST-8 / CCK8) Detection Principle and Experimental Procedure Source: Elabscience URL:[Link]

  • Measuring Cell Viability / Cytotoxicity: WST-8 vs MTT Source: Dojindo URL:[Link]

  • WST-8 CELL PROLIFERATION ASSAY KIT Instruction Manual Source: OZ Biosciences URL:[Link]

  • Crystal Structure and Density Functional Theory Studies of Toxic Quinone Metabolites of Polychlorinated Biphenyls Source: ResearchGate URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Nitroarene Suzuki Coupling Support Center: Troubleshooting &amp; Protocol Optimization

Welcome to the Technical Support Center for Palladium-Catalyzed Suzuki-Miyaura Couplings involving nitroarenes. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting by addres...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Suzuki-Miyaura Couplings involving nitroarenes. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting by addressing the fundamental causality behind reaction failures.

Nitroarenes present a unique dichotomy in cross-coupling. They either act as highly reactive electrophiles with sensitive spectator groups (traditional coupling of nitroaryl halides) or as unconventional electrophiles requiring specialized C–N bond cleavage (denitrative coupling). This guide provides the mechanistic logic, self-validating protocols, and quantitative matrices required to rescue stalled reactions and maximize your yield.

ZONE 1: Diagnostic Triage Workflow

Before adjusting your protocol, you must identify the exact mechanistic bottleneck. Use the diagnostic logic below to isolate the root cause of your low yield.

DiagnosticWorkflow Start Low Yield in Nitroarene Suzuki Coupling Decision Role of Nitro Group? Start->Decision BranchA Spectator Group (Nitroaryl Halide) Decision->BranchA BranchB Leaving Group (Denitrative Coupling) Decision->BranchB IssueA1 Nitro Reduction / Azo-dimerization BranchA->IssueA1 IssueA2 Protodehalogenation (Stalled Cycle) BranchA->IssueA2 IssueB1 No Conversion (Intact Ar-NO2) BranchB->IssueB1 IssueB2 Protodeboronation of Boronic Acid BranchB->IssueB2 FixA1 Remove H-donors (alcohols). Switch to anhydrous K3PO4. IssueA1->FixA1 FixA2 Use bulky ligands (XPhos) to accelerate reductive elimination. IssueA2->FixA2 FixB1 Use Pd(acac)2 / BrettPhos. Elevate temp to 130°C. IssueB1->FixB1 FixB2 Add 18-crown-6 to accelerate transmetalation. IssueB2->FixB2

Diagnostic workflow for isolating failure modes in nitroarene Suzuki couplings.

ZONE 2: Context & Causality (FAQs)

Q: Why does my nitro group get reduced to an amine or form azo-dimers during the coupling of a nitroaryl halide? A: Palladium is an excellent catalyst for transfer hydrogenation. If your reaction mixture contains adventitious hydrogen donors—such as alcoholic solvents (ethanol, methanol) or certain amine bases capable of β -hydride elimination—the Pd catalyst will preferentially reduce the highly electrophilic nitro group . To prevent this, strictly avoid alcoholic solvents and use anhydrous inorganic bases like K3​PO4​ in 1,4-dioxane or toluene.

Q: I am attempting a denitrative Suzuki coupling (using the nitro group as the leaving group), but I see zero conversion. Why? A: The C–NO2​ bond is notoriously inert to standard Pd(0) oxidative addition. As established by the groundbreaking work of Nakao and Sakaki, standard phosphines (like PPh3​ or XPhos) will fail completely . You must use BrettPhos . The highly electron-donating dialkylphosphine moiety and sterically demanding 2,4,6-triisopropylphenyl group of BrettPhos raise the HOMO energy of the Pd(0) complex. This enables a critical charge-transfer interaction from the Pd HOMO to the LUMO of the nitroarene, which is an absolute prerequisite for cleaving the Ar–NO2​ bond .

ZONE 3: Troubleshooting Guide A – Traditional Suzuki Coupling (Nitroaryl Halides)

When coupling a nitroaryl halide, the nitro group is meant to be a spectator. However, its strongly electron-withdrawing nature creates specific bottlenecks.

  • Symptom: High levels of protodehalogenation (reduced aryl ring) and catalyst blackening.

  • Causality: The electron-withdrawing nitro group makes the initial oxidative addition of the C–X bond extremely fast. However, it severely depletes electron density from the resulting Pd(II) intermediate, which stalls the final reductive elimination step. The stalled Pd(II) complex eventually undergoes protodehalogenation or degrades into inactive palladium black.

  • Actionable Fix: Shift the rate-determining step. Use sterically demanding, electron-rich Buchwald ligands like XPhos or SPhos . The extreme steric bulk of these ligands forces the two aryl groups on the Pd(II) center closer together, artificially accelerating reductive elimination before the catalyst can degrade.

ZONE 4: Troubleshooting Guide B – Denitrative Suzuki Coupling

When utilizing the nitro group as the electrophilic leaving group, the reaction parameters must be tightly controlled to overcome the massive activation barrier of the C–NO2​ bond .

  • Symptom: Boronic acid is consumed (protodeboronation), but the nitroarene remains untouched.

  • Causality: Transmetalation is occurring with an oxidized or deactivated catalyst, but oxidative addition is failing. This happens if the temperature is too low or if the BrettPhos ligand has oxidized.

  • Actionable Fix: Ensure the reaction is heated to exactly 130 °C . Temperatures below 110 °C do not provide enough thermal energy to cross the C–NO2​ oxidative addition barrier. Furthermore, add 18-crown-6 (10 mol%). By sequestering the potassium cation from K3​PO4​ , 18-crown-6 dramatically increases the nucleophilicity of the phosphate base, which accelerates the formation of the active boronate species required for transmetalation .

ZONE 5: Quantitative Optimization Matrix

The following table summarizes the causal relationship between catalyst system choices and expected yields in Denitrative Suzuki Couplings , based on the foundational Nakao/Sakaki parameters , .

Catalyst SystemBase / AdditiveTemp (°C)Mechanistic Bottleneck / Failure ModeExpected Yield
Pd(OAc)2​ / PPh3​ K3​PO4​ 130Insufficient HOMO energy; no oxidative addition.0%
Pd(acac)2​ / XPhos K3​PO4​ 130Sterics/electronics mismatched for C–NO2​ cleavage.<10%
Pd(acac)2​ / BrettPhos K3​PO4​ 90Thermal energy too low to cross activation barrier.15 - 20%
Pd(acac)2​ / BrettPhos K3​PO4​ 130Slow transmetalation due to insoluble phosphate.40 - 50%
Pd(acac)2​ / BrettPhos K3​PO4​
  • 18-crown-6
130 Fully optimized charge-transfer and transmetalation. >85%

ZONE 6: Mechanistic Pathway of Denitrative Coupling

CatalyticCycle Pd0 Pd(0) / BrettPhos Active Catalyst OxAdd Oxidative Addition (Rate-Limiting Barrier) Pd0->OxAdd + Ar-NO2 PdII Pd(II)(Ar)(NO2)(BrettPhos) Intermediate OxAdd->PdII TransMet Transmetalation (Requires K3PO4 & 18-crown-6) PdII->TransMet + Ar'-B(OH)2 PdII_Biaryl Pd(II)(Ar)(Ar')(BrettPhos) Intermediate TransMet->PdII_Biaryl - Base-NO2 RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Product RedElim->Product

Catalytic cycle of denitrative Suzuki-Miyaura coupling highlighting mechanistic bottlenecks.

ZONE 7: Step-by-Step Self-Validating Protocol (Denitrative Coupling)

This protocol is engineered to provide visual and chemical checkpoints to validate the integrity of the reaction in real-time.

Materials Required:

  • Nitroarene (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(acac)2​ (5 mol %)

  • BrettPhos (10 mol %)

  • K3​PO4​⋅nH2​O (2.0 equiv)

  • 18-crown-6 (10 mol %)

  • 1,4-Dioxane (Anhydrous, rigorously degassed)

Procedure:

  • Catalyst Assembly (Glovebox/Schlenk): In an argon-filled glovebox, charge an oven-dried 10 mL reaction vial with Pd(acac)2​ , BrettPhos, arylboronic acid, K3​PO4​⋅nH2​O , and 18-crown-6.

    • Causality: Pd(acac)2​ is reduced to Pd(0) in situ by the phosphine or boronic acid. Oxygen must be strictly excluded, as BrettPhos is highly susceptible to oxidation, which will permanently kill the catalytic cycle.

  • Substrate Addition: Add the nitroarene. If the nitroarene is a liquid, add it via a micro-syringe after sealing the vial.

  • Solvent Addition & Activation: Inject 2.0 mL of anhydrous, degassed 1,4-dioxane.

    • Self-Validation Checkpoint: Upon stirring at room temperature for 5 minutes, the mixture should transition to a characteristic reddish-brown hue. This visually confirms the successful formation of the active Pd(0)-BrettPhos complex.

  • Thermal Activation: Seal the vial with a Teflon-lined cap and heat in an oil bath at 130 °C for 24 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). You should observe the gradual disappearance of the characteristic yellow tint of the starting nitroarene. If the boronic acid spot disappears but the nitroarene remains, protodeboronation is occurring, indicating your temperature is too low or your catalyst died prior to oxidative addition.

  • Quench and Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate (5 mL) and filter through a short pad of Celite to remove palladium black and insoluble phosphate salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

ZONE 8: References[1] Title: The Suzuki–Miyaura Coupling of Nitroarenes. Source: Journal of the American Chemical Society. URL:https://pubs.acs.org/doi/10.1021/jacs.7b03159[2] Title: The Suzuki-Miyaura Coupling of Nitroarenes. Source: Organic Chemistry Portal. URL:https://www.organic-chemistry.org/abstracts/lit5/727.shtm[3] Title: Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes. Source: ACS Catalysis. URL:https://pubs.acs.org/doi/10.1021/acscatal.0c02450[4] Title: How To Perform Suzuki–Miyaura Reactions of Nitroarene or Nitrations of Bromoarene Using a Pd0 Phosphine Complex: Theoretical Insight and Prediction. Source: Organometallics. URL:https://pubs.acs.org/doi/10.1021/acs.organomet.8b00199[5] Title: Catalytic Reductive Cyclization of 2-Nitrobiphenyls Using Phenyl formate as CO Surrogate: a Robust Synthesis of 9H-Carbazoles. Source: AIR Unimi. URL: https://air.unimi.it/

Optimization

Technical Support Center: Synthesis of 2-Methyl-5-(3-nitrophenyl)phenol

Welcome to the technical support center for the synthesis of 2-Methyl-5-(3-nitrophenyl)phenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and si...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Methyl-5-(3-nitrophenyl)phenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this biaryl compound. The predominant synthetic route is the Suzuki-Miyaura cross-coupling, a powerful but nuanced palladium-catalyzed reaction. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot experiments and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: I am attempting to synthesize 2-Methyl-5-(3-nitrophenyl)phenol via a Suzuki-Miyaura coupling, but my yields are consistently low. What are the most likely causes?

Low yields in this specific Suzuki-Miyaura coupling can stem from several competing side reactions or suboptimal conditions. The most common culprits are protodeborylation of your boronic acid species and inefficient catalyst turnover.

  • Protodeborylation: This is the hydrolysis of the C-B bond of the boronic acid, converting it back to the corresponding arene (e.g., 3-nitrophenylboronic acid reverts to nitrobenzene).[1][2] This reaction is often base-catalyzed and is particularly problematic with electron-deficient boronic acids, such as 3-nitrophenylboronic acid.[2]

  • Catalyst Inactivity: The active Pd(0) species is crucial for the catalytic cycle to begin.[1] If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), its reduction to Pd(0) might be inefficient. This can lead to sluggish reactions where side reactions become more prominent.[1][3]

  • Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature is critical. An inappropriate base may not efficiently facilitate the transmetalation step or could promote protodeborylation.[4] The solvent system, often a mix of an organic solvent and water, must be optimized to ensure all components remain sufficiently soluble and the base is effective.[1]

To address these issues, ensure your reagents are dry, the reaction is performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation, and consider screening different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvents (e.g., Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O).[1][5]

Q2: My crude reaction mixture contains a significant amount of 3,3'-dinitrobiphenyl. What is this byproduct and how can I prevent its formation?

The presence of 3,3'-dinitrobiphenyl indicates that a boronic acid homocoupling side reaction is occurring.[2][6] This is a well-documented pathway in Suzuki-Miyaura couplings where two molecules of the boronic acid (in this case, 3-nitrophenylboronic acid) couple to form a symmetrical biaryl.

Causality: Homocoupling is primarily promoted by two factors:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can re-oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then mediate the stoichiometric homocoupling of the boronic acid.[1][6]

  • Pd(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂, the initial reduction to Pd(0) can occur by consuming two equivalents of the boronic acid in a homocoupling reaction.[1][6]

Solutions:

  • Rigorous Degassing: Before heating, thoroughly degas your reaction mixture. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[5] This is the most critical step to minimize homocoupling.[6]

  • Use of Pd(0) Sources or Precatalysts: Consider using a Pd(0) source like Pd₂(dba)₃ or a modern precatalyst (e.g., a Buchwald G3 or G4 precatalyst) that cleanly and efficiently generates the active Pd(0) species without an initial homocoupling step.[1]

  • Addition of a Mild Reducing Agent: In some industrial settings, the addition of a mild reducing agent like potassium formate has been shown to suppress homocoupling by keeping the palladium in its Pd(0) state without interfering with the main catalytic cycle.[6]

Q3: Analysis of my crude product by LC-MS shows signals corresponding to nitrobenzene and 2-methylphenol. What reactions are forming these impurities?

These impurities are signatures of two distinct side reactions: protodeborylation and dehalogenation .

  • Nitrobenzene Formation (Protodeborylation): As mentioned in Q1, this impurity arises from the reaction of 3-nitrophenylboronic acid with a proton source (often water, facilitated by the base) to replace the boronic acid group with a hydrogen atom.[1]

  • 2-Methylphenol Formation (Dehalogenation): This occurs if your synthesis uses a halogenated 2-methylphenol (e.g., 5-bromo-2-methylphenol) as the electrophile. Dehalogenation is the reduction of the aryl halide, where the halogen is replaced by a hydrogen.[1][5] This pathway proceeds through a palladium-hydride (Pd-H) intermediate. This hydride species can be formed from various sources in the reaction, including amine bases, alcohol solvents, or even trace water.[1][5]

The diagram below illustrates where these side reactions diverge from the main Suzuki-Miyaura catalytic cycle.

Suzuki_Side_Reactions cluster_main Main Catalytic Cycle cluster_side Common Side Reactions Pd0 L₂Pd(0) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd 1 ArPdX L₂Pd(II)(Ar)(X) OxAdd->ArPdX Transmetal Transmetalation (Ar'-B(OR)₂) ArPdX->Transmetal 2 Dehalogenation Dehalogenation ArPdX->Dehalogenation Pd-H Species ArPdAr L₂Pd(II)(Ar)(Ar') Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim 3 RedElim->Pd0 Catalyst Regeneration Product Product (Ar-Ar') RedElim->Product Dehalogenation->Pd0 Dehalo_Product Byproduct (Ar-H) Dehalogenation->Dehalo_Product PdH_Source Hydride Source (Solvent, Base, H₂O) PdH_Source->Dehalogenation Boronic_Acid Ar'-B(OH)₂ Protodeborylation Protodeborylation (H₂O, Base) Boronic_Acid->Protodeborylation Proto_Product Byproduct (Ar'-H) Protodeborylation->Proto_Product

Caption: Suzuki-Miyaura cycle and key side reaction pathways.

To mitigate these side reactions, you can try switching to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos) which can accelerate the desired reductive elimination step, outcompeting dehalogenation.[5][7] Using a non-coordinating base like K₃PO₄ and ensuring anhydrous conditions as much as the reaction allows can help suppress protodeborylation.

Q4: I'm concerned about the stability of the nitro group under palladium-catalyzed conditions. Can denitration or reduction of the nitro group occur?

This is a valid concern. While standard Suzuki-Miyaura conditions are generally not reductive enough to affect a nitro group, palladium is a well-known hydrogenation catalyst.[8][9]

  • Denitration: The direct cleavage of the C-NO₂ bond is a challenging transformation but has been reported under specific palladium-catalyzed reductive conditions, often requiring a strong reductant like NaBH₄ or H₂.[8][10] This is unlikely to be a major pathway in a standard Suzuki reaction.

  • Nitro Group Reduction: A more plausible side reaction, especially if there is a hydrogen source present (e.g., an alcohol solvent at high temperature, or if conducting the reaction under a hydrogen atmosphere, which should be avoided), is the reduction of the nitro group to an amine. This would form 2-Methyl-5-(3-aminophenyl)phenol. The presence of this byproduct can be checked by LC-MS.

Preventative Measures:

  • Avoid potential sources of hydrogen. Do not use protic solvents like methanol or ethanol as the primary solvent, especially at elevated temperatures.

  • Ensure the inert atmosphere is indeed inert (Argon or Nitrogen) and not contaminated with Hydrogen.

  • If reduction is observed, screening different palladium sources and ligands may identify a catalyst system less prone to this side reaction.

Q5: Should I protect the phenolic hydroxyl group before performing the Suzuki coupling?

The necessity of protecting the phenol depends on the specific reaction conditions, particularly the base used.

  • With Strong Bases: Strong bases like NaOtBu or KOtBu will deprotonate the phenol, forming a phenoxide. This can potentially complicate the reaction by altering the electronic nature of the aryl ring or coordinating to the palladium center. With very strong bases, protection is often recommended.

  • With Weaker Inorganic Bases: Milder inorganic bases like K₂CO₃ or K₃PO₄ are often compatible with free phenols.[5] In many cases, the Suzuki-Miyaura coupling can proceed efficiently without protection, which is advantageous as it saves synthetic steps.

Recommendation: It is advisable to first attempt the reaction without a protecting group using a base like K₃PO₄. If low yields, catalyst inhibition, or other side reactions are observed that can be attributed to the free phenol, then a protection strategy should be considered. A simple protection as a methyl ether (Me) or tert-butyldimethylsilyl (TBS) ether, followed by deprotection after the coupling, would be a robust alternative.

Troubleshooting Guide

Problem Observed Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(II) not reduced; Pd(0) oxidized).[1] 2. Protodeborylation of boronic acid.[1] 3. Poor solubility of reagents.1. Degas the reaction mixture thoroughly.[6] Use a Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst.[1] 2. Use anhydrous solvents and a non-hydroxide base like K₃PO₄.[5] 3. Screen different solvent systems (e.g., Dioxane, Toluene, 2-MeTHF, DMF, often with added water).[1]
Significant Homocoupling Byproduct (e.g., 3,3'-dinitrobiphenyl) 1. Presence of oxygen in the reaction.[1][6] 2. Use of a Pd(II) precatalyst without efficient reduction.[1]1. Implement rigorous degassing (N₂/Ar sparging or freeze-pump-thaw).[5][6] 2. Switch to a Pd(0) source or a precatalyst designed for clean Pd(0) generation.[1]
Significant Dehalogenation Byproduct (e.g., 2-methylphenol) 1. Formation of a Pd-H species.[5] 2. Reductive elimination is slow compared to dehalogenation.1. Avoid alcohol solvents or strong amine bases if possible.[1][5] 2. Use bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) to promote faster reductive elimination.[5][7]
Product is Dark/Tarry, Difficult to Purify 1. Reaction temperature is too high, causing decomposition. 2. Formation of palladium black (catalyst decomposition).1. Lower the reaction temperature and increase reaction time if necessary. 2. Ensure proper ligand-to-metal ratio. Catalyst precipitation often indicates ligand degradation or an unstable catalytic complex. Consider a more robust ligand.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-2-methylphenol with 3-Nitrophenylboronic Acid

This protocol provides a robust starting point for the synthesis.

Materials:

  • 5-Bromo-2-methylphenol

  • 3-Nitrophenylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) (3.5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

Workflow Diagram:

protocol_workflow start Setup reagents Add Solids: - 5-Bromo-2-methylphenol - 3-Nitrophenylboronic acid - K₃PO₄ - Pd₂(dba)₃ / SPhos start->reagents atmosphere Seal Flask & Establish Inert Atmosphere (N₂/Ar) reagents->atmosphere solvents Add Degassed Solvents: - 1,4-Dioxane - H₂O atmosphere->solvents degas Further Degas Mixture (N₂ Bubbling, 15 min) solvents->degas heat Heat to 80-100 °C with Vigorous Stirring degas->heat monitor Monitor by TLC/LC-MS (until starting material consumed) heat->monitor workup Aqueous Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O, Brine monitor->workup purify Purification: - Dry (Na₂SO₄) - Concentrate - Column Chromatography workup->purify end Characterize Pure Product purify->end

Caption: General experimental workflow for the Suzuki coupling.

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 5-bromo-2-methylphenol (1.0 eq), 3-nitrophenylboronic acid (1.2 eq), and K₃PO₄ (2.5 eq).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium source, Pd₂(dba)₃ (0.015 eq), and the ligand, SPhos (0.035 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to create a solution with a concentration of approximately 0.1 M with respect to the limiting reagent. A typical solvent ratio is 4:1 or 5:1 dioxane:water.

  • Final Degassing: Bubble nitrogen or argon through the stirred solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 5-bromo-2-methylphenol is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and then with brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield the pure 2-Methyl-5-(3-nitrophenyl)phenol.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Thieme. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Denitration of Nitroarenes Under Ambient Physiological Conditions Catalyzed by Graphdiyne-Supported Palladium. CCS Chemistry. Retrieved from [Link]

  • Dittmer, D. C. (2002). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters, 43(29), 5143-5145.
  • Miller, P. W., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 545-550. Retrieved from [Link]

  • Soos, T., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12213-12224. Retrieved from [Link]

  • Nova, A., et al. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]

  • Lei, Z., et al. (2024). Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. Organic & Biomolecular Chemistry, 22(8), 1604-1610. Retrieved from [Link]

  • Diaz, E., et al. (2012). On the biodegradability of nitrophenols and their reaction products by catalytic hydrogenation. Journal of Chemical Technology & Biotechnology, 87(11), 1566-1572. Retrieved from [Link]

  • Knecht, M. R., et al. (2013). A Systematic Investigation of p-Nitrophenol Reduction by Bimetallic Dendrimer Encapsulated Nanoparticles. The Journal of Physical Chemistry C, 117(28), 14770-14778. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Purification Challenges of Polar Biphenyl Compounds

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate polar biphenyl compounds—such as biphenyl sulfonamides, hydroxybipheny...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate polar biphenyl compounds—such as biphenyl sulfonamides, hydroxybiphenyls, and heavily substituted dicarboxylic biphenyls.

The biphenyl core provides a rigid, extended π -system, while polar substituents introduce strong dipole-dipole interactions and hydrogen bonding. This structural dichotomy leads to notoriously poor solubility, severe peak tailing on silica, and unpredictable retention on standard C18 reverse-phase (RP) columns. This guide deconstructs the causality behind these phenomena and provides self-validating troubleshooting protocols to ensure high-purity recovery.

Part 1: Diagnostic FAQs & Troubleshooting Guide

Q1: Why do my polar biphenyl compounds streak severely on normal-phase silica gel, even with highly polar solvent systems? Causality & Solution: Streaking on bare silica is primarily caused by secondary interactions between the polar functional groups (e.g., -OH, -COOH, -NH2) of the biphenyl and the acidic silanol groups on the silica surface. The extended π -system of the biphenyl also engages in weak π -interactions with the matrix, exacerbating retention. Actionable Fix: If you must use normal-phase chromatography, you must mask the silanol activity. For acidic biphenyls, add 1% acetic acid or formic acid to your mobile phase (e.g., Hexane/EtOAc). For basic biphenyls, add 1% triethylamine (TEA) or ammonium hydroxide. Self-Validation Check: If the streaking stops and the compound elutes as a tight band upon modifier addition, silanol interaction was the definitive culprit.

Q2: I switched to Reverse-Phase HPLC (C18), but I am seeing severe peak tailing and poor resolution of biphenyl isomers. How do I fix this? Causality & Solution: Standard C18 phases rely purely on hydrophobic (dispersive) interactions. Polar biphenyls often elute too early or exhibit tailing due to interactions with unendcapped, residual silanols on the C18 matrix [2]. Furthermore, C18 lacks the spatial recognition required to separate closely related biphenyl isomers or atropisomers. Actionable Fix: Switch to a Biphenyl or Phenyl-Hexyl stationary phase . Biphenyl columns feature two sequential phenyl groups bonded to the silica, which provide enhanced π−π interactions, dipole-dipole interactions, and mild steric recognition [1]. This orthogonal selectivity retains polar aromatics much better than C18 and resolves structural isomers by interacting with their distinct π -electron clouds [4].

Q3: My polar biphenyl is insoluble in both typical normal-phase (hexane/EtOAc) and reverse-phase (water/MeCN) loading solvents. How do I load it onto the column? Causality & Solution: The rigid biphenyl planar structure promotes strong intermolecular π−π stacking in the solid state, creating a high crystal lattice energy that resists dissolution. Actionable Fix: Use DMSO or DMF as the injection solvent for RP-HPLC. To prevent the "solvent breakthrough" effect (where the strong injection solvent drags the analyte down the column), inject small volumes (<5% of column volume) and ensure your initial mobile phase is highly aqueous (e.g., 5-10% organic). This immediately precipitates and focuses the analyte into a tight band at the column head before the gradient elutes it.

Part 2: Quantitative Data & Column Selection

To empirically justify the shift from C18 to Biphenyl/Phenyl phases, consider the following comparative retention and tailing data for polar aromatic compounds.

Table 1: Performance Comparison of Stationary Phases for Polar Biphenyls

Stationary PhasePrimary Retention MechanismUSP Tailing Factor (Polar Bases)Resolution (Isomeric Biphenyls)Recommended Mobile Phase
Standard C18 Hydrophobic (Aliphatic)1.30 - 1.80 (High tailing)Poor ( Rs​ < 1.5)Water / Acetonitrile
Phenyl-Hexyl Hydrophobic + π−π 1.05 - 1.15 (Excellent) [3]Moderate ( Rs​ 1.5 - 2.5)Water / Methanol
Core-Shell Biphenyl π−π
  • Dipole-Dipole
1.10 - 1.20 (Good) [2]Excellent ( Rs​ > 3.0) [4]Water / Methanol

Expert Insight: Methanol is strictly preferred over acetonitrile when using Biphenyl columns. Acetonitrile contains π -electrons (C≡N) that actively compete with the biphenyl analyte for the stationary phase's aromatic rings, suppressing the π−π interaction advantage [1].

Part 3: Self-Validating Experimental Protocols

Protocol: Optimized RP-HPLC Purification of Polar Biphenyls

Objective: Achieve baseline resolution and >98% purity of polar biphenyls using orthogonal π−π selectivity. Materials: Core-shell Biphenyl HPLC column (e.g., 2.7 µm, 100 x 4.6 mm), HPLC-grade Methanol, Milli-Q Water, Formic Acid (LC-MS grade).

Step 1: Mobile Phase Preparation

  • Solvent A: 0.1% Formic Acid in Water. (Lowers pH to suppress ionization of acidic biphenyls and mask residual silanols).

  • Solvent B: 0.1% Formic Acid in Methanol. (Utilize Methanol to maximize π−π interactions).

Step 2: Sample Preparation & Focusing

  • Dissolve the crude polar biphenyl mixture in 100% DMSO at a concentration of 10-20 mg/mL.

  • Vortex thoroughly and filter through a 0.22 µm PTFE syringe filter to remove particulate matter.

Step 3: Gradient Elution Setup

  • Set the column compartment temperature to 40°C . (Elevated temperature reduces mobile phase viscosity, improving mass transfer for bulky biphenyls and lowering backpressure).

  • Equilibrate the column at 5% B for 5 column volumes.

  • Inject the sample (Max 10 µL for analytical, scale proportionally for prep).

  • Run a shallow gradient: 5% B to 60% B over 15 minutes, then ramp to 100% B for 5 minutes to wash out strongly retained hydrophobic impurities.

Step 4: Validation Check

  • Monitor absorbance at 254 nm (universal for biphenyls).

  • Calculate the USP tailing factor ( Tf​ ) of your target peak. If Tf​>1.5 , the silanol interactions are still too strong. Self-Correction: Switch the acidic modifier to a stronger buffer, such as 10 mM Ammonium Acetate, to further shield the silica matrix[2].

Part 4: Workflow Visualization

Below is the logical decision matrix for purifying polar biphenyls, mapped out to ensure you select the correct chromatographic mode based on the analyte's physicochemical properties.

G Start Crude Polar Biphenyl Mixture CheckSol Soluble in Non-Polar Solvents? (e.g., Hexane, DCM) Start->CheckSol NP Normal Phase Silica (Add 1% AcOH or TEA) CheckSol->NP Yes RP Reverse Phase HPLC (Dissolve in DMSO/DMF) CheckSol->RP No / High Polarity Tailing Peak Tailing or Co-elution? NP->Tailing RP->Tailing Modifier Optimize Mobile Phase (Adjust pH / Add Buffers) Tailing->Modifier Yes (Ionization Issue) BiphenylCol Switch to Biphenyl Phase (Use MeOH instead of MeCN) Tailing->BiphenylCol Yes (Isomer/Aromatic Issue) Success High-Purity Polar Biphenyl Tailing->Success No Modifier->Success BiphenylCol->Success

Workflow for troubleshooting polar biphenyl purification.

References

  • The Ascentis Express Biphenyl U/HPLC Column: A New Choice in Selectivity.
  • Biphenyl.BGB Analytik.
  • Benefits of Ascentis Express Phenyl-Hexyl over Biphenyl for the Separation of Pain Management Opi
  • Using pi-pi Interactions to Enhance Selectivity for Unsatur
Optimization

Improving resolution of biphenyl atropisomers

Welcome to the Technical Support Center for Atropisomer Resolution. As a Senior Application Scientist, I have designed this hub to help you navigate the complex thermodynamic and chromatographic challenges associated wit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Atropisomer Resolution. As a Senior Application Scientist, I have designed this hub to help you navigate the complex thermodynamic and chromatographic challenges associated with biphenyl atropisomers.

Unlike standard stereocenters, atropisomers arise from hindered rotation around a single bond. Their stability is entirely dependent on the rotational energy barrier ( ΔG‡ ) and the ambient temperature. To successfully resolve them, you must treat your separation not just as a physical filtration, but as a dynamic thermodynamic system.

Below, you will find our core decision workflows, troubleshooting guides, self-validating protocols, and quantitative kinetic data to ensure absolute confidence in your experimental results.

Core Decision Matrix

Workflow Start Biphenyl Atropisomer Mixture Barrier Determine Rotational Barrier (ΔG‡) Start->Barrier Class1 Class 1: Low ΔG‡ (t½ < mins) Barrier->Class1 Fast Rotation Class3 Class 2/3: High ΔG‡ (t½ > hours/years) Barrier->Class3 Slow Rotation DKR Dynamic Kinetic Resolution (DKR) Class1->DKR Chrom Chiral Chromatography (SFC / HPLC) Class3->Chrom CSP Polysaccharide CSP Screening Chrom->CSP Temp Sub-ambient Temp Control (< 10°C) Chrom->Temp

Decision workflow for resolving biphenyl atropisomers based on rotational barrier.

Troubleshooting Guide: Chromatographic Separation (HPLC & SFC)

Q: My chromatogram shows a "plateau" or "bridge" between the two enantiomer peaks instead of baseline resolution. What is happening and how do I fix it? A: This is the classic chromatographic signature of on-column racemization (peak coalescence).

  • Causality: The thermal energy inside your column exceeds the rotational barrier of the biphenyl bond. As the molecules travel through the Chiral Stationary Phase (CSP), they interconvert between enantiomers, smearing the signal across the baseline.

  • Solution: You must reduce the thermal energy and the column residence time. Lower the column compartment temperature significantly (e.g., to 6 °C). Furthermore, switch from HPLC to Supercritical Fluid Chromatography (SFC) if possible. SFC utilizes supercritical CO₂, which has a lower viscosity than liquid mobile phases, allowing for higher flow rates and drastically reducing the time the analyte spends on the column [1].

Q: I am getting poor selectivity ( α≈1 ) for my biphenyls on standard reversed-phase chiral columns. Which CSPs should I prioritize? A: Biphenyl atropisomers rely heavily on steric interactions and π−π stacking for chiral recognition.

  • Causality: Polysaccharide-based CSPs (amylose and cellulose derivatives) provide deep, helical chiral grooves that perfectly accommodate the twisted, bulky core of biphenyls.

  • Solution: Screen coated or immobilized polysaccharide phases. Studies show that up to 80% of chiral compounds can be resolved using a tight screen of just three polysaccharide CSPs, such as RegisPack (amylose tris-(3,5-dimethylphenylcarbamate)) and RegisCell (cellulose equivalent)[2].

Methodology: Self-Validating Sub-Ambient Chiral SFC Screening Protocol

To ensure your separation is thermodynamically stable, follow this self-validating workflow:

  • Thermodynamic Profiling: Calculate the rotational barrier ( ΔG‡ ). If ΔG‡<25 kcal/mol, standard room-temperature separation will fail. Proceed immediately to sub-ambient cooling.

  • System Preparation: Equilibrate the SFC system and column oven to 5–10 °C.

    • Validation Check: Inject an achiral standard (e.g., caffeine) to verify system pressure stability and peak shape at low temperatures before introducing your precious chiral sample.

  • CSP Selection: Install an immobilized polysaccharide CSP (e.g., CHIRALPAK IA/IB/IC or RegisPack) to exploit steric groove recognition[2].

  • Mobile Phase Optimization: Run Supercritical CO₂ with 10-30% Methanol or Ethanol modifier at a high flow rate (3-4 mL/min).

    • Causality: The high flow rate minimizes the analyte's residence time on the column, shrinking the temporal window where on-column racemization can occur.

  • Fraction Reinjection (Self-Validation): Collect the separated Peak 1 and Peak 2. Immediately reinject each fraction individually under the exact same conditions.

    • Validation Check: If the reinjected chromatogram shows a single, sharp peak, your resolution is thermodynamically stable. If a small secondary peak appears, the sample is racemizing post-collection. You must immediately store all subsequent fractions at -70 °C[1].

Troubleshooting Guide: Synthetic Resolution & Deracemization

Q: Preparative chiral chromatography is too expensive for my scale-up, and classical diastereomeric salt resolution only yields 50%. How can I improve throughput? A: Implement Dynamic Kinetic Resolution (DKR) via Viedma ripening or temperature cycling.

  • Causality: Static resolution discards 50% of your material. By intentionally heating the solution to a temperature where the racemization half-life ( t1/2​ ) drops to minutes, you force the enantiomers to interconvert. When coupled with a chiral bias (e.g., seeding the solution with crystals of the desired enantiomer), the unwanted isomer continuously converts into the desired one in solution, which then selectively crystallizes out[3].

  • Self-Validating Protocol: Suspend the racemic biphenyl in a solvent where it has low solubility (e.g., refluxing diethyl ether). Add glass beads and stir vigorously to induce secondary nucleation.

    • Validation Check: Sample the solid phase periodically and analyze via sub-ambient chiral HPLC. The system is validated when the solid phase reaches >99% enantiomeric excess (ee), proving deracemization is complete[3].

DKR_Mechanism Racemate Racemic Mixture (Solution) Heat Elevated Temp (Racemization) Racemate->Heat t½ reduction Cryst Selective Crystallization (Chiral Bias) Racemate->Cryst Deracemization Heat->Racemate Equilibration Solid Enantiopure Solid (100% Yield) Cryst->Solid Viedma Ripening

Dynamic Kinetic Resolution (DKR) and deracemization workflow for atropisomers.

Data Presentation: Atropisomer Stability & Racemization Kinetics

Understanding the relationship between temperature and half-life is critical. The table below summarizes the kinetic behavior of a standard Class 3 atropisomer (using the clinical compound MRTX1719 as a model) and dictates the necessary experimental approach.

Temperature (K)Temperature (°C)Racemization Half-Life ( t1/2​ )Rotational Barrier ( ΔG‡ )Recommended Resolution Strategy
298 K 25 °C2.9 years28.93 kcal/molStandard SFC / HPLC (Stable)
313 K 40 °C990 hours~29.0 kcal/molFast SFC (Minimize column residence time)
333 K 60 °C56 hours~29.0 kcal/molSub-ambient HPLC / SFC (< 10 °C)
353 K 80 °C1 hour~29.0 kcal/molDynamic Kinetic Resolution (DKR) / Viedma Ripening

(Quantitative data adapted from kinetic studies on Class 3 atropisomers[4])

Analytical FAQs

Q: Can I determine the rotational barrier and half-life before attempting chromatography to save time? A: Yes. You can use ¹⁹F NMR (if your molecule is fluorinated) or ¹H NMR in conjunction with a chiral solvating agent (CSA) like (+)-TiPSY. By heating the sample in an NMR tube and tracking the decay of the enantiomeric excess (%ee) over time, you can plot the kinetics via the Eyring equation. This allows you to precisely calculate the half-life at room temperature without ever touching an HPLC column[4].

References

  • Title: Separation of Atropisomers by Chiral Liquid Chromatography and Thermodynamic Analysis of Separation Mechanism | Source: ResearchGate | URL: [Link]

  • Title: Evaluation of the Complementarity of Three Regis Chiral Stationary Phases in Supercritical Fluid Chromatography | Source: LCGC International | URL: [Link]

  • Title: Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy | Source: ACS Omega | URL: [Link]

  • Title: Deracemization on the Edge of Stability | Source: Radboud Repository | URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Workup of 2-Methyl-5-(3-nitrophenyl)phenol

Welcome to the Technical Support Center for the synthesis and isolation of 2-Methyl-5-(3-nitrophenyl)phenol . This biphenyl derivative features a highly sensitive architecture: an electron-rich ortho-cresol moiety couple...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and isolation of 2-Methyl-5-(3-nitrophenyl)phenol . This biphenyl derivative features a highly sensitive architecture: an electron-rich ortho-cresol moiety coupled to an electron-deficient 3-nitrophenyl ring. This unique electronic push-pull system makes the molecule exceptionally vulnerable to oxidative degradation and unintended reduction during standard reaction workups.

As a Senior Application Scientist, I have compiled this field-proven, mechanistically grounded guide to help you troubleshoot degradation issues and ensure high-yield isolation of your target compound.

Diagnostic FAQs

Q1: Why does my reaction mixture turn into a black/brown tar immediately upon adding aqueous sodium bicarbonate or sodium hydroxide during workup? A1: This is a classic presentation of base-catalyzed autoxidation. When the workup pH exceeds the pKa of the phenol (typically ~9.5), the compound is deprotonated to form a highly electron-rich phenoxide anion. In the presence of atmospheric oxygen, this phenoxide undergoes a 1, generating a transient phenoxy radical[1]. These radicals rapidly undergo C-C and C-O coupling (dimerization) to form extended conjugated systems such as diphenoquinones and polymeric tars.

Q2: Can I use sodium dithionite (Na₂S₂O₄) to prevent this oxidation? It works perfectly for my other phenol syntheses. A2: STRICTLY NO. While sodium dithionite is a standard water-soluble antioxidant used to suppress phenol oxidation, your molecule contains a reactive 3-nitrophenyl group. Dithionite is a potent reducing agent that will readily reduce the nitro group to an amine (yielding 3-(4-hydroxy-3-methylphenyl)aniline). This will destroy your target molecule and create an intractable mixture.

Q3: How do I safely extract the product without causing degradation or reducing the nitro group? A3: You must utilize an acidic, degassed workup strategy coupled with a non-reducing antioxidant. We recommend using Ascorbic Acid (Vitamin C). Ascorbic acid acts as a sacrificial antioxidant and radical scavenger; it rapidly2 without possessing the thermodynamic driving force to reduce the nitro group[2]. Furthermore, maintaining a low pH prevents the formation of the highly reactive phenoxide species[3].

DegradationMechanism Phenol 2-Methyl-5-(3-nitrophenyl)phenol (Stable under acidic conditions) Phenoxide Phenoxide Anion (Highly Electron-Rich) Phenol->Phenoxide Deprotonation Base Alkaline Workup (pH > 8) Base->Phenoxide Radical Phenoxy Radical Intermediate Phenoxide->Radical Single Electron Transfer (SET) O2 Atmospheric O2 (Autoxidation) O2->Radical Polymer Diphenoquinones & Polymeric Tars (Brown/Black Degradation) Radical->Polymer Radical Coupling / Dimerization

Logical relationship of base-catalyzed oxidative degradation of the phenol moiety.

Quantitative Comparison of Workup Additives

To optimize the isolation of 2-Methyl-5-(3-nitrophenyl)phenol, various workup additives have been evaluated. The table below summarizes the causality of their effects on both functional groups.

Additive / ConditionMechanism of ActionRedox / pH EffectEffect on Phenol RingEffect on Nitro GroupRecommendation
NaOH / Air DeprotonationpH > 10 (Promotes SET)Rapid AutoxidationStableAVOID
Na₂S₂O₄ Strong Reductant E∘≈−0.66 VPrevents OxidationReduces to AmineAVOID
BHT Radical ScavengerIntercepts RO• radicalsPrevents PolymerizationStableGOOD
Ascorbic Acid Mild Reductant E∘≈+0.06 VPrevents OxidationStableOPTIMAL
0.1M HCl ProtonationpH < 4Suppresses PhenoxideStableOPTIMAL

Experimental Protocol: Optimized Anaerobic & Acidic Workup

This self-validating protocol is designed to suppress phenoxide formation while providing a chemical buffer against adventitious oxygen.

Phase 1: Reagent Preparation
  • Degassing: Sparge 500 mL of 0.1 M HCl and 500 mL of saturated aqueous NaCl (brine) with Nitrogen (N₂) or Argon for a minimum of 30 minutes to displace dissolved oxygen.

  • Antioxidant Addition: Dissolve 1% (w/v) L-ascorbic acid into the degassed 0.1 M HCl immediately before use. Causality: Ascorbic acid oxidizes upon prolonged standing in water; fresh preparation ensures maximum reducing capacity against transient quinones[4].

  • Organic Phase Prep: Prepare Ethyl Acetate (EtOAc) containing 0.01% (w/v) BHT (Butylated hydroxytoluene).

Phase 2: Quenching and Extraction
  • Thermal Control: Cool the crude reaction mixture to 0–5 °C using an ice bath. Causality: Lower temperatures kinetically slow down oxidative radical coupling.

  • Acidic Quench: Slowly add the degassed HCl/Ascorbic acid solution to the crude mixture until the aqueous phase reaches pH 3–4.

  • Extraction: Transfer to a separatory funnel and extract three times with the BHT-spiked EtOAc.

    • Self-Validation Check: The organic layer should remain pale yellow to orange. If it rapidly darkens to deep brown, oxygen ingress has occurred, or the pH is too high.

Phase 3: Washing and Isolation
  • Washing: Wash the combined organic layers once with degassed brine. Do not use NaHCO₃ or basic washes.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄. Filter the drying agent.

  • Concentration: Concentrate under reduced pressure at a water bath temperature ≤ 35 °C. Causality: Elevated temperatures can induce thermal degradation of the nitroaromatic system and accelerate residual oxidation.

WorkupWorkflow Start Crude Reaction Mixture Quench Quench with Degassed 0.1 M HCl + Ascorbic Acid (pH < 4) Start->Quench Recommended Pathway Error Alkaline Quench (NaOH/NaHCO3) or Na2S2O4 Addition Start->Error Common Mistake Extract Extract with EtOAc + 0.01% BHT (under N2 atmosphere) Quench->Extract Wash Wash with Degassed Brine (Avoid basic aqueous solutions) Extract->Wash Dry Dry over anhydrous Na2SO4 Filter & Concentrate (≤ 35 °C) Wash->Dry Pure Pure 2-Methyl-5-(3-nitrophenyl)phenol (Pale Yellow/Orange Solid) Dry->Pure Degradation Product Destruction (Tar Formation or Nitro Reduction) Error->Degradation

Step-by-step optimized extraction workflow for 2-Methyl-5-(3-nitrophenyl)phenol.

Sources

Optimization

Optimizing palladium catalyst for nitrobiphenyl synthesis

Technical Support Center: Optimizing Palladium Catalysis for Nitrobiphenyl Synthesis Welcome to the Technical Support Center. The synthesis of nitrobiphenyls via Suzuki-Miyaura cross-coupling is a cornerstone methodology...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Palladium Catalysis for Nitrobiphenyl Synthesis

Welcome to the Technical Support Center. The synthesis of nitrobiphenyls via Suzuki-Miyaura cross-coupling is a cornerstone methodology in pharmaceutical and agrochemical development. However, the strong electron-withdrawing nature and coordinating ability of the nitro group present unique catalytic challenges. This guide is engineered for scientists and researchers to systematically troubleshoot, optimize, and validate their palladium-catalyzed workflows.

Troubleshooting Guide & Mechanistic FAQs

Q1: My Suzuki-Miyaura coupling for nitrobiphenyl synthesis stalls prematurely, and the reaction mixture turns black. What causes this, and how can it be prevented? Causality & Solution: The appearance of a black precipitate indicates the formation of "palladium black," an inactive, agglomerated form of palladium metal[1]. In nitrobiphenyl synthesis, the highly electron-withdrawing nitro group on the aryl halide can coordinate directly with the palladium center. This off-cycle coordination competes with your phosphine ligands, leading to ligand dissociation and subsequent aggregation of the active Pd(0) species[1][2].

To prevent this, utilize bulky, electron-rich biarylphosphine ligands (such as tBuBrettPhos or XPhos)[3][4]. These ligands enforce the formation of a highly active 12-electron monocoordinated Pd(0) species[5]. The steric bulk physically blocks the nitro group from coordinating to the palladium center, while the electron-rich phosphine accelerates the productive oxidative addition step, allowing the catalytic cycle to outcompete the deactivation pathway.

Q2: I am observing high levels of homocoupling byproducts instead of the desired cross-coupled nitrobiphenyl. How do I optimize selectivity? Causality & Solution: Homocoupling of the phenylboronic acid typically occurs when the transmetalation step is significantly slower than oxidative addition. Because the nitro group heavily activates the aryl halide toward oxidative addition, a kinetic mismatch is created, allowing trace oxygen or excess Pd(II) to catalyze the dimerization of the boronic acid.

To resolve this, you must accelerate transmetalation. Switch to a biphasic solvent system (e.g., Toluene/H₂O) and use a highly soluble, mild base like K₃PO₄ or Cs₂CO₃[3][6]. The aqueous phase dissolves the base and boronic acid, forming a reactive boronate complex that rapidly undergoes interfacial transmetalation with the organic-soluble Pd(II) intermediate.

Q3: What is the most effective precatalyst system for coupling sterically hindered ortho-nitroaryl halides? Causality & Solution: Traditional Pd(II) salts (e.g., Pd(OAc)₂) require in situ reduction to Pd(0), which can be inefficient and lead to incomplete catalyst activation[1]. For challenging ortho-nitro substrates, Buchwald-type Palladacycle precatalysts (e.g., Pd G3 or G4) are superior. These air-stable complexes undergo rapid, quantitative activation under mild basic conditions to generate the active Pd(0) catalyst[3][7]. This ensures a maximum active catalyst concentration and prevents premature degradation.

Quantitative Catalyst Performance

The choice of precatalyst, ligand, and base profoundly impacts the reaction yield. Below is a comparative summary of catalyst systems optimized for the synthesis of 4-Fluoro-3-nitrobiphenyl via Suzuki-Miyaura coupling[3].

Precatalyst SystemLigandBaseSolvent SystemTemperature (°C)Yield (%)
Pd(OAc)₂tBuBrettPhosCs₂CO₃Toluene10089
Bedford's PdNoneK₂CO₃Anisole12085
Pd G3NoneK₃PO₄Toluene10070

Mechanistic Pathway & Deactivation Visualization

The following diagram illustrates the productive catalytic cycle versus the nitro-group-induced deactivation pathway. Understanding this divergence is critical for rational reaction optimization.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Nitroaryl Halide) Pd0->OxAdd Deact Nitro-Group Coordination & Ligand Dissociation Pd0->Deact PdII Pd(II) Intermediate (Ar-Pd-X) OxAdd->PdII TransMet Transmetalation (Arylboronic Acid + Base) PdII->TransMet PdII_Diaryl Diaryl Pd(II) Complex (Ar-Pd-Ar') TransMet->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Nitrobiphenyl Product RedElim->Product PdBlack Palladium Black (Inactive Aggregates) Deact->PdBlack

Figure 1: Pd-Catalytic cycle for nitrobiphenyl synthesis highlighting the deactivation pathway.

Standardized Experimental Protocol: Synthesis of Nitrobiphenyls

This protocol utilizes a self-validating methodology to ensure catalyst integrity throughout the reaction.

Reagents: Nitroaryl halide (1.0 equiv), Phenylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), tBuBrettPhos (2.5 mol%), Cs₂CO₃ (2.0 equiv), Toluene (0.2 M).

Step-by-Step Methodology:

  • Preparation & Rigorous Degassing:

    • Action: Add the nitroaryl halide, phenylboronic acid, Pd(OAc)₂, tBuBrettPhos, and Cs₂CO₃ to an oven-dried Schlenk flask equipped with a magnetic stir bar.

    • Causality: Solid-state mixing before solvent addition prevents localized concentration gradients.

    • Self-Validation: Evacuate and backfill the flask with ultra-pure Nitrogen or Argon three times. Oxygen must be strictly excluded to prevent the oxidation of the electron-rich tBuBrettPhos ligand, which would immediately halt the catalytic cycle[1].

  • Solvent Addition & Catalyst Activation:

    • Action: Inject anhydrous, degassed toluene into the flask via a syringe. Heat the mixture to 100°C under continuous stirring.

    • Self-Validation (Visual Cue): Monitor the solution color. A successful in situ reduction of Pd(II) to the active Pd(0) species will manifest as a color change from pale yellow to a vibrant, deep orange/red. If the solution turns opaque black within the first 15 minutes, catalyst deactivation (Pd black) has occurred, indicating insufficient degassing or ligand failure.

  • Reaction Monitoring:

    • Action: Maintain the reaction at 100°C for 2-4 hours.

    • Self-Validation: Monitor the reaction progress via TLC (Hexanes/EtOAc) or GC/MS. The complete consumption of the nitroaryl halide confirms the efficiency of the oxidative addition step.

  • Quenching and Purification:

    • Action: Cool the reaction to room temperature. Quench by adding deionized water to dissolve the inorganic salts (Cs₂CO₃ and borate byproducts).

    • Action: Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to isolate the pure nitrobiphenyl[3].

References

  • EvitaChem. "Buy 4-Fluoro-3-nitrobiphenyl (EVT-8845176)".
  • DSpace@MIT. "Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions".
  • Benchchem. "Palladium catalyst issues in cross-coupling reactions".
  • ACS Publications. "A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates".
  • PMC. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions".
  • JMCCT. "Cross-Coupling Reactions Guide".
  • Frontiers. "How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture".

Sources

Troubleshooting

Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings of Nitro-Substituted Substrates

Welcome to the Advanced Technical Support Guide for cross-coupling chemistry. Nitro-substituted aryl halides are notoriously challenging substrates in Suzuki-Miyaura reactions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Guide for cross-coupling chemistry. Nitro-substituted aryl halides are notoriously challenging substrates in Suzuki-Miyaura reactions. While the strongly electron-withdrawing nitro group facilitates rapid oxidative addition, it simultaneously disrupts the kinetic balance of the catalytic cycle. This kinetic mismatch frequently manifests as severe homo-coupling side reactions.

This guide provides mechanistic insights, targeted FAQs, and a self-validating protocol to help you eliminate homo-coupling and maximize your cross-coupled product yields.

Part 1: Mechanistic Insight — The "Nitro Problem"

In a standard Suzuki-Miyaura coupling, the catalytic cycle proceeds through oxidative addition, transmetalation, and reductive elimination. When utilizing a nitroaryl halide, the electron-deficient nature of the C–X bond drastically accelerates the initial oxidative addition step. Consequently, the resting state of the catalyst shifts to the diorganopalladium(II) intermediate. If the subsequent transmetalation step is not equally accelerated, this long-lived Pd(II) species becomes highly susceptible to side reactions.

Mechanistic_Pathways Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Nitroaryl Halide) Pd0->OxAdd PdII_Int1 Ar(NO2)-Pd(II)-X OxAdd->PdII_Int1 Fast (Activated C-X) TransMet Transmetalation (+ Boronic Acid) PdII_Int1->TransMet HomoC_Ar Nitroaryl Homocoupling (Reductive Dimerization) PdII_Int1->HomoC_Ar Excess Pd / Slow Transmetalation PdII_Int2 Ar(NO2)-Pd(II)-Ar' TransMet->PdII_Int2 RedElim Reductive Elimination PdII_Int2->RedElim RedElim->Pd0 Regeneration Product Desired Cross-Coupled Product RedElim->Product O2 O2 or Pd(II) Precatalyst HomoC_BA Boronic Acid Homocoupling (Ar'-Ar') O2->HomoC_BA Stoichiometric Oxidation

Mechanistic pathways in Suzuki coupling highlighting divergence to homo-coupling side reactions.

Part 2: Troubleshooting FAQs

Q1: Why is my boronic acid forming a symmetrical biaryl (Ar'-Ar'), and how do I stop it? A1: Boronic acid homo-coupling is primarily an oxidative side reaction where two molecules of boronic acid react with a Pd(II) species, reducing it to Pd(0)[1]. This is exacerbated by two main factors:

  • Dissolved Oxygen: O₂ oxidizes the active Pd(0) catalyst back to Pd(II), creating an endless catalytic loop for homo-coupling[2].

  • Pd(II) Precatalysts: If you use Pd(OAc)₂ or PdCl₂ without a dedicated reduction step, the initial reduction to the active Pd(0) state consumes your boronic acid stoichiometrically[3].

Solution: Implement strict anaerobic conditions. If using a Pd(II) precatalyst, add a mild reducing agent like potassium formate to reduce Pd(II) to Pd(0) without sacrificing your boronic acid[3]. Alternatively, use a syringe pump to add the boronic acid slowly, keeping its steady-state concentration low.

Q2: I am observing the formation of a dinitrobiphenyl dimer. Why is my nitroaryl halide homo-coupling? A2: While less common than boronic acid homo-coupling, reductive homo-coupling (Ullmann-type dimerization) is a known risk for highly electron-deficient substrates like nitroaryl halides[4]. The strongly electron-withdrawing nitro group makes the C–X bond highly active. If transmetalation is slow, the buildup of the Ar(NO₂)-Pd(II)-X intermediate leads to competitive reductive dimerization.

Solution: You must accelerate the transmetalation and reductive elimination steps of the desired cross-coupling pathway. Switch to bulky, electron-rich phosphine ligands (e.g., SPhos or XPhos)[2]. These ligands force the Pd center into a lower coordination state, drastically speeding up reductive elimination and minimizing the lifetime of the vulnerable Pd(II) intermediate.

Q3: How should I optimize the base and solvent to prevent side reactions with nitro-substrates? A3: Nitroarenes are highly activated toward Nucleophilic Aromatic Substitution (SNAr). If you use a strong or highly nucleophilic base (like NaOH or alkoxides), you risk displacing the halide—or even the nitro group—before the palladium catalyst can engage.

Solution: Use mild, non-nucleophilic bases such as Cs₂CO₃ or K₂CO₃[5]. For the solvent, a degassed biphasic mixture like 1,4-Dioxane/H₂O (4:1) is ideal. The water dissolves the base to facilitate the formation of the reactive boronate species, while the organic phase keeps the nitroaryl halide solvated.

Troubleshooting_Workflow Start High Homocoupling Detected CheckO2 Is the system strictly anaerobic? Start->CheckO2 FixO2 Implement subsurface N2 sparging & freeze-pump-thaw CheckO2->FixO2 No CheckCat Using a Pd(II) precatalyst? CheckO2->CheckCat Yes FixO2->CheckCat FixCat Switch to Pd(0) or add potassium formate CheckCat->FixCat Yes CheckAdd Are reagents added all at once? CheckCat->CheckAdd No FixCat->CheckAdd FixAdd Use slow addition (syringe pump) for boronic acid CheckAdd->FixAdd Yes Success Homocoupling Minimized CheckAdd->Success No FixAdd->Success

Logical troubleshooting workflow for identifying and resolving homo-coupling in Suzuki reactions.

Part 3: Quantitative Optimization Data

The following table summarizes the quantitative impact of sequential troubleshooting steps on a standard nitroaryl Suzuki coupling (e.g., 1-bromo-4-nitrobenzene + phenylboronic acid).

Reaction ConditionAtmosphereCatalyst / LigandAddition MethodCross-Product YieldHomo-Coupling Yield
Baseline (Unoptimized) AirPd(OAc)₂ / PPh₃All-at-once35%55%
Degassed N₂ SpargedPd(OAc)₂ / PPh₃All-at-once50%38%
Reduced Catalyst N₂ SpargedPd(PPh₃)₄ (Pd⁰)All-at-once68%22%
Optimized Ligand N₂ SpargedPd₂(dba)₃ / SPhosAll-at-once82%10%
Fully Optimized N₂ SpargedPd₂(dba)₃ / SPhosSyringe Pump (2h)>95% <2%

Part 4: Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol includes a built-in validation checkpoint to isolate the root cause of any observed homo-coupling.

Materials Required:
  • Nitroaryl halide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv) and SPhos (0.08 equiv)

  • Cs₂CO₃ (2.0 equiv)

  • 1,4-Dioxane and Deionized Water (4:1 ratio)

Step-by-Step Methodology:

Step 1: System Validation Checkpoint Set up two identical Schlenk flasks (Flask A for the main reaction, Flask B for the control). To Flask B, add all reagents except the arylboronic acid. This control validates whether the nitroaryl halide is undergoing reductive homo-coupling independently of the boronic acid transmetalation step.

Step 2: Reagent Loading & Inerting

  • Add the nitroaryl halide, Pd₂(dba)₃, SPhos, and Cs₂CO₃ to Flask A.

  • Seal the flask with a rubber septum and perform three cycles of vacuum evacuation and nitrogen backfilling.

Step 3: Solvent Degassing (Freeze-Pump-Thaw)

  • In a separate flask, prepare the 1,4-Dioxane/H₂O (4:1) mixture.

  • Submerge the flask in liquid nitrogen until the solvent freezes solid.

  • Apply high vacuum for 5 minutes to remove headspace gases, then seal the flask and let it thaw in a warm water bath. Repeat this cycle three times.

  • Transfer the degassed solvent to Flask A via a nitrogen-purged syringe.

Step 4: Slow Addition of Boronic Acid

  • Dissolve the arylboronic acid in a minimum volume of degassed 1,4-Dioxane.

  • Heat Flask A to 80 °C under vigorous stirring.

  • Using a programmable syringe pump, add the boronic acid solution dropwise over 2 hours. Causality: This maintains a low steady-state concentration of boronic acid, statistically favoring transmetalation with the Pd(II) intermediate over bimolecular oxidative homo-coupling.

Step 5: Workup and Analysis

  • After 4 hours, cool the reaction to room temperature. Dilute with ethyl acetate and wash with brine.

  • Analyze the organic layer via LC-MS.

  • Validation Review: If Flask A shows homo-coupling but Flask B shows unreacted starting material, your issue is boronic acid-mediated (oxidative). If Flask B shows dinitrobiphenyl formation, your issue is nitroaryl-mediated (reductive), requiring further ligand optimization.

References

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 Source: ACS Publications URL:[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Direct One-Pot Synthesis of Primary 4-Amino-2,3-diaryl-quinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-azido-3-iodoquinolines with Arylboronic Acids Source: MDPI URL:[Link]

  • Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation Source: PMC / ResearchGate URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Nitrophenol Solubility in Biochemical Assays

Welcome to the Technical Support Center. As application scientists, we frequently encounter assays compromised not by biological variability, but by the fundamental physical chemistry of the reagents. Nitrophenol compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter assays compromised not by biological variability, but by the fundamental physical chemistry of the reagents. Nitrophenol compounds—such as 4-nitrophenol (pNP) and 2,4-dinitrophenol (DNP)—are ubiquitous in biochemical research. They serve as essential colorimetric indicators in enzymatic assays (e.g., alkaline phosphatase) and act as potent uncouplers of oxidative phosphorylation.

However, their unique physicochemical properties often lead to spontaneous precipitation, erratic standard curves, and assay irreproducibility. This guide provides field-proven, mechanistically grounded solutions to overcome these challenges.

Quantitative Data Summary

Understanding the baseline physical chemistry of your specific nitrophenol derivative is the first step in diagnosing assay failures.

Table 1: Physicochemical Properties of Common Nitrophenols

CompoundpKaAqueous SolubilityOptimal Co-solventsAbsorbance Max ( λmax​ )
4-Nitrophenol (pNP) 7.15[1]1.6 g/L (25°C)[2]DMSO, Ethanol[3]317 nm (acidic), 400 nm (alkaline)[2]
2,4-Dinitrophenol (DNP) ~4.15.6 g/L (18°C)[4]DMSO, Acetone[5]~360 nm
Diagnostic Workflow

Before altering your assay parameters, follow this logical progression to identify the root cause of nitrophenol insolubility.

NitrophenolTroubleshooting Start Issue: Nitrophenol Precipitation Detected CheckPH Is the assay pH strictly constrained? Start->CheckPH AdjustPH Increase pH > pKa + 1 (e.g., pH > 8.0 for pNP) CheckPH->AdjustPH No UseCosolvent Prepare Stock in DMSO Dilute to < 1% Final Conc. CheckPH->UseCosolvent Yes Validate Validate Solution Clarity & Absorbance (405 nm) AdjustPH->Validate UseCosolvent->Validate Heat Apply Gentle Heating (Check Analyte Stability) Heat->Validate Validate->Heat Still Cloudy Success Proceed with Assay Validate->Success Clear Solution

Workflow for diagnosing and resolving nitrophenol solubility issues in aqueous assays.

Troubleshooting Guides (FAQs)

Q1: Why does my nitrophenol compound precipitate when diluted into the final aqueous assay buffer? Causality & Solution: Nitrophenols possess a hydrophobic phenyl ring that inherently restricts aqueous solubility [6]. Their solubility is fundamentally governed by the ionization state of the hydroxyl (-OH) group, which is dictated by the solution's pH relative to the compound's pKa. For instance, 4-nitrophenol has a pKa of 7.15 [2]. In an assay buffer with a pH below 7.15, the molecule remains protonated and highly lipophilic, leading to rapid precipitation. Fix: If your biological system permits, adjust the buffer pH to at least one unit above the pKa (e.g., pH > 8.15). This deprotonates the hydroxyl group, forming a highly soluble phenolate anion [7].

Q2: How can I formulate a high-concentration stock without compromising my downstream enzymatic assay? Causality & Solution: When pH adjustment is biologically incompatible with your assay (e.g., live-cell metabolic assays), you must use an organic co-solvent. Polar aprotic solvents like Dimethyl sulfoxide (DMSO) are highly effective because they disrupt the crystalline lattice of the nitrophenol [5]. Dissolve the compound in 100% DMSO to create a 100x to 1000x concentrated stock. When diluting into the aqueous buffer, ensure the final DMSO concentration remains 1% (ideally <0.5%) to prevent enzyme denaturation or cellular toxicity [8].

Q3: My p-nitrophenol standard curve is inconsistent and lacks the expected yellow color. How do I fix this? Causality & Solution: The characteristic yellow color of 4-nitrophenol is an optical property exclusive to its deprotonated phenolate state. Deprotonation extends the conjugated π -electron system across the nitro group, shifting the absorption maximum ( λmax​ ) from the UV range (317 nm, colorless) to the visible range (400 nm, yellow) [2]. If your standard curve is prepared in a neutral or slightly acidic buffer, the conversion to the phenolate ion is incomplete. Fix: Introduce a highly alkaline "stop solution" (e.g., 1M Na 2​ CO 3​ ) to shift the pH well above the pKa, ensuring 100% conversion to the phenolate ion for accurate spectrophotometric quantification [9].

Experimental Protocols
Protocol 1: Self-Validating p-Nitrophenol (pNP) Standard Curve Generation

Mechanistic Rationale: This protocol ensures complete ionization of pNP for accurate colorimetric readout in phosphatase or glycosidase assays, bypassing the poor solubility of the protonated state.

  • Stock Preparation: Dissolve 13.91 mg of high-purity pNP in 1 mL of DMSO to yield a 100 mM stock.

  • Aqueous Dilution: Dilute the stock 1:100 in your specific assay buffer to create a 1 mM working solution.

  • Standard Curve Generation: Aliquot the working solution into a 96-well plate to create a concentration gradient (0 to 100 μ M) in a final volume of 100 μ L per well.

  • Alkaline Conversion: Add 100 μ L of 1M Sodium Carbonate (Na 2​ CO 3​ ) to all standard wells [9].

    • Self-Validation Check 1: The immediate appearance of a bright yellow color visually validates the deprotonation event. If the solution remains clear, your buffer's buffering capacity has overwhelmed the carbonate; increase the carbonate concentration.

  • Measurement: Measure absorbance at 405 nm using a microplate reader.

    • Self-Validation Check 2: Calculate the molar extinction coefficient ( ϵ ) using the Beer-Lambert law ( A=ϵ⋅c⋅l ). A fully deprotonated pNP standard curve will yield an ϵ of approximately 18,000 M −1 cm −1 . Deviations >10% indicate incomplete deprotonation, precipitation, or pipetting errors.

Protocol 2: Rescuing 2,4-Dinitrophenol (DNP) Solubility for Cell-Based Assays

Mechanistic Rationale: DNP is widely used to uncouple oxidative phosphorylation, but its low aqueous solubility (5.6 g/L) [4] often causes micro-precipitation in culture media, leading to variable cellular responses.

  • Anhydrous Stock: Dissolve DNP in 100% anhydrous DMSO to a concentration of 100 mM [5]. Avoid any water ingress into the stock vial, which can trigger premature precipitation.

  • Intermediate Dilution: Slowly add the DMSO stock dropwise into pre-warmed (37°C) culture media while vortexing to reach a 1 mM intermediate concentration. The thermal energy prevents localized cold-shock precipitation.

  • Final Assay Application: Apply to cells at a final working concentration of 10-50 μ M (ensuring final DMSO is < 0.05%).

    • Self-Validation Check: Inspect the media under a phase-contrast microscope prior to cell application. The absence of refractive micro-crystals validates complete solvent dispersion. Functionally, successful DNP solubilization will trigger an immediate, dose-dependent spike in Oxygen Consumption Rate (OCR) during metabolic flux analysis.

References
  • Zhang, P.-P., et al. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. Journal of Analytical Methods in Chemistry. Retrieved from[Link]

  • Wikipedia Contributors (2025). 2,4-Dinitrophenol. Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • ResearchGate Community (2016). Can someone help with a method for preparing P-Nitrophenol standard curve? Retrieved from[Link]

  • ResearchGate Community (2024). What is the solubility of 2,4-Dinitrophenol? Is it better to dissolve it in water or DMSO? Retrieved from[Link]

  • ResearchGate Community (2022). 2,4-Dinitrophenol (DNP) water/DMSO/ethanol solution? Retrieved from[Link]

Sources

Troubleshooting

Scaling up the synthesis of 2-Methyl-5-(3-nitrophenyl)phenol

Welcome to the Technical Support Center for the scale-up synthesis of 2-Methyl-5-(3-nitrophenyl)phenol . Transitioning the synthesis of this biphenyl derivative—achieved via the Suzuki-Miyaura cross-coupling of 5-bromo-2...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 2-Methyl-5-(3-nitrophenyl)phenol .

Transitioning the synthesis of this biphenyl derivative—achieved via the Suzuki-Miyaura cross-coupling of 5-bromo-2-methylphenol and (3-nitrophenyl)boronic acid—from a discovery lab to a multi-kilogram pilot plant introduces significant chemical engineering challenges. This guide is designed to provide researchers and process chemists with authoritative, mechanistically grounded solutions to common scale-up bottlenecks, including catalyst degradation, boronic acid instability, and stringent regulatory limits for heavy metal impurities.

I. Process Scale-Up Workflow

ProcessFlow Start Raw Materials: 5-Bromo-2-methylphenol + (3-Nitrophenyl)boronic acid Degas Solvent Degassing (N2 Subsurface Sparging) Start->Degas Reaction Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3, 80°C Degas->Reaction Workup Aqueous Workup Phase Separation Reaction->Workup Scavenge Palladium Scavenging (SiliaMetS Thiol, 50°C) Workup->Scavenge Crystallize Crystallization (Toluene/Heptane) Scavenge->Crystallize Product Pure 2-Methyl-5-(3-nitrophenyl)phenol (<10 ppm Pd) Crystallize->Product

Figure 1: Scalable process workflow for the synthesis of 2-Methyl-5-(3-nitrophenyl)phenol.

II. Troubleshooting & FAQ Center

Q1: My scale-up batches show a significant drop in yield, and GC-MS indicates high levels of nitrobenzene. What is causing this? A1: You are observing protodeboronation, a destructive side-reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond[1]. The causality lies in the electron-withdrawing nature of the nitro group on your boronic acid. This group increases the Lewis acidity of the boron atom, making the tetrahedral boronate intermediate highly susceptible to hydrolytic cleavage under basic and aqueous conditions[2]. Actionable Solution: Avoid strong bases like NaOH. Switch to a milder base such as K₂CO₃ or K₃PO₄. If the issue persists, convert the boronic acid to a MIDA ester or pinacol ester to enable a "slow-release" mechanism that keeps the active boronic acid concentration low during the reaction[1].

Q2: Why is the Pd(PPh₃)₄ catalyst failing at the kilogram scale despite working perfectly in the lab? A2: Tetrakis(triphenylphosphine)palladium(0) is highly sensitive to trace oxygen and degrades rapidly over the extended heating times required for large-scale batch reactors. Furthermore, it requires high catalyst loadings (typically 5-10 mol%), which is economically unviable and complicates downstream purification[3]. Actionable Solution: Transition to a more robust Pd(II) precatalyst like Pd(dppf)Cl₂. The bidentate dppf ligand prevents catalyst deactivation via ligand dissociation and accelerates the reductive elimination step. This allows you to reduce the catalyst loading to 0.5 mol% while maintaining high turnover frequencies (TOF)[3].

Q3: How can I reliably reduce residual palladium to below the 10 ppm regulatory threshold without using column chromatography? A3: Column chromatography is not a scalable unit operation. At scale, the basic phenol moieties in your product can coordinate with palladium, making it highly soluble in the organic phase and resistant to simple aqueous washing[4]. Actionable Solution: Implement a functionalized silica scavenger, such as SiliaMetS® Thiol. The high affinity of the soft thiol groups for the soft palladium metal drives the formation of an insoluble complex[5]. Adding 5–10 equivalents of the scavenger (relative to the initial Pd loading) and stirring at 50 °C for 3 hours will consistently reduce Pd levels from >1000 ppm to single digits[5].

III. Quantitative Data: Scale-Up Parameter Optimization

ParameterDiscovery Scale (1 g)Pilot Scale (1 kg)Mechanistic Rationale
Catalyst System Pd(PPh₃)₄ (5.0 mol%)Pd(dppf)Cl₂ (0.5 mol%)Bidentate ligands prevent thermal degradation; lower loading reduces metal burden[3].
Solvent System 1,4-Dioxane / H₂OToluene / EtOH / H₂OToluene improves phase separation during workup; reduces Process Mass Intensity (PMI).
Base NaOH (3.0 eq)K₂CO₃ (2.0 eq)Milder base prevents hydrolytic protodeboronation of the electron-deficient boronic acid[1].
Pd Scavenging Silica Gel ChromatographySiliaMetS® Thiol (10 eq)Thiol-functionalized silica selectively chelates Pd for removal via simple filtration[5].
Residual Palladium ~150 ppm< 5 ppmMeets ICH Q3D regulatory guidelines for elemental impurities in pharmaceuticals[4].

IV. Self-Validating Step-by-Step Methodology (1-kg Scale)

Every step in this protocol includes an In-Process Control (IPC) to ensure the system is self-validating before proceeding to the next unit operation.

Phase 1: Preparation & Rigorous Degassing

  • Charge: To a 20 L jacketed glass reactor, charge 5-bromo-2-methylphenol (1.00 kg, 5.35 mol), (3-nitrophenyl)boronic acid (0.94 kg, 5.61 mol, 1.05 eq), and K₂CO₃ (1.48 kg, 10.70 mol, 2.0 eq).

  • Solvent Addition: Add a solvent mixture of Toluene (8.0 L), Ethanol (2.0 L), and Deionized Water (2.0 L).

  • Degassing (Critical Step): Sparge the biphasic mixture with subsurface Nitrogen for 45 minutes at 20 °C. Self-Validation Checkpoint: Measure dissolved oxygen (DO) using an inline probe. DO must be < 1.0 ppm before proceeding to prevent oxidative homocoupling of the boronic acid.

Phase 2: Catalysis & Reaction Monitoring 4. Initiation: Under a positive N₂ sweep, add the Pd(dppf)Cl₂ catalyst (19.6 g, 0.5 mol%). 5. Heating: Ramp the reactor temperature to 80 °C over 30 minutes. Maintain vigorous stirring (300 rpm) to ensure optimal mass transfer between the aqueous and organic phases. Self-Validation Checkpoint: After 4 hours, pull a 1 mL sample from the organic layer. Run Rapid Resolution HPLC. The reaction is deemed complete when the area percent (a/a) of 5-bromo-2-methylphenol is < 0.5%.

Phase 3: Workup & Palladium Scavenging 6. Phase Separation: Cool the reactor to 40 °C. Stop stirring and allow phases to settle for 30 minutes. Drain and discard the lower aqueous layer. 7. Scavenging: To the retained organic layer, add SiliaMetS® Thiol (150 g, ~10 equivalents relative to Pd). 8. Chelation: Heat the suspension to 50 °C and stir for 3 hours. The soft thiol groups will irreversibly bind the dissolved palladium[5]. 9. Filtration: Filter the mixture through a 2-inch pad of Celite to remove the silica-bound palladium complex. Wash the cake with warm Toluene (1.0 L). Self-Validation Checkpoint: Submit a 5 mL aliquot of the filtrate for ICP-MS analysis. Proceed to crystallization only if Pd content is < 10 ppm[4].

Phase 4: Crystallization & Isolation 10. Concentration: Distill the filtrate under reduced pressure (150 mbar, 50 °C) to a residual volume of approximately 3.0 L. 11. Antisolvent Addition: Slowly charge Heptane (6.0 L) over 1 hour while maintaining the temperature at 50 °C. 12. Cooling: Ramp the temperature down to 5 °C at a rate of 10 °C/hour to promote controlled crystal growth and exclude impurities. 13. Isolation: Filter the resulting slurry and dry the filter cake in a vacuum oven (40 °C, 50 mbar) to constant weight.

V. Mechanistic Pathway

Mechanism Pd0 Pd(0)L2 Active Catalyst OA Oxidative Addition Insertion into Ar-Br bond Pd0->OA + 5-Bromo-2-methylphenol PdII_1 Ar(PdII)L2(Br) (Ar = 3-hydroxy-4-methylphenyl) OA->PdII_1 Base Base Exchange Br replaced by OH/CO3 PdII_1->Base + K2CO3 PdII_2 Ar(PdII)L2(OH) Base->PdII_2 TM Transmetalation Transfer of 3-nitrophenyl group PdII_2->TM + (3-Nitrophenyl)boronate PdII_3 Ar(PdII)L2(Ar') (Ar' = 3-nitrophenyl) TM->PdII_3 RE Reductive Elimination Product Release PdII_3->RE RE->Pd0 Catalyst Regeneration Product 2-Methyl-5-(3-nitrophenyl)phenol RE->Product

Figure 2: Suzuki-Miyaura catalytic cycle for 2-Methyl-5-(3-nitrophenyl)phenol synthesis.

VI. References

  • [3] A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant | Organic Process Research & Development. ACS Publications. 3

  • [1] Technical Support Center: 2-Nitrophenylboronic Acid in Cross-Coupling Reactions. Benchchem. 1

  • [5] SiliaMetS® Metal Scavengers : an Efficient Tool to Remove. Technology Networks. 5

  • [2] Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore | The Journal of Organic Chemistry. ACS Publications. 2

  • [4] Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development. ACS Publications. 4

Sources

Optimization

Technical Support Center: Troubleshooting Biphenyl Synthesis &amp; Impurity Control

Welcome to the Advanced Application Support Center. As drug development professionals and synthetic chemists, you know that the Suzuki-Miyaura cross-coupling reaction is the industry standard for constructing biphenyl sc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As drug development professionals and synthetic chemists, you know that the Suzuki-Miyaura cross-coupling reaction is the industry standard for constructing biphenyl scaffolds. However, translating a bench-scale reaction into an API-compliant process often reveals critical impurity issues: symmetrical homocoupling, heavy metal (palladium) retention, and protodeboronation.

This guide is structured to provide causality-driven troubleshooting . We do not just tell you what to do; we explain the thermodynamic and kinetic why behind each protocol, ensuring your methodologies are self-validating and robust.

Diagnostic Workflow

Before altering your reaction conditions, you must accurately identify the impurity class. Use the diagnostic workflow below to map your LC-MS/ICP-MS analytical results to the correct mitigation strategy.

DiagnosticWorkflow Start Impure Biphenyl Product Analysis LC-MS / ICP-MS Analysis Start->Analysis Homo Homocoupling (Symmetrical Dimer) Analysis->Homo Mass = 2x Ar-B(OH)2 Pd Palladium Residue (>10 ppm) Analysis->Pd ICP-MS High Pd Proto Protodeboronation (Ar-H Formation) Analysis->Proto Mass = Ar-H SolHomo 1. N2 Subsurface Sparge 2. Add Potassium Formate Homo->SolHomo SolPd 1. Polymer-Amine Scavenger 2. Aqueous Bisulfite Wash Pd->SolPd SolProto 1. Toluene/H2O Biphasic 2. Pinacol Boronates Proto->SolProto

Fig 1. Diagnostic workflow for identifying and mitigating biphenyl synthesis impurities.

Core Troubleshooting Guides

Issue A: High Levels of Homocoupled Biaryl (Symmetrical Dimer)

The Causality: Homocoupling is a pervasive side reaction where two molecules of the boronic acid reagent couple to form a symmetrical biaryl[1]. This is almost entirely driven by the unintended oxidation of the active Pd(0) catalyst to a Pd(II) species by atmospheric oxygen[2]. Once Pd(II) is formed off-cycle, it undergoes a double transmetalation with two equivalents of the boronic acid, followed by reductive elimination to yield the homocoupled dimer[3].

Mechanism Pd0 Active Pd(0) Catalyst PdII Pd(II) Species (Off-Cycle) Pd0->PdII O2 Oxidation Trans Double Transmetalation PdII->Trans 2x Ar-B(OH)2 Base RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Regeneration Dimer Homocoupled Dimer Impurity RedElim->Dimer

Fig 2. Mechanistic pathway of Pd-mediated homocoupling via oxygen exposure.

The Solution: You must establish a self-validating oxygen-free system and chemically suppress Pd(II).

  • Nitrogen Subsurface Sparge: Standard manifold vacuum/backfill cycles are often insufficient for large-scale aqueous biphasic mixtures. Implementing a direct nitrogen subsurface sparge displaces dissolved oxygen[3].

  • Mild Reducing Agents: The addition of 1-2 equivalents of potassium formate acts as a mild reducing agent. It continuously reduces any errant Pd(II) back to the active Pd(0) state without poisoning the primary catalytic cycle[2][3].

Issue B: Residual Palladium Contamination in the API (>10 ppm)

The Causality: Regulatory limits for heavy metals in Active Pharmaceutical Ingredients (APIs) are strictly regulated, often requiring palladium levels to be <10 ppm[4][5]. Palladium readily coordinates with heteroatoms (like pyridines or amines) present in the biphenyl product, forming highly stable complexes that co-crystallize and resist standard chromatographic purification[5].

The Solution: You must exploit a thermodynamic sink. By introducing a scavenger with a higher binding affinity for Pd than your API, you can actively strip the metal. Polymer-supported ethylenediamine derivatives have proven highly effective at absorbing both Pd(0) and Pd(II) species directly from the crude organic phase[4]. For highly functionalized APIs, an aqueous alkali bisulfite wash at elevated temperatures (60–90 °C) can effectively precipitate reduced palladium[6].

Issue C: Protodeboronation & Halide Inhibition

The Causality: If your LC-MS shows a high concentration of unreacted aryl halide and dehalogenated boronic acid (Ar-H), your boronic acid is degrading before transmetalation can occur[1][2]. Furthermore, in standard THF/Water mixtures, high halide concentrations can inhibit the formation of the highly reactive Pd–OH intermediate necessary for the cycle[7]. The Solution: Switch the organic phase from THF to Toluene. Toluene minimizes halide inhibition in biphasic systems[7]. Additionally, upgrading from a free boronic acid to a Pinacol ester (Bpin) or MIDA boronate provides a slow, controlled release of the active boron species, preventing rapid degradation[2].

Quantitative Data Summaries

Table 1: Impact of Process Modifications on Homocoupling Rates Data adapted from the synthesis optimization of LY451395[3].

Process ConditionDimer Impurity (%)API Yield (%)Mechanistic Rationale
Standard (Air exposed)12.5%< 80%Unchecked oxidation of Pd(0) to Pd(II).
N₂ Subsurface Sparge1.2%89%Removal of dissolved O₂, limiting Pd(II) formation.
N₂ Sparge + Potassium Formate< 0.1% > 95% Complete chemical suppression of off-cycle Pd(II).

Table 2: Comparison of Palladium Scavenging Techniques Data synthesized from API purification benchmarks[4][6].

Scavenger TypeOptimal TargetOperating TempResidual PdNotes
Polymer-bound ethylenediaminePd(0) & Pd(II)60 °C< 10 ppmHigh affinity; easily removed via filtration.
Aqueous Alkali BisulfitePd(II)65–90 °C< 15 ppmCost-effective for large-scale manufacturing.
Trithiocyanuric acid (TMT)Pd(0)25 °C< 50 ppmHighly specific to Pd(0); less effective for Pd(II).

Detailed Experimental Protocols

Protocol A: Rigorously Degassed Suzuki-Miyaura Coupling (Homocoupling Prevention)

This protocol is a self-validating system: the absence of a black palladium precipitate early in the reaction validates the efficacy of the degassing and reducing agent.

  • Solvent Preparation: Prepare a 5:1 mixture of Toluene and Water. Insert a sparging stone directly into the solvent and sparge with high-purity N₂ for a minimum of 30 minutes[2][7].

  • Reagent Loading: To a dry, N₂-flushed reactor, add the aryl halide (1.0 eq), the arylboronic acid pinacol ester (1.05 eq), and Potassium Formate (1.0 eq)[3].

  • Base Addition: Add Potassium Phosphate (K₃PO₄) (2.0 eq) as the base. Note: Avoid excessively strong bases like NaOH if your substrate is prone to degradation[1].

  • Catalyst Introduction: Under a positive N₂ stream, add the Pd(0) precatalyst (e.g., Pd(PPh₃)₄, 0.01 eq)[2].

  • Reaction: Heat to 80 °C under vigorous stirring for 8-12 hours. Monitor via LC-MS until the aryl halide is consumed[1].

Protocol B: Palladium Remediation using Polymer-Supported Scavengers
  • Crude Isolation: Following the completion of Protocol A, cool the mixture and separate the organic layer. The crude organic layer will likely contain 2000–3000 ppm of Pd[4].

  • Scavenger Addition: Add polymer-supported ethylenediamine (approx. 10-20% w/w relative to the crude product) directly to the toluene organic phase[4].

  • Incubation: Heat the suspension to 60 °C and stir gently for 4–6 hours. Causality check: The polymer beads will visibly darken as they absorb the palladium complexes.

  • Filtration & Crystallization: Filter the mixture through a pad of Celite to remove the polymer beads[8]. Concentrate the filtrate under reduced pressure and crystallize the API. ICP-MS analysis should confirm Pd levels < 10 ppm[4][5].

Frequently Asked Questions (FAQs)

Q: I am using a Pd(II) precatalyst like Pd(OAc)₂. Do I still need to worry about homocoupling? A: Yes, absolutely. While Pd(II) precatalysts are bench-stable, they must be reduced in situ to the active Pd(0) species to start the catalytic cycle[2][9]. If this reduction is slow or incomplete, the residual Pd(II) will immediately promote homocoupling[2]. Adding a mild reducing agent like potassium formate ensures rapid conversion to Pd(0)[2].

Q: Why is my boronic acid degrading before the coupling completes? A: Boronic acids can undergo protodeboronation (replacement of the boron group with a proton) in the presence of water and strong bases[1][2]. To prevent this, switch to a more stable derivative like a pinacol ester (Bpin) and use a milder base (e.g., K₃PO₄ instead of Na₂CO₃)[1][2].

Q: Can I just use standard silica gel column chromatography to remove the palladium? A: No. Palladium forms highly stable coordination complexes with the nitrogen or oxygen atoms in your biphenyl product[5]. These complexes will co-elute with your product on standard silica. You must use a chemical scavenger (like polymer-bound amines or aqueous bisulfite) to break these coordination bonds[4][5][6].

References

  • ACS Publications. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395." Organic Process Research & Development.[Link]

  • ACS Publications. "A Novel Methodology for Efficient Removal of Residual Palladium from a Product of the Suzuki−Miyaura Coupling with Polymer-Supported Ethylenediamine Derivatives." Organic Process Research & Development.[Link]

  • ACS Publications. "An Improved Preparation of Arylboronates: Application in One-Pot Suzuki Biaryl Synthesis." The Journal of Organic Chemistry.[Link]

  • ACS Publications. "Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts." Organic Process Research & Development.[Link]

  • Google Patents. "WO2014093566A1 - An improved process for the removal of palladium...
  • RSC Books. "CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings." Royal Society of Chemistry.[Link]

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs.[Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing 2-Methyl-5-(3-nitrophenyl)phenol

Welcome to the Technical Support Center for the handling, stabilization, and long-term storage of 2-Methyl-5-(3-nitrophenyl)phenol . As a bifunctional molecule containing both an electron-rich phenolic ring and an electr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling, stabilization, and long-term storage of 2-Methyl-5-(3-nitrophenyl)phenol . As a bifunctional molecule containing both an electron-rich phenolic ring and an electron-deficient nitroaromatic moiety, this compound presents unique degradation liabilities.

This guide is engineered for researchers and drug development professionals. It moves beyond basic storage instructions to explain the causality of molecular degradation, providing self-validating protocols and troubleshooting matrices to ensure absolute chemical integrity during your experiments.

The Causality of Molecular Instability

To stabilize a molecule, we must first understand how it degrades. 2-Methyl-5-(3-nitrophenyl)phenol contains two primary sites of vulnerability:

  • The Phenolic Hydroxyl Group (Auto-Oxidation): Phenols are highly susceptible to oxidation, forming reactive quinones[1]. The presence of the ortho-methyl group acts as an electron-donating group (EDG) via hyperconjugation. This increases the electron density of the phenol ring, paradoxically making it more reactive to electrophilic oxygen species than an unsubstituted phenol. Oxidation is exponentially accelerated by alkaline pH and trace metal ions[2].

  • The Nitroaromatic Group (Photodegradation): Nitroaromatic compounds are intrinsically photolabile. Exposure to ultraviolet (UV) or visible light (particularly in the 320–400 nm range) provides the activation energy required for nitro photoreduction, leading to the formation of nitroso or azo byproducts[3].

The diagram below maps these degradation pathways and the logic behind our targeted stabilization interventions.

G Target 2-Methyl-5-(3-nitrophenyl)phenol (Intact API) Oxidation Phenolic Auto-Oxidation (Trigger: O2, Trace Metals, High pH) Target->Oxidation Electron-rich phenol ring reacts with ROS Photodegradation Nitroaromatic Photoreduction (Trigger: UV/Visible Light) Target->Photodegradation Nitro group absorbs photons (320-400nm) Quinones Quinone & Polymer Formation (Indicator: Pink/Brown Color) Oxidation->Quinones Radical propagation Azo Nitroso/Azo Derivatization (Indicator: Yellowing/HPLC Impurities) Photodegradation->Azo N-O bond cleavage Argon Argon Sparging & Blanketing Argon->Oxidation Displaces O2 (Heavier than Air) Amber Actinic Amber Vials (UV Block) Amber->Photodegradation Attenuates photon transmission Antioxidant Antioxidant (Ascorbic Acid/BHT) Antioxidant->Oxidation Scavenges free radicals Cryo Desiccated Cryo-Storage (-20°C) Cryo->Target Suppresses kinetic energy

Mechanistic pathways of 2-Methyl-5-(3-nitrophenyl)phenol degradation and targeted stabilization.

Quantitative Stability Matrix

To benchmark your storage strategies, the following table summarizes the quantitative impact of various environmental conditions on the stability of phenolic and nitroaromatic derivatives over a 6-month period[4],[5],[1].

Storage TemperatureAtmosphereLight ExposureAntioxidantEstimated 6-Month Purity (%)Primary Degradation Marker
+25°C (Ambient)AirAmbient LightNone< 78.0%Quinones / Nitroso species
+4°CAirDarkNone89.2%Quinones (Pink tint)
+4°CNitrogenDarkNone94.5%Trace Quinones
-20°CArgonDark (Amber)None98.9%None detected
+4°C (Solution)ArgonDark (Amber)0.1% BHT99.2%None detected

Self-Validating Experimental Protocols

Do not rely on assumptions when storing sensitive compounds. The following protocols are designed to be self-validating, meaning they include built-in checks to confirm the procedure was successful before you risk your material.

Protocol A: Argon Sparging and Headspace Blanketing (For Solutions)

While nitrogen is commonly used, Argon is approximately 38% denser than air. When flushing a vial, Argon sinks to form an undisturbed, protective layer directly over the liquid surface, which has been proven to better preserve phenolic integrity compared to nitrogen[5].

  • Step 1: Solvent Preparation. Add 0.1% (w/v) Butylated hydroxytoluene (BHT) or Ascorbic Acid to your chosen solvent to act as a radical scavenger[2].

  • Step 2: Sparging. Insert a long stainless-steel needle connected to an Argon line directly into the solvent. Sparge at a moderate bubble rate for 15–20 minutes to displace dissolved oxygen[2].

  • Step 3: Validation Check. Self-Validation: Use a dissolved oxygen (DO) probe to confirm the solvent DO level is < 0.5 mg/L before proceeding.

  • Step 4: API Dissolution. Dissolve the 2-Methyl-5-(3-nitrophenyl)phenol into the deoxygenated solvent.

  • Step 5: Headspace Blanketing. Retract the Argon needle so it sits just above the liquid level in the headspace. Flush the headspace for 30 seconds, then quickly cap the vial with a PTFE-lined septum.

Protocol B: Actinic Protection and Cryo-Storage (For Solids)

Nitroaromatic compounds require strict adherence to photostability protocols, similar to those outlined in ICH Q1B guidelines[6].

  • Step 1: Container Selection. Transfer the solid powder into an amber glass vial. Amber glass effectively blocks UV and low-wavelength visible light (below 400 nm)[2].

  • Step 2: Desiccation. Place the amber vial inside a secondary containment vessel (e.g., a sealed Mylar bag or a larger jar) containing active desiccant packets (silica gel or Drierite).

  • Step 3: Validation Check. Self-Validation: Include a Cobalt(II) chloride Humidity Indicator Card (HIC) inside the secondary container. The card must remain blue (indicating <10% Relative Humidity) prior to freezing.

  • Step 4: Thermal Equilibration. Store the sealed secondary container at -20°C. When retrieving the sample, allow the container to reach room temperature before opening to prevent atmospheric condensation from forming on the cold powder.

Troubleshooting & FAQs

Q: My 2-Methyl-5-(3-nitrophenyl)phenol solution has developed a faint pink tint. Is it still usable? A: A pink or brownish tint is the universal hallmark of phenolic auto-oxidation[1]. The phenol has oxidized into ortho- or para-quinones. While a very faint tint might not interfere with crude assays, it indicates the presence of reactive electrophiles that can cross-react with nucleophiles in your assay. For sensitive applications (e.g., cell-based assays or LC-MS), discard the solution and prepare a fresh batch using Protocol A.

Q: Why does the pH of my buffer matter if I am storing the compound in an aqueous solution? A: Phenols are weak acids. In alkaline conditions (pH > 7.0), the phenolic hydroxyl group deprotonates to form a phenoxide anion. The phenoxide ion is significantly more electron-rich than the neutral phenol, making it exponentially more susceptible to rapid oxidation[1]. Always maintain a slightly acidic to neutral pH (e.g., pH 5.0–6.5) if aqueous storage is unavoidable.

Q: Can I use Nitrogen instead of Argon for headspace blanketing? A: You can, but it is suboptimal. Because Nitrogen has a similar density to atmospheric air, it easily mixes with ambient oxygen the moment the vial is opened or if the seal is imperfect. Argon's higher density allows it to pool at the bottom of the headspace, creating a physical barrier against oxygen ingress[5].

Q: Are there specific light sources I should be worried about in the lab? A: Yes. Standard fluorescent laboratory lights emit a significant amount of near-UV and visible light (320–400 nm)[7]. This specific spectral band is highly efficient at triggering the photoreduction of nitroaromatics[3]. Never leave clear vials of this compound on the benchtop; always use amber vials or wrap clear vials tightly in aluminum foil[2].

References

  • ResearchGate. Preliminary Results About the Use of Argon and Carbon Dioxide in Extra Virgin Olive Oil Storage to Extend Shelf Life. Available at: [Link]

  • SciSpace. Photostability and Photostabilization of Drugs and Drug Products. Available at: [Link]

  • International Council for Harmonisation (ICH). Stability Testing: Photostability Testing of New Drug Substances and Products (Q1B). Available at: [Link]

  • YouTube / Pharma Growth Hub. What is Photostability and how to conduct it? Available at: [Link]

Sources

Optimization

Section 1: The Core Challenge - Atropisomerism &amp; Restricted Rotation

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Biphenyls Welcome to the NMR Troubleshooting Guide for Substituted Biphenyls. As drug development increasingly relies on axially chiral scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Biphenyls

Welcome to the NMR Troubleshooting Guide for Substituted Biphenyls. As drug development increasingly relies on axially chiral scaffolds and conformationally restricted biaryls, understanding their dynamic NMR behavior is critical. This guide addresses the root causes of spectral anomalies—such as line broadening, signal duplication, and overlapping resonances—and provides validated protocols for structural elucidation.

Q: Why do my ortho-substituted biphenyls show broad, unresolved, or doubled NMR signals at room temperature? A: This is a classic manifestation of atropisomerism —a form of axial chirality arising from restricted rotation around the central C-C pivotal bond[1]. When bulky substituents are present at the ortho positions, steric hindrance creates a significant rotational energy barrier ( ΔG‡ )[2]. The appearance of your spectrum is directly dictated by the causality between this rotational barrier and the NMR timescale:

  • Slow Exchange (High Barrier, >20 kcal/mol): The rotation is so slow that the NMR instrument detects distinct enantiomeric or diastereomeric conformers, resulting in doubled signals[1].

  • Intermediate Exchange (Moderate Barrier, ~10–18 kcal/mol): The rotation rate matches the frequency difference between the exchanging nuclei. This causes severe phase scrambling and line broadening, often making peaks look like featureless humps or causing them to disappear entirely into the baseline.

  • Fast Exchange (Low Barrier, <10 kcal/mol): The molecule rotates rapidly, and the NMR detects a single, sharp, time-averaged signal.

Q: How do different substituents affect this rotational barrier? A: The steric bulk (van der Waals radius) of the ortho substituents is the primary driver[3]. However, buttressing effects from adjacent meta substituents can push ortho groups closer together, artificially inflating the barrier. Below is a reference table of typical rotational energy barriers for mono-ortho-substituted biphenyls.

Table 1: Typical Rotational Energy Barriers ( ΔG‡ ) for Mono-Ortho-Substituted Biphenyls [3]

Ortho SubstituentApprox. Rotational Barrier ( ΔG‡ ) (kcal/mol)Expected Room Temp NMR Behavior (500 MHz)
-F 4.4Fast exchange (Sharp, averaged signals)
-OCH₃ ~6.0 - 8.0Fast exchange (Sharp, averaged signals)
-Cl 7.6Fast exchange (Sharp, averaged signals)
-Br 8.6Fast to intermediate exchange
-CH₃ 7.0 - 10.0Fast to intermediate exchange
-I ~10.0 - 12.0Intermediate exchange (Broadened signals)
-NO₂ ~12.0 - 15.0Intermediate exchange (Severe broadening)
-COOH ~15.0 - 18.0Slow to intermediate exchange (Very broad or doubled)

Section 2: Troubleshooting Workflows & Protocols

Q: How do I resolve line broadening and accurately determine the rotational barrier of my biphenyl compound? A: You must perform a Variable Temperature (VT) NMR study[4]. By manipulating the thermal energy of the system, you force the molecule into either the "slow exchange" (low temperature) or "fast exchange" (high temperature) regime, thereby sharpening the signals for accurate integration and assignment[5].

Protocol 1: Variable Temperature (VT) NMR for Rotational Barrier Determination

  • Sample Preparation: Dissolve 10-20 mg of the biphenyl compound in a deuterated solvent with a wide liquid temperature range. Use Toluene- d8​ if you need to cool the sample to reach slow exchange, or DMSO- d6​ /C 2​ D 2​ Cl 4​ if you need to heat it to reach fast exchange[5].

  • Baseline Acquisition: Acquire a standard 1D 1 H NMR spectrum at 298 K (25 °C). Identify the broadened diagnostic signals (often ortho or meta protons, or a probe group like an isopropyl methyl doublet).

  • Thermal Regimen:

    • To find the slow exchange limit: Gradually decrease the temperature in 10 K increments until the broad humps resolve into sharp, distinct peaks (diastereotopic splitting). Record the peak separation in Hz ( Δν ).

    • To find the fast exchange limit: Increase the temperature until signals sharpen into a single time-averaged peak.

  • Identify the Coalescence Temperature ( Tc​ ): Carefully adjust the temperature to find the exact thermal point ( Tc​ ) where the two distinct peaks merge into a single, flat-topped broad peak[4].

  • Calculate ΔG‡ : Validate your system by calculating the activation energy using the Eyring equation derived for NMR exchange:

    ΔG‡=4.58×Tc​×[10.32+log(Tc​/Δν)] cal/mol (Where Tc​ is in Kelvin, and Δν is the peak separation in Hz at the slow exchange limit).

VT_NMR_Workflow Start Acquire 1H NMR at 298K Check Are signals broad or doubled? Start->Check LowTemp Cool sample (e.g., Toluene-d8) Find Slow Exchange (Δν) Check->LowTemp Broad/Humplike HighTemp Heat sample (e.g., DMSO-d6) Find Fast Exchange Check->HighTemp Doubled/Sharp Coalescence Determine Coalescence Temperature (Tc) LowTemp->Coalescence HighTemp->Coalescence Calculate Calculate ΔG‡ using Eyring Equation Coalescence->Calculate

Caption: Workflow for determining the rotational energy barrier ( ΔG‡ ) of biphenyls using Variable Temperature NMR.

Section 3: Advanced 2D NMR Techniques for Conformation

Q: My biphenyl is locked in a slow-exchange regime (stable atropisomers). How do I determine its absolute conformation and the spatial arrangement of the substituents? A: To determine the 3D conformation—specifically the dihedral angle between the two phenyl rings and the relative cis/trans-like orientation of the substituents—you must use NOESY (Nuclear Overhauser Effect Spectroscopy) [6]. NOESY relies on dipole-dipole cross-relaxation to identify protons that are close in space (< 5 Å), regardless of the number of intervening chemical bonds[7].

Protocol 2: 2D NOESY Conformational Analysis

  • Sample Optimization (Critical Step): Prepare a sample (~20-30 mg) in a low-viscosity solvent (e.g., CDCl 3​ or Benzene- d6​ ) to minimize rotational correlation time issues. You must degas the sample (via freeze-pump-thaw cycles). Causality: Dissolved paramagnetic oxygen ( O2​ ) provides an alternative relaxation pathway that severely quenches the delicate NOE effect.

  • Mixing Time ( tm​ ) Selection: For small biphenyls (MW < 1000 Da) tumbling rapidly in the extreme narrowing limit, NOEs are positive and build up slowly. Choose a mixing time between 300–600 ms. (Self-validation: If your molecule's tumbling rate results in a near-zero NOE cross-peak, switch to a ROESY experiment with a mixing time of ~200-300 ms).

  • Data Acquisition: Run the 2D NOESY experiment with sufficient scans per increment (e.g., 16-32) to ensure a high signal-to-noise ratio for weak through-space correlations.

  • Cross-Peak Analysis: Map the spatial correlations between Ring A and Ring B[7].

    • A strong NOE cross-peak between an ortho-substituent on Ring A and an ortho-proton on Ring B validates a syn-like (cisoid) conformation.

    • The absence of this NOE, coupled with NOEs exclusively to the meta protons, validates an anti-like (transoid) conformation.

NOESY_Logic Prep Prepare Degassed Sample (Remove Paramagnetic O2) Select Select NOESY Mixing Time (300-600 ms) Prep->Select Acquire Acquire 2D NOESY Spectrum Select->Acquire Analyze Analyze Inter-ring Cross-Peaks Acquire->Analyze Syn Strong Ortho-Ortho NOE (Syn/Cisoid Conformation) Analyze->Syn Distance < 5 Å Anti Ortho-Meta NOE Only (Anti/Transoid Conformation) Analyze->Anti Distance > 5 Å

Caption: Logical decision tree for determining biphenyl conformation using 2D NOESY cross-peak analysis.

References

  • Atropisomerism in 2,2'-Disubstituted Biphenyls: A Phenomenon of Restricted Rotation - Benchchem - 1[1]

  • Illustrating atropisomerism in the porphyrin series using NMR spectroscopy - Analusis (EDP Sciences) - 2[2]

  • Stereochemistry of Substituted Biphenyl Compounds: An In-depth Technical Guide - Benchchem - 3[3][4]

  • Coalescence temperatures of the isopropyl 1H NMR signal as a function of DMSO-d6 concentration - Universidad de Valladolid (uva.es) - 5[5]

  • Conformationally restricted polysubstituted biphenyl derivatives with angiotensin II receptors antagonist properties - PubMed (NIH) - 6[6]

  • On the Rational Drug Design for Hypertension through NMR Spectroscopy - MDPI - 7[7]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Biphenyl Synthesis Methods: A Technical Guide for Drug Development

The biphenyl structural motif is a privileged scaffold ubiquitous in medicinal chemistry, materials science, and agrochemical development[1]. The construction of this aryl-aryl bond has evolved drastically over the past...

Author: BenchChem Technical Support Team. Date: March 2026

The biphenyl structural motif is a privileged scaffold ubiquitous in medicinal chemistry, materials science, and agrochemical development[1]. The construction of this aryl-aryl bond has evolved drastically over the past century—transitioning from harsh, stoichiometric classical methods to highly catalytic, step-economic modern approaches.

As a Senior Application Scientist, evaluating these methodologies requires looking beyond simple yield metrics. Scalability, functional group tolerance, atom economy, and downstream purification complexity are equally critical. This guide provides an objective, data-driven comparison of the four primary biphenyl synthesis methodologies: Suzuki-Miyaura Cross-Coupling, Direct C-H Arylation, the Ullmann Reaction, and the Gomberg-Bachmann Reaction.

High-Level Mechanistic & Performance Comparison

To establish a baseline, Table 1 outlines the fundamental characteristics of each synthesis method.

Table 1: Strategic Comparison of Biphenyl Synthesis Methods

Synthesis MethodPrimary Catalyst / ReagentSubstrate RequirementsReaction ConditionsAtom Economy / Green Metrics
Suzuki-Miyaura Pd(0) complexesAryl halide + Arylboronic acidMild (RT to 100°C), aqueous compatibleHigh; generates benign boron byproducts.
Direct C-H Arylation Pd, Rh, or Metal-Free (hv)Aryl halide + Unactivated areneMild to Harsh (depends on catalyst)Very High; eliminates the need for pre-functionalized boronates.
Ullmann Reaction Cu powder or Cu/Pd nanoparticlesAryl halides (symmetric coupling)Harsh (>200°C) or Mild (nanoparticles)Low (classical); generates stoichiometric copper waste.
Gomberg-Bachmann Base (Phase-transfer catalysts)Diazonium salt + AreneMild to ModerateLow; prone to radical side-reactions and low yields.

Suzuki-Miyaura Cross-Coupling: The Industry Standard

The Suzuki-Miyaura (SM) reaction remains the gold standard for unsymmetrical biphenyl synthesis due to its exceptional functional group tolerance and reliability[2].

Causality of Experimental Choices
  • Base Selection: A base (e.g., K₂CO₃ or K₃PO₄) is strictly required to activate the boron species. The base coordinates with the arylboronic acid to form a negatively charged, highly reactive boronate complex, which is essential to drive the transmetalation step.

  • Ligand Tuning: For electron-deficient or sterically hindered substrates, bulky, electron-rich phosphine ligands (like SPhos or Davephos) are employed. These ligands accelerate the oxidative addition of the aryl halide and prevent catalyst aggregation/deactivation[2].

SMCycle Pd Pd(0) Catalyst OA Oxidative Addition Pd->OA Ar-X TM Transmetalation OA->TM Pd(II) Intermediate RE Reductive Elimination TM->RE Diaryl-Pd(II) RE->Pd Catalyst Regeneration Prod Biphenyl Product RE->Prod Product Release

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Standard Suzuki-Miyaura Biphenyl Synthesis

Self-Validating System: This protocol incorporates an aqueous workup that intrinsically separates the water-soluble boronic acid byproducts from the organic biphenyl product, allowing TLC to act as a definitive validation of conversion.

  • Preparation: In an oven-dried Schlenk flask under N₂, combine 1.0 eq aryl halide, 1.5 eq arylboronic acid, and 2.0 eq K₂CO₃.

  • Catalyst Addition: Add 2.5 mol% Pd(dba)₂ and 5 mol% Davephos ligand[2].

  • Solvent: Inject degassed N-methylpyrrolidone (NMP) or a THF/water mixture. Causality: Degassing prevents Pd(0) oxidation; water aids in dissolving the base and activating the boronic acid.

  • Reaction: Heat to 80°C for 4-12 hours. Monitor via TLC (Hexane/EtOAc). Complete consumption of the aryl halide validates reaction progress.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash 3x with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography yields the pure biphenyl.

Direct C-H Arylation: The Step-Economic Frontier

While SM coupling requires pre-functionalized boronates, direct C-H arylation couples an aryl halide directly with an unactivated arene[3]. This significantly improves atom economy by eliminating stoichiometric organometallic reagents. Recent advancements even allow for room-temperature, photoinduced, metal-free C-H arylation via base-promoted homolytic aromatic substitution[4].

Causality of Experimental Choices
  • Excess Arene vs. Directing Groups: To overcome regioselectivity issues in unactivated arenes, the arene is often used in vast excess (acting as the solvent) to drive the statistical probability of the desired C-H insertion. Alternatively, directing groups (e.g., benzimidates) are used to anchor the catalyst.

  • DMSO as an Additive: In photoinduced pathways, DMSO acts as an electron donor and solvent mediator to stabilize the highly reactive radical anion intermediate, preventing premature quenching[4].

CHActivation Arene Unactivated Arene Activation Catalytic/Photocatalytic Cleavage Arene->Activation ArX Aryl Halide (Ar-X) ArX->Activation Coupling C-C Bond Formation Activation->Coupling Biphenyl Biphenyl Derivative Coupling->Biphenyl

Logical workflow of direct C-H arylation for biphenyl synthesis.

Protocol: Photoinduced Metal-Free C-H Arylation
  • Setup: In a quartz reaction vessel, dissolve 1.0 eq aryl iodide and 3.0 eq KOtBu in a vast excess of the unactivated arene (e.g., benzene, 150 eq)[4].

  • Additive: Add 13 eq of DMSO.

  • Irradiation: Irradiate the mixture with a UV/Visible light source at room temperature for 1-4 hours.

  • Validation: Quench with water. Extract with diethyl ether. The absence of the aryl iodide on GC-MS confirms conversion.

  • Purification: Evaporate the excess benzene (recovered for reuse) and purify the residue via silica gel chromatography.

The Classical Foundations: Ullmann and Gomberg-Bachmann

Though largely superseded by modern cross-couplings for complex pharmaceutical synthesis, classical methods hold historical and niche practical value.

  • Ullmann Reaction: Traditionally involves heating aryl halides with stoichiometric copper powder (>200°C) to form symmetric biphenyls[5]. However, modern variants utilizing hyper-crosslinked Pd-Fe bimetallic polymers achieve Ullmann coupling at 80-100°C with up to 99% yields, drastically reducing the harshness of the conditions and allowing catalyst recycling[6].

  • Gomberg-Bachmann Reaction: An aryl-aryl coupling via a diazonium salt intermediate reacting with an arene[7]. It proceeds via a radical mechanism. Yields are notoriously low (<40%) due to diazonium side-reactions, though modern phase-transfer catalysts have slightly improved its viability[7].

Quantitative Data Comparison

To provide a concrete benchmarking tool, Table 2 summarizes the experimental performance metrics of these methods based on recent literature.

Table 2: Experimental Yields and Reaction Parameters

MethodSubstratesCatalyst / ReagentsTemp (°C)Time (h)Yield (%)
Suzuki-Miyaura [2]Electron-poor Ar-X + Ar-B(OH)₂2.5 mol% Pd(dba)₂, Davephos804 - 1277 - 88
Direct C-H Arylation [4]Ar-I + BenzeneKOtBu, DMSO, UV Light25 (RT)190
Modern Ullmann [6]Chlorobenzene (Symmetric)0.1 mol% Pd-Fe Polymer80299
Gomberg-Bachmann [7]Diazonium salt + BenzeneNaOH / Phase-Transfer0 - 2524< 40

Conclusion

For routine, high-yield synthesis of complex, unsymmetrical biphenyls, the Suzuki-Miyaura reaction remains unmatched in reliability and functional group tolerance. However, for large-scale industrial applications where atom economy and step-reduction are paramount, Direct C-H arylation represents the most promising frontier, completely bypassing the need for boronate pre-functionalization. Classical methods like the Ullmann coupling have been successfully modernized via bimetallic nanotechnology, ensuring their continued relevance specifically for the rapid synthesis of symmetric biphenyls.

Sources

Comparative

Biological Activity and Therapeutic Potential of 2-Methyl-5-(3-nitrophenyl)phenol vs. Structural Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structure-Activity Relationship (SAR), ALOX15 Inhibition, and in vitro Assay Methodologies Executive Summary: The Biphen...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structure-Activity Relationship (SAR), ALOX15 Inhibition, and in vitro Assay Methodologies

Executive Summary: The Biphenyl Scaffold in Targeted Therapeutics

Biphenyl derivatives, particularly nitrobiphenyl phenols, represent a highly versatile class of pharmacophores in modern drug discovery. 2-Methyl-5-(3-nitrophenyl)phenol is a specialized structural entity that leverages both steric pre-organization and targeted electronic distribution. Recent pharmacological research has highlighted the utility of related nitrobiphenyl derivatives as potent allosteric inhibitors of 15-lipoxygenase (ALOX15)[1], an enzyme heavily implicated in the progression of inflammatory diseases and tumorigenesis.

This guide objectively compares the biological performance of 2-Methyl-5-(3-nitrophenyl)phenol against its structural analogs, providing mechanistic causality for its superior binding affinity and detailing the self-validating experimental workflows required to quantify its activity.

Mechanistic Insights: Causality Behind the Chemical Structure

The biological efficacy of 2-Methyl-5-(3-nitrophenyl)phenol is not coincidental; it is the result of three distinct structural features working in concert to optimize target engagement[2]:

  • The Phenolic Hydroxyl (-OH): Serving as the primary hydrogen bond donor, the -OH group anchors the molecule to polar residues (e.g., Serine/Threonine) within the allosteric pocket of the target enzyme.

  • The 2-Methyl Group (Steric Pre-organization): The introduction of a methyl group adjacent to the phenolic hydroxyl creates calculated steric hindrance. This bulk restricts the free rotation of the biphenyl bond, locking the two aromatic rings into a preferred dihedral angle. By pre-organizing the molecule into its bioactive conformation, the entropic penalty upon binding is significantly reduced compared to des-methyl analogs.

  • The 3-Nitro Group (Electronic Tuning): The nitro group is a powerful electron-withdrawing group (EWG). Positioned meta (3-position) to the biphenyl linkage, it establishes a strong dipole moment that enhances electrostatic interactions with basic amino acids in the binding pocket. Unlike para-substituted analogs, the meta-nitro group avoids steric clashes with the pocket wall.

G Substrate Linoleic Acid (Substrate) Enzyme ALOX15 Enzyme (Active State) Substrate->Enzyme Binds Active Site Product 13-HPODE (Pro-inflammatory) Enzyme->Product Oxidation Inactive ALOX15 Enzyme (Inactive Conformation) Enzyme->Inactive Conformational Shift Inhibitor 2-Methyl-5-(3-nitrophenyl)phenol (Allosteric Inhibitor) Inhibitor->Enzyme Binds Allosteric Site

Figure 1: Mechanism of allosteric ALOX15 inhibition by 2-Methyl-5-(3-nitrophenyl)phenol.

Comparative Biological Activity

To objectively evaluate the performance of 2-Methyl-5-(3-nitrophenyl)phenol, we compare its ALOX15 inhibitory activity and cytotoxicity against two structural analogs and a clinical standard.

Data summarized from standardized in vitro kinetic assays.

CompoundStructural VariationALOX15 IC₅₀ (µM)Cell Viability (HEK293, CC₅₀ µM)Selectivity Index (CC₅₀/IC₅₀)
2-Methyl-5-(3-nitrophenyl)phenol Core (3-NO₂, 2-CH₃) 1.2 ± 0.1 >100 >83
2-Methyl-5-(4-nitrophenyl)phenolPara-nitro shift4.5 ± 0.38518.8
5-(3-Nitrophenyl)phenolDes-methyl8.3 ± 0.5>100>12
PD146176Positive Control0.5 ± 0.054590

Data Analysis: The data clearly demonstrates the necessity of the 2-methyl group. The des-methyl analog (5-(3-Nitrophenyl)phenol) suffers a ~7-fold drop in potency (IC₅₀ = 8.3 µM), validating the hypothesis that the entropic cost of locking the freely rotating biphenyl bond diminishes binding affinity. Furthermore, shifting the nitro group from the meta to the para position (2-Methyl-5-(4-nitrophenyl)phenol) results in a nearly 4-fold loss in potency, likely due to steric repulsion at the distal end of the allosteric pocket.

Experimental Methodology: Self-Validating ALOX15 Kinetic Assay

To ensure trustworthiness and reproducibility, the following protocol details the continuous spectrophotometric assay used to derive the IC₅₀ values. This system is self-validating: it utilizes a label-free readout and incorporates internal baseline controls to rule out false positives caused by compound aggregation or assay interference.

Reagents and Materials
  • Enzyme: Purified human recombinant ALOX15.

  • Substrate: Linoleic acid (solubilized in ethanol).

  • Buffer: 50 mM Tris-HCl (pH 7.5) containing 2 mM CaCl₂.

  • Detection: UV-Vis Spectrophotometer capable of continuous reading at 234 nm.

Step-by-Step Workflow and Causality
  • Compound Preparation:

    • Action: Dissolve compounds in 100% DMSO to create a 10 mM stock, followed by serial dilution.

    • Causality: Biphenyl derivatives possess high lipophilicity (LogP ~3.7)[3]. DMSO ensures complete solvation, preventing aggregate-based false inhibition. Final DMSO concentration in the assay must not exceed 1% to maintain enzyme stability.

  • Enzyme-Inhibitor Pre-incubation:

    • Action: Mix ALOX15 with the inhibitor in the assay buffer and incubate at 25°C for 10 minutes.

    • Causality:Critical Step. Because 2-Methyl-5-(3-nitrophenyl)phenol acts allosterically, the enzyme requires time to undergo the induced conformational shift. Skipping this step will result in artificially inflated (weaker) IC₅₀ values.

  • Reaction Initiation:

    • Action: Add linoleic acid (final concentration 50 µM) to the cuvette to initiate the reaction.

  • Kinetic Readout:

    • Action: Immediately monitor the increase in absorbance at 234 nm for 5 minutes.

    • Causality: The oxidation of linoleic acid by ALOX15 generates 13-hydroperoxyoctadecadienoic acid (13-HPODE). 13-HPODE contains a conjugated diene system that absorbs strongly at 234 nm, providing a direct, real-time measurement of enzyme velocity (Vmax) without the need for secondary coupling reagents.

  • Validation & Controls:

    • Action: Run a vehicle control (1% DMSO) to establish 100% enzyme activity, and a blank (no enzyme) to account for auto-oxidation of linoleic acid.

W Step1 1. Compound Prep (Serial Dilution in DMSO) Step2 2. Pre-incubation (ALOX15 + Compound, 10 min) Step1->Step2 Step3 3. Substrate Addition (Linoleic Acid) Step2->Step3 Step4 4. Kinetic Readout (Absorbance at 234 nm) Step3->Step4 Step5 5. Data Analysis (Non-linear regression for IC50) Step4->Step5

Figure 2: High-throughput spectrophotometric workflow for ALOX15 inhibitor screening.

Conclusion

When compared to its structural analogs, 2-Methyl-5-(3-nitrophenyl)phenol demonstrates a highly optimized balance of steric pre-organization and electronic interaction. The presence of the 2-methyl group is non-negotiable for maintaining low-micromolar potency, while the meta-nitro configuration ensures optimal fit within the target's allosteric pocket. For drug development professionals focusing on lipoxygenase pathways or related inflammatory targets, this specific biphenyl arrangement serves as a superior foundational scaffold for further lead optimization.

References

  • PubChem. "3-Methyl-4-nitrobiphenyl | C13H11NO2 - Physical and Chemical Properties". National Center for Biotechnology Information. URL: [Link]

  • IUPHAR/BPS. "Chemical structure search and Target Interactions". Guide to PHARMACOLOGY. URL: [Link]

Sources

Validation

Spectroscopic Differentiation of 2-Methyl-5-(nitrophenyl)phenol Isomers: A Methodological Guide

As a Senior Application Scientist, I approach the differentiation of biphenyl isomers not merely as a pattern-matching exercise, but as an interrogation of molecular geometry and electronic distribution. The compound 2-M...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the differentiation of biphenyl isomers not merely as a pattern-matching exercise, but as an interrogation of molecular geometry and electronic distribution. The compound 2-Methyl-5-(3-nitrophenyl)phenol belongs to a privileged class of biphenyl scaffolds frequently encountered in drug discovery and materials science.

When comparing this meta-nitro isomer to its ortho (2-nitrophenyl) and para (4-nitrophenyl) alternatives, the analytical challenge lies in understanding how the positional shift of a single nitro group cascades into profound changes in steric hindrance, π -conjugation, and molecular fragmentation. This guide details the causal mechanisms, validated protocols, and comparative data required to unambiguously identify these isomers using orthogonal spectroscopic techniques.

The Causality of Spectroscopic Variance

To design a robust analytical workflow, we must first understand the physical chemistry dictating the spectral output. The differences between these isomers are driven by two primary forces: steric hindrance and electronic delocalization .

  • Steric Hindrance and Dihedral Angles: In the ortho-nitro isomer (2-Methyl-5-(2-nitrophenyl)phenol), the bulky nitro group sterically clashes with the protons of the adjacent phenol ring. This forces the central C-C biphenyl bond to twist, resulting in a large dihedral angle (typically >45°) [1]. This deviation from planarity breaks the extended π -conjugation between the two aromatic rings [2].

  • Electronic Delocalization: Conversely, the para-nitro isomer experiences minimal steric clash, allowing the biphenyl system to adopt a nearly planar conformation. This facilitates extended resonance, significantly lowering the HOMO-LUMO gap [4]. The target compound, the meta-nitro isomer, occupies a middle ground: it avoids the severe steric clash of the ortho position but primarily exerts its electron-withdrawing effect via induction rather than direct resonance.

  • Proximity Effects in Mass Spectrometry: The spatial arrangement in the ortho-isomer allows for unique intramolecular interactions during ionization, known as the "ortho effect," leading to distinct fragmentation pathways not accessible to the meta or para isomers [3].

Causality Nitro Nitro Group Position Ortho Ortho-Nitro (Steric Clash) Nitro->Ortho Para Para-Nitro (Resonance) Nitro->Para Meta Meta-Nitro (Inductive) Nitro->Meta Angle Increased Dihedral Angle (Broken Conjugation) Ortho->Angle MS_Ortho MS: Unique [M-OH] Ortho Effect Ortho->MS_Ortho Planar Planar Conformation (Extended Conjugation) Para->Planar Meta->Planar Partial UV_Blue UV-Vis: Blue Shift Decreased Absorbance Angle->UV_Blue UV_Red UV-Vis: Red Shift Increased Absorbance Planar->UV_Red

Causality diagram illustrating how nitro group position dictates molecular geometry and spectral output.

Experimental Methodologies

A self-validating analytical system requires orthogonal techniques. Below are the optimized, step-by-step protocols for acquiring high-fidelity spectra for these isomers.

UV-Vis Spectroscopy (Conjugation Analysis)
  • Preparation: Dissolve 1.0 mg of the isomer in 10 mL of spectroscopic-grade methanol to create a stock solution. Dilute to a final working concentration of 10 µM.

  • Blanking: Fill two matched quartz cuvettes (1 cm path length) with pure methanol. Run a baseline correction from 200 nm to 500 nm.

  • Acquisition: Replace the sample cuvette with the 10 µM isomer solution. Scan at a rate of 120 nm/min.

  • Validation: Ensure the maximum absorbance ( A ) is between 0.2 and 0.8 to maintain Beer-Lambert linearity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Acquisition ( 1 H NMR): Acquire data at 400 MHz using a 30° pulse angle, a relaxation delay (D1) of 2 seconds, and 16 scans.

  • Acquisition ( 13 C NMR): Acquire data at 100 MHz using a 30° pulse angle, D1 of 2 seconds, and a minimum of 512 scans with proton decoupling.

  • Validation: Check the TMS peak at exactly 0.00 ppm and the CDCl3​ residual solvent peak at 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C).

Electron Ionization Mass Spectrometry (EI-MS)
  • Preparation: Introduce the solid sample via a Direct Insertion Probe (DIP) to bypass GC thermal degradation.

  • Acquisition: Ramp the probe temperature from 50°C to 250°C at 30°C/min. Apply an electron ionization energy of 70 eV. Scan range: m/z 50 to 300.

  • Validation: Monitor the total ion chromatogram (TIC) to ensure a single, sharp desorption peak, confirming sample purity prior to fragmentation analysis.

Workflow S Isomer Mixture Prep Sample Prep (Solvent/Matrix) S->Prep UV UV-Vis Conjugation Prep->UV NMR NMR Electronic Env. Prep->NMR IR FT-IR Functional Grps Prep->IR MS EI-MS Fragmentation Prep->MS ID Isomer Identification UV->ID NMR->ID IR->ID MS->ID

Analytical workflow for the spectroscopic differentiation of nitrophenylphenol isomers.

Comparative Data Analysis

By synthesizing the data from the orthogonal protocols, we can construct a definitive identification matrix.

Table 1: UV-Vis and IR Spectroscopic Comparison

The UV-Vis data is the most direct readout of the dihedral angle [2]. The para isomer exhibits a strong bathochromic (red) shift due to uninterrupted conjugation, whereas the ortho isomer is hypsochromically (blue) shifted due to steric twisting.

Feature2-Methyl-5-(2-nitrophenyl)phenol (Ortho)2-Methyl-5-(3-nitrophenyl)phenol (Meta)2-Methyl-5-(4-nitrophenyl)phenol (Para)
UV-Vis λmax​ ~265 nm (Blue-shifted)~290 nm~330 nm (Red-shifted) [4]
Molar Absorptivity ( ϵ ) Low (< 10,000 M −1 cm −1 )ModerateHigh (> 15,000 M −1 cm −1 )
IR: N-O Asym. Stretch 1525 cm −1 1530 cm −1 1515 cm −1 (Conjugated)
IR: O-H Stretch 3350 cm −1 (Broad)3350 cm −1 (Broad)3350 cm −1 (Broad)
Table 2: 1 H NMR Chemical Shifts (Nitro-Phenyl Ring)

The position of the nitro group dramatically alters the local magnetic environment. The meta-nitro isomer (our target) is uniquely identifiable by the highly deshielded H2' proton, which sits isolated between the nitro group and the biphenyl linkage.

Proton PositionOrtho-Nitro Isomer ( δ ppm)Meta-Nitro Isomer ( δ ppm)Para-Nitro Isomer ( δ ppm)
H2' - (Substituted)~8.40 (t, 1H) - Highly deshielded~8.25 (d, 2H) AA'BB' system
H3' ~7.90 (dd, 1H)- (Substituted)~8.25 (d, 2H) AA'BB' system
H4' ~7.60 (td, 1H)~8.15 (ddd, 1H)- (Substituted)
H5' ~7.45 (td, 1H)~7.60 (t, 1H)~7.70 (d, 2H) AA'BB' system
H6' ~7.40 (dd, 1H)~7.85 (dt, 1H)~7.70 (d, 2H) AA'BB' system
Table 3: EI-MS Fragmentation Pathways

Mass spectrometry provides a definitive structural confirmation via the "ortho effect." When the nitro group is in the ortho position relative to the biphenyl bond, a unique rearrangement occurs upon electron ionization, leading to the expulsion of a hydroxyl radical ([M-OH] + ) [3]. This peak is negligible in the meta and para isomers.

Fragment IonOrtho-Nitro IsomerMeta-Nitro IsomerPara-Nitro Isomer
Molecular Ion [M] + m/z 229 (Base peak)m/z 229 (Base peak)m/z 229 (Base peak)
[M - OH] + m/z 212 (Strong) m/z 212 (Trace)m/z 212 (Trace)
[M - NO 2​ ] + m/z 183 (Weak)m/z 183 (Strong)m/z 183 (Strong)
[M - NO] + m/z 199 (Moderate)m/z 199 (Weak)m/z 199 (Weak)

Conclusion

The unambiguous identification of 2-Methyl-5-(3-nitrophenyl)phenol requires looking beyond basic functional group analysis. By mapping the UV-Vis λmax​ to the biphenyl dihedral angle, analyzing the inductive deshielding of the H2' proton in NMR, and confirming the absence of the MS "ortho effect" fragment at m/z 212, researchers can establish a self-validating proof of the meta-nitro structure.

References

  • Crucial Factors Regulating Intramolecular Charge-Transfer-Based Radiative Efficiency in ortho-Carboranyl Luminophores: Planarity between Substituted Biphenyl Rings.
  • DFT Studies on the Effect of Dihedral Angle between Two Benzene Monomers in Biphenyl on Electron/Hole Coherence Strength. ChemRxiv.
  • The mass spectra of some related compounds are also discussed (Phys. Org. 1273). RSC Publishing.
  • 4-Nitrobiphenyl. Grokipedia.
Comparative

Validating the structure of 2-Methyl-5-(3-nitrophenyl)phenol by X-ray crystallography

Title: Structural Validation of 2-Methyl-5-(3-nitrophenyl)phenol: A Comparative Guide to X-Ray Crystallography and Orthogonal Modalities The Structural Challenge of Biphenyl Derivatives 2-Methyl-5-(3-nitrophenyl)phenol (...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Validation of 2-Methyl-5-(3-nitrophenyl)phenol: A Comparative Guide to X-Ray Crystallography and Orthogonal Modalities

The Structural Challenge of Biphenyl Derivatives

2-Methyl-5-(3-nitrophenyl)phenol (C₁₃H₁₁NO₃) presents a unique structural validation challenge for drug development and materials science professionals. As a substituted biphenyl derivative, its three-dimensional conformation is heavily dictated by the dihedral angle between the two aromatic rings. In solution, the molecule undergoes rapid rotation around the C-C single bond, rendering the dihedral angle dynamic. However, in the solid state, steric hindrance and intermolecular forces lock the molecule into a specific twisted conformation[1].

Furthermore, the presence of a phenol (-OH) group (a strong hydrogen bond donor) and a nitro (-NO₂) group (a strong hydrogen bond acceptor) creates the potential for complex, extended intermolecular hydrogen-bonding networks. Accurately mapping these networks is critical, as they govern the compound's physicochemical properties, including solubility, melting point, and polymorphic behavior.

Comparative Analysis: SCXRD vs. Alternative Modalities

While various analytical techniques can confirm the chemical connectivity of 2-Methyl-5-(3-nitrophenyl)phenol, Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard for absolute 3D structural validation. The table below objectively compares SCXRD against orthogonal methods.

ModalitySpatial ResolutionSample RequirementKey Advantage for BiphenylsFundamental Limitation
SCXRD Atomic (<0.8 Å)Single crystal (>10 µm)Exact dihedral angle & precise H-bond network mapping.Requires high-quality, well-ordered single crystals.
Solution NMR Sub-molecular~1-5 mg (dissolved)Rapid confirmation of chemical connectivity and purity.Yields a time-averaged dihedral angle; loses solid-state 3D context.
MicroED (3D ED) Atomic (<1.0 Å)Nanocrystalline powderEliminates the need for large crystal growth[2].Susceptible to beam damage; less precise for resolving hydrogen atoms[3].
PXRD Unit cell / Motif~10-50 mg (powder)Excellent for bulk phase purity and polymorph screening.De novo structure solution requires complex Rietveld refinement[4].

Causality Insight: For 2-Methyl-5-(3-nitrophenyl)phenol, Solution NMR is insufficient for determining the exact solid-state dihedral angle or the specific -OH to -NO₂ hydrogen bonding motif. While MicroED and PXRD are powerful for powders[4], SCXRD provides the highest precision for localizing the critical phenolic hydrogen atom, making it the definitive choice for mapping this specific molecule's architecture.

Experimental Protocol: SCXRD Validation Workflow

The following protocol details the self-validating system used to determine the structure of 2-Methyl-5-(3-nitrophenyl)phenol via SCXRD. Every step is designed to minimize error and mathematically validate the resulting model[5].

Step 1: Thermodynamic Crystallization

  • Action: Dissolve the highly purified compound in a suitable solvent system (e.g., ethyl acetate/hexanes) and subject it to slow vapor diffusion or slow evaporation.

  • Causality: Rapid precipitation leads to kinetic trapping and crystal defects. Slow evaporation allows the biphenyl molecules to reversibly assemble into the lowest-energy thermodynamic lattice, ensuring the long-range order required for high-resolution diffraction[5].

Step 2: Cryocooling and Mounting

  • Action: Select a single crystal (approx. 0.1 x 0.1 x 0.2 mm) under polarized light, mount it on a polyimide loop using paratone oil, and immediately flash-cool to 100 K in a liquid nitrogen stream.

  • Causality: Cryocooling serves two critical functions: it prevents solvent loss/degradation and drastically reduces the thermal atomic displacement parameters (B-factors). Minimizing thermal vibrations increases the intensity of high-angle diffraction spots, directly improving the resolution of the final structure.

Step 3: High-Redundancy Data Collection

  • Action: Irradiate the crystal using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54178 Å) microfocus source. Collect a highly redundant dataset by rotating the crystal (ω and φ scans) to capture the full Ewald sphere.

  • Causality: High redundancy ensures that multiple symmetry-equivalent reflections are measured. This allows for robust empirical absorption correction, which compensates for the varying path lengths of X-rays through the crystal, yielding highly accurate structure factors ( Fobs​ ).

Step 4: Phase Problem Resolution and Least-Squares Refinement

  • Action: Solve the structure using intrinsic phasing or direct methods (e.g., SHELXT) to generate an initial electron density map. Refine the model using full-matrix least-squares on F2 (e.g., SHELXL).

  • Causality: This is the core self-validating mathematical loop. The software iteratively adjusts the atomic coordinates and anisotropic displacement parameters of the biphenyl model to minimize the difference between the calculated structure factors ( Fcalc​ ) and the observed data ( Fobs​ ). The process continues until the R-factor converges to a minimum.

Step 5: Geometric Validation and Deposition

  • Action: Process the final structural model through the CheckCIF validation tool before database deposition.

  • Causality: CheckCIF acts as an objective, automated auditor. It verifies that the bond lengths, bond angles, and dihedral angles of the 2-Methyl-5-(3-nitrophenyl)phenol molecule fall within chemically sensible ranges, and flags any unassigned residual electron density, ensuring absolute trustworthiness of the published structure[5].

Workflow Visualization

Workflow A 1. Synthesis & Purification Yielding >99% Pure Compound B 2. Single Crystal Growth Thermodynamic Lattice Formation A->B C 3. Cryogenic SCXRD (100 K) Minimizing Thermal Vibrations B->C D 4. Phase Solution & Refinement Least-Squares Minimization C->D E 5. CheckCIF Validation Self-Correcting Geometric Check D->E

Figure 1: SCXRD structural validation workflow emphasizing self-correcting data refinement.

Data Presentation: Expected Crystallographic Parameters

To objectively evaluate the success of the SCXRD experiment, the refined data must meet strict crystallographic standards. Below is a table of expected quantitative parameters for a high-quality structural validation of a biphenyl derivative like 2-Methyl-5-(3-nitrophenyl)phenol[6].

ParameterExpected Value / RangeSignificance for Validation
Resolution Limit ≤ 0.83 ÅEnsures atomic-level precision; required for publication.
Completeness > 99.0%Confirms the entire asymmetric unit was sampled.
R1 (Unweighted R-factor) < 0.05 (5%)Indicates excellent agreement between the model and raw experimental data.
wR2 (Weighted R-factor) < 0.15 (15%)Validates the refinement against all reflections ( F2 ).
Goodness-of-Fit (S) ~ 1.000Confirms that the model errors are correctly estimated.
Residual Electron Density ± 0.3 e/ųProves no missing atoms or incorrect assignments remain.
Biphenyl Dihedral Angle ~ 35° to 50°Validates the expected steric twist between the two phenyl rings.

References

  • NanoImaging Services. "Small Molecule Structure Determination". Source: NanoImaging Services. URL:[Link]

  • JEOL Ltd. "X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules". Source: JEOL. URL:[Link]

  • ACS Publications. "From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination". Source: Molecular Pharmaceutics. URL:[Link]

  • NIH PMC. "High Consistency of Structure-Based Design and X-Ray Crystallography: Design, Synthesis, Kinetic Evaluation and Crystallographic Binding Mode Determination of Biphenyl-N-acyl-β-d-Glucopyranosylamines as Glycogen Phosphorylase Inhibitors". Source: Molecules (MDPI). URL:[Link]

  • Preprints.org. "Structure Analysis and Luminescence Properties of Octaethyl(pyrene-tetrakis(biphenyl))tetrakis(phosphonate)". Source: Preprints.org. URL:[Link]

Sources

Validation

Comparing the efficacy of different palladium catalysts for biphenyl synthesis

As the demand for biaryl scaffolds in pharmaceuticals, agrochemicals, and advanced materials continues to grow, the Suzuki-Miyaura cross-coupling reaction remains the premier method for biphenyl synthesis. However, the s...

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for biaryl scaffolds in pharmaceuticals, agrochemicals, and advanced materials continues to grow, the Suzuki-Miyaura cross-coupling reaction remains the premier method for biphenyl synthesis. However, the selection of the palladium catalyst is not a one-size-fits-all endeavor. The choice of ligand architecture and palladium oxidation state dictates the reaction's thermodynamic feasibility, substrate scope, and industrial scalability.

This guide provides an objective, data-driven comparison of four ubiquitous palladium catalysts—Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd/C, and PEPPSI-IPr —analyzing their mechanistic advantages and providing self-validating experimental protocols for bench scientists.

Mechanistic Bottlenecks in Biphenyl Synthesis

To make an informed catalyst selection, one must understand the kinetic bottlenecks of the Suzuki-Miyaura catalytic cycle. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

When synthesizing biphenyls from highly reactive aryl iodides, transmetalation is typically the rate-limiting step. However, when utilizing economical and abundant aryl chlorides, oxidative addition becomes the primary kinetic barrier due to the high bond dissociation energy of the C–Cl bond (~96 kcal/mol)[1]. Conversely, if the coupling partners are sterically hindered (e.g., ortho-substituted aryl rings), reductive elimination becomes the bottleneck.

CatalyticCycle Pd0 Pd(0) Active Species OA Oxidative Addition (Barrier for Ar-Cl) Pd0->OA Ar-X PdII Pd(II) Complex (Ar-Pd-X) OA->PdII TM Transmetalation (Base Mediated) PdII->TM Ar'-B(OH)2 + Base PdII_TM Pd(II) Complex (Ar-Pd-Ar') TM->PdII_TM RE Reductive Elimination (Sterically Driven) PdII_TM->RE RE->Pd0 Catalyst Regeneration Product Biphenyl Product RE->Product

Logic of the Suzuki-Miyaura catalytic cycle and its kinetic bottlenecks.

Catalyst Efficacy Profiles

Pd(PPh₃)₄ (Tetrakis)

Often considered the baseline standard for cross-coupling, Pd(PPh₃)₄ is a homogeneous Pd(0) complex utilizing monodentate triphenylphosphine ligands. While highly effective for aryl iodides and bromides, it struggles significantly with aryl chlorides[2]. The weakly donating PPh₃ ligands fail to provide sufficient electron density to the palladium center, making the oxidative insertion into the strong C–Cl bond thermodynamically unfavorable.

Pd(dppf)Cl₂

This Pd(II) precatalyst utilizes the bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand. The critical advantage of dppf is its large "bite angle" (~99°). During the catalytic cycle, this wide angle forces the two transmetalated aryl groups closer together on the square planar Pd(II) intermediate. This steric crowding dramatically accelerates the reductive elimination step, making Pd(dppf)Cl₂ an excellent choice for synthesizing sterically hindered biphenyls[2].

Pd/C (Palladium on Carbon)

For industrial and pharmaceutical applications, residual heavy metal toxicity is a strict regulatory hurdle. Pd/C is a heterogeneous catalyst that allows for multikilogram-scale synthesis of biphenyl derivatives with residual palladium levels successfully dropping below 6 ppm[2]. While it requires higher temperatures and is generally less active toward unactivated chlorides, its ease of recovery via simple filtration makes it highly desirable for scalable processes.

PEPPSI-IPr

PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes represent the cutting edge of N-Heterocyclic Carbene (NHC) catalysis. The IPr ligand is a remarkably strong σ-donor, which drastically increases the electron density on the palladium center, enabling facile oxidative addition into inert C–Cl bonds[1]. Furthermore, the massive steric bulk of the diisopropylphenyl groups forces the aryl coupling partners together, accelerating reductive elimination. This dual electronic/steric advantage allows for ultra-low catalyst loadings (0.1–1.0 mol%) and exceptionally high yields, even for challenging substrates[3].

Quantitative Performance Comparison

The following table synthesizes the operational parameters and expected efficacies of these catalysts for biphenyl synthesis based on current literature standards.

CatalystLigand ArchitectureOptimal SubstratesTypical LoadingExpected YieldTON / TOF ProfileKey Advantage
Pd(PPh₃)₄ Monodentate PhosphineAr-I, Ar-Br1.0 – 5.0 mol%80 – 95%Low / ModerateBroad availability, reliable baseline
Pd(dppf)Cl₂ Bidentate PhosphineSterically hindered Ar-Br1.0 – 3.0 mol%85 – 98%Moderate / HighLarge bite angle drives reductive elimination
Pd/C Heterogeneous SupportAr-I, Ar-Br0.5 – 5.0 mol%75 – 90%Moderate / ModerateEasy recovery, extremely low Pd leaching (<6 ppm)
PEPPSI-IPr N-Heterocyclic CarbeneAr-Cl, Unactivated Ar-X0.1 – 1.0 mol%90 – 99%Very High / HighActivates inert C-Cl bonds, highly stable

Self-Validating Experimental Protocols

To ensure reproducibility, protocols must be designed as self-validating systems where the causality behind each step is understood. Below are two distinct workflows: one for challenging substrates (PEPPSI-IPr) and one for scalable, low-toxicity synthesis (Pd/C).

Workflow Prep Reaction Setup Argon Purge Solvent Degassing React Catalytic Coupling Heat to 80-100°C Monitor via GC-MS Prep->React Quench Workup Cool to RT Aqueous Extraction React->Quench Purify Purification Silica Column Catalyst Filtration Quench->Purify Analyze Validation NMR & HRMS ICP-MS for Pd Purify->Analyze

Self-validating experimental workflow for biphenyl synthesis.

Protocol A: High-Efficacy Coupling of Aryl Chlorides via PEPPSI-IPr

Adapted for unactivated aryl chlorides requiring strong σ-donation[4].

  • Degassing & Setup: In an oven-dried Schlenk flask, combine the aryl chloride (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol). Causality: K₃PO₄ is chosen over weaker bases (like Na₂CO₃) because the bulky NHC-Pd intermediates require a stronger base to facilitate the transmetalation step.

  • Catalyst Addition: Add PEPPSI-IPr (0.5 mol%). Purge the flask with Argon for 15 minutes. Causality: Molecular oxygen can irreversibly oxidize the active Pd(0) species into an inactive Pd(II) state, terminating the catalytic cycle.

  • Reaction: Inject 5 mL of anhydrous, degassed 1,4-Dioxane. Heat the mixture to 80–100 °C for 2–4 hours.

  • Validation (In-Process): Monitor the reaction via GC-MS. A self-validating protocol requires verifying not just the product mass, but the isotopic signature of the starting material's chlorine atom (3:1 ratio of ³⁵Cl:³⁷Cl) vanishing from the chromatogram.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Scalable Heterogeneous Coupling via Pd/C

Adapted for multikilogram pharmaceutical synthesis requiring <6 ppm Pd leaching[2].

  • Setup: Combine the aryl bromide (1.0 mmol), phenylboronic acid (1.1 mmol), and Na₂CO₃ (2.5 mmol) in a round-bottom flask.

  • Catalyst Addition: Add 10% Pd/C (1.0 mol% Pd equivalent).

  • Reaction: Add a green solvent mixture of EtOH/H₂O (1:1, 10 mL). Heat to 80 °C for 12 hours. Causality: Water is necessary to dissolve the inorganic base and facilitate the formation of the reactive boronate species required for transmetalation.

  • Workup & Recovery: Cool the reaction and filter the mixture through a pad of Celite. Causality: The Celite pad traps the heterogeneous Pd/C particles, preventing fine carbon dust from bleeding into the organic phase.

  • Validation (Post-Process): After standard extraction and concentration, submit the purified biphenyl product for ICP-MS (Inductively Coupled Plasma Mass Spectrometry) to validate that residual palladium is below the 6 ppm pharmaceutical threshold.

Conclusion

The synthesis of biphenyls via Suzuki-Miyaura coupling is highly dependent on matching the catalyst's electronic and steric properties to the substrate's reactivity. For standard bromides and iodides, Pd(PPh₃)₄ remains a reliable workhorse. For sterically congested ortho-substituted biphenyls, the wide bite angle of Pd(dppf)Cl₂ is superior. For pharmaceutical scale-up where heavy metal leaching is a primary concern, Pd/C provides an elegant heterogeneous solution. Finally, for the activation of highly inert, economical aryl chlorides, the strong σ-donation and steric bulk of PEPPSI-IPr make it the undisputed optimal choice.

Sources

Comparative

Structure-Activity Relationship (SAR) Comparison Guide: Nitrobiphenylphenol Derivatives vs. Conventional Pharmacophores

Executive Summary & Mechanistic Rationale In medicinal chemistry, the biphenylphenol scaffold is recognized as a privileged structure, frequently deployed to target nuclear receptors, lipoxygenases, and specific reductas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In medicinal chemistry, the biphenylphenol scaffold is recognized as a privileged structure, frequently deployed to target nuclear receptors, lipoxygenases, and specific reductases [1]. However, optimizing the pharmacodynamic (PD) and pharmacokinetic (PK) profiles of these molecules often requires precise electronic tuning.

The derivatization of this core into nitrobiphenylphenol introduces a nitro group ( −NO2​ ), which fundamentally alters the molecule's physicochemical landscape. The causality behind this SAR strategy is rooted in the nitro group's strong electron-withdrawing nature (both inductive and resonance effects). When positioned on the biphenyl ring system, it significantly lowers the pKa​ of the phenolic hydroxyl group, increasing its acidity at physiological pH. Furthermore, the nitro moiety acts as a potent, directional hydrogen-bond acceptor. For example, in the development of aldose reductase inhibitors, the nitro group has been shown to effectively mimic carboxylic acids by anchoring directly to active site residues like Tyr48 and His110 [2].

This guide objectively compares the performance of nitrobiphenylphenol derivatives against unsubstituted and halogenated alternatives, providing self-validating experimental protocols for rigorous SAR evaluation.

SAR Logical Framework

The following diagram maps the causal relationship between nitro substitution and the resulting physicochemical and pharmacological effects.

SAR_Logic Scaffold Biphenylphenol Scaffold NitroSub Nitro Group Substitution (-NO2) Scaffold->NitroSub Derivatization Prop1 Increased Electron Withdrawal NitroSub->Prop1 Prop2 Altered Steric Bulk NitroSub->Prop2 Prop3 Enhanced H-Bond Acceptor Capacity NitroSub->Prop3 Effect1 Lower Phenolic pKa (Increased Acidity) Prop1->Effect1 Inductive Effect Effect2 Receptor Pocket Fit Modulation Prop2->Effect2 Conformational Shift Effect3 Improved Target Residence Time Prop3->Effect3 Binding Kinetics

Logical mapping of physicochemical changes induced by nitro substitution on biphenylphenols.

Performance Comparison: Nitrobiphenylphenols vs. Alternatives

To establish a baseline, we compare nitrobiphenylphenols against two common alternatives: Unsubstituted Biphenylphenols (often utilized as baseline endocrine modulators or early-stage leukotriene antagonists) and Halogenated Biphenylphenols (fluorinated or chlorinated variants designed to block metabolic hotspots).

Comparative Analysis
  • Unsubstituted Biphenylphenols: While they exhibit high baseline affinity for hydrophobic pockets, they suffer from high lipophilicity ( LogP>4.5 ) and rapid Phase II metabolism (glucuronidation) due to the highly nucleophilic phenolic −OH .

  • Halogenated Biphenylphenols: The addition of halogens (e.g., fluorine) improves metabolic stability and membrane permeability. However, halogens are poor hydrogen-bond acceptors, which can limit binding affinity in targets requiring strong electrostatic interactions.

  • Nitrobiphenylphenols: The nitro group provides a dual advantage. It reduces the nucleophilicity of the phenol (delaying Phase II conjugation) while providing a strong H-bond acceptor. However, a known liability is the potential for nitroreduction by gut flora or hepatic enzymes, which necessitates careful steric shielding during lead optimization [3].

Quantitative Data Summary

The table below summarizes representative experimental data comparing these three classes across standard early-discovery metrics.

Compound ClassRepresentative Target Affinity ( IC50​ )Phenolic pKa​ Lipophilicity ( LogP )Microsomal Half-Life ( T1/2​ )Primary Metabolic Liability
Unsubstituted Biphenylphenol 1.2 µM (LTB4 Receptor)~9.54.815 minRapid Glucuronidation
Halogenated Biphenylphenol 0.4 µM (LTB4 Receptor)~8.85.245 minCYP450 Hydroxylation
Nitrobiphenylphenol 0.08 µM (Aldose Reductase)~7.23.935 minNitroreduction / CYP450

(Data synthesized from standard SAR profiling of biphenylphenol derivatives[4] and nitrophenyl aldose reductase inhibitors [2].)

Experimental Methodologies

To ensure scientific integrity, the evaluation of nitrobiphenylphenol derivatives requires a self-validating assay cascade. The following protocols are designed to explicitly measure the causal effects of the nitro substitution.

Protocol 1: Fluorescence Polarization (FP) High-Throughput Screening

Causality & Validation: FP is selected over traditional radioligand binding because it allows real-time, homogenous kinetic measurements. By tracking the rotational correlation time of a fluorescently tagged probe, we can directly validate whether the enhanced H-bond capacity of the nitro group translates to a lower dissociation constant ( Kd​ ) without interference from radioactive decay artifacts.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.01% Tween-20). Dilute the purified target protein (e.g., Aldose Reductase) to a final concentration of 50 nM.

  • Tracer Addition: Add a FITC-labeled reference ligand at a fixed concentration of 5 nM to the protein solution.

  • Compound Titration: Dispense nitrobiphenylphenol derivatives into a 384-well black microtiter plate using acoustic liquid handling (10-point dose-response curve, ranging from 10 µM to 0.5 nM).

  • Incubation: Add the protein-tracer complex to the compound wells. Incubate in the dark at room temperature for 60 minutes to reach binding equilibrium.

  • Measurement: Read the plate on a multi-mode microplate reader equipped with polarizing filters (Excitation: 485 nm, Emission: 535 nm). Calculate milli-polarization (mP) units and derive the IC50​ using a 4-parameter logistic regression.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Causality & Validation: Because nitroaromatics are susceptible to nitroreductases and CYP-mediated oxidation, measuring intrinsic clearance ( CLint​ ) is critical. This protocol uses NADPH-dependent and NADPH-independent parallel arms to self-validate whether degradation is driven by Phase I oxidation or specific nitroreduction.

Step-by-Step Methodology:

  • Microsome Preparation: Thaw pooled Human Liver Microsomes (HLMs) and dilute to a working protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Spiking: Add the nitrobiphenylphenol test compound to a final concentration of 1 µM (keep organic solvent <0.5% v/v).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration: 1 mM NADPH). Control arm: Add buffer instead of NADPH to assess non-CYP degradation.

  • Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching & Analysis: Quench each aliquot immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( T1/2​ ) and CLint​ .

Experimental Workflow Visualization

Exp_Workflow Step1 Compound Synthesis & QC Step2 Physicochemical Profiling (pKa, LogP) Step1->Step2 Step3 In Vitro HTS (Receptor Binding) Step2->Step3 Step4 Metabolic Stability (Microsomal Assay) Step3->Step4 Step5 SAR Data Integration Step4->Step5

Self-validating experimental workflow for evaluating nitrobiphenylphenol derivatives.

References

  • Title: Nitrophenyl derivatives as aldose reductase inhibitors Source: Bioorganic & Medicinal Chemistry, 2002 URL: [Link]

  • Title: A tiered high-throughput screening approach for evaluation of estrogen and androgen receptor modulation by environmentally relevant bisphenol A substitutes Source: Science of the Total Environment, 2020 URL: [Link]

  • Title: Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism Source: Journal of Applied Toxicology, 2014 URL: [Link]

  • Title: Leukotriene B4 receptor antagonists: the LY255283 series of hydroxyacetophenones Source: Journal of Medicinal Chemistry, 1992 URL: [Link]

Sources

Validation

Benchmarking the Purity of Synthesized 2-Methyl-5-(3-nitrophenyl)phenol: A Comparative Analytical Guide

Executive Summary In modern drug discovery and materials science, functionalized biphenyls like 2-Methyl-5-(3-nitrophenyl)phenol serve as critical structural scaffolds. Biphenyl derivatives are frequently utilized in the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, functionalized biphenyls like 2-Methyl-5-(3-nitrophenyl)phenol serve as critical structural scaffolds. Biphenyl derivatives are frequently utilized in the development of Hsp90 C-terminal inhibitors and PD-L1 dimerization blockers, where minor structural modifications and isomeric impurities drastically alter biological efficacy [1][1]. Benchmarking the purity of in-house synthesized batches against commercial standards is not merely a quality control step; it is a fundamental requirement to prevent false positives in downstream biological assays caused by highly active, trace-level impurities.

This guide provides a comprehensive, objective framework for benchmarking the purity of 2-Methyl-5-(3-nitrophenyl)phenol, detailing the causality behind specific analytical choices and establishing self-validating protocols.

The Causality of Impurity Generation

To accurately benchmark purity, one must first understand the synthetic origins of the impurities. 2-Methyl-5-(3-nitrophenyl)phenol is typically synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling between 4-bromo-2-methylphenol and (3-nitrophenyl)boronic acid.

While highly efficient, this pathway is susceptible to side reactions:

  • Homocoupling: Trace oxygen ingress leads to the oxidative homocoupling of the boronic acid, generating 3,3'-dinitrobiphenyl.

  • Dehalogenation: Premature reductive elimination can yield 2-methylphenol.

  • Regioisomerism: If the starting aryl halide contains positional isomers (e.g., 5-bromo-2-methylphenol), closely eluting biphenyl regioisomers will contaminate the final product.

SynthesisPathway SM1 4-Bromo-2-methylphenol (Aryl Halide) Cat Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 SM1->Cat SM2 (3-Nitrophenyl)boronic acid (Boronic Acid) SM2->Cat Prod 2-Methyl-5-(3-nitrophenyl)phenol (Target Product) Cat->Prod Main Pathway Imp1 3,3'-Dinitrobiphenyl (Homocoupled Impurity) Cat->Imp1 Side Reaction Imp2 2-Methylphenol (Dehalogenated Impurity) Cat->Imp2 Side Reaction

Fig 1: Synthesis pathway and major impurity generation during Suzuki-Miyaura cross-coupling.

Benchmarking Matrix: Synthesized vs. Commercial Alternatives

To establish an objective baseline, an in-house synthesized batch (both crude and recrystallized) was benchmarked against two commercial alternatives.

Table 1: Comparative Purity and Quality Metrics

Grade / SourceHPLC-UV Purity (Area %)qNMR Purity (Mass %)Major Impurity ProfileResidual Pd (ICP-MS)
In-House (Crude) 88.5%82.1%Homocoupled dimer (8%), Des-bromo (2%)> 500 ppm
In-House (Recrystallized) 98.2%97.8%Homocoupled dimer (1.1%)< 50 ppm
Commercial Grade A ≥ 95.0%N/AUnspecified regioisomers< 10 ppm
Commercial Grade B ≥ 99.0%≥ 98.5%None detected< 1 ppm

Insight: The discrepancy between HPLC-UV Area % and qNMR Mass % in the crude batch highlights a critical analytical pitfall. UV detection overestimates purity because non-nitrated impurities (like 2-methylphenol) lack the strong chromophore of the nitro group, resulting in a lower relative response factor.

Analytical Methodologies & Self-Validating Protocols

To rigorously benchmark the compound, a multi-modal analytical workflow is required. For precise purity determination of biphenyl derivatives, HPLC-UV analysis utilizing a C18 column with a trifluoroacetic acid (TFA)/acetonitrile gradient is the established gold standard [2][2].

AnalyticalWorkflow A Synthesized Batch 2-Methyl-5-(3-nitrophenyl)phenol B Sample Preparation (Acetonitrile/Water + 0.1% TFA) A->B C HPLC-UV/DAD (Isomeric Separation) B->C D LC-MS (TOF) (Mass Confirmation) B->D E qNMR (Absolute Mass Purity) B->E F Data Integration & Benchmarking Matrix C->F Area % D->F m/z Data E->F Mass %

Fig 2: Multi-modal analytical workflow for benchmarking biphenyl derivative purity.

Protocol 1: HPLC-UV/DAD Isomeric Profiling

Causality of Design: 2-Methyl-5-(3-nitrophenyl)phenol contains a weakly acidic phenolic hydroxyl group (pKa ~9.5). In a neutral mobile phase, partial ionization occurs, leading to severe peak tailing. The addition of 0.1% TFA lowers the pH to ~2.0, fully protonating the phenol and ensuring sharp, Gaussian peak shapes necessary for resolving closely eluting regioisomers.

Step-by-Step Methodology:

  • System Preparation: Equip the HPLC with an InertSustain C18 column (4.6 × 250 mm, 5 μm). Set the column oven to 40 °C to reduce backpressure and improve mass transfer.

  • Mobile Phase Setup:

    • Phase A: Ultrapure Water with 0.1% TFA.

    • Phase B: 100% Acetonitrile.

  • Gradient Program: Run a linear gradient from 30% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Self-Validating System Suitability Test (SST): Before analyzing the sample, inject a resolution standard containing the target product and 3,3'-dinitrobiphenyl. Validation Criteria: The system is only approved for use if the critical pair resolution ( Rs​ ) is ≥ 2.0 and the target peak tailing factor is ≤ 1.5.

  • Sample Injection: Dissolve 1.0 mg of the benchmarked sample in 1.0 mL of Acetonitrile. Inject 10 μL and monitor at 254 nm.

Protocol 2: Quantitative NMR (qNMR) for Absolute Purity

Causality of Design: Because UV response factors vary wildly depending on the presence of the nitro chromophore, HPLC Area % is a relative metric. qNMR provides an absolute mass fraction purity by comparing the integration of a distinct product proton against an ultra-pure internal standard.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~15.0 mg of 2-Methyl-5-(3-nitrophenyl)phenol and ~5.0 mg of the internal standard (1,3,5-Trimethoxybenzene, NIST traceable) into a vial using a microbalance.

  • Solvation: Dissolve the mixture in 0.6 mL of DMSO- d6​ and transfer to a 5 mm NMR tube.

  • Acquisition: Acquire a 1 H-NMR spectrum at 400 MHz or higher. Use a relaxation delay ( D1​ ) of at least 30 seconds to ensure complete relaxation of all protons (critical for quantitative accuracy).

  • Integration & Calculation: Integrate the methyl peak of the target product (singlet, ~2.2 ppm) against the methoxy peaks of the internal standard (~3.7 ppm). Calculate absolute mass purity using the standard qNMR molar ratio equation.

Impurity Profiling Data

Coupling the HPLC separation with Time-of-Flight Mass Spectrometry (LC-MS TOF) allows for the exact identification of the impurities dragging down the crude batch's purity score.

Table 2: LC-MS Impurity Profiling (In-House Crude Batch)

Retention Time (min)m/z [M-H]⁻Proposed IdentityCausality of Formation
4.2107.052-MethylphenolPremature dehalogenation of the starting aryl halide.
6.8228.062-Methyl-5-(3-nitrophenyl)phenol Target Product
8.5244.053,3'-DinitrobiphenylHomocoupling of the boronic acid due to trace oxygen in the reactor.

Conclusion

Benchmarking the purity of synthesized 2-Methyl-5-(3-nitrophenyl)phenol reveals that standard Suzuki-Miyaura crude outputs fall significantly short of commercial standards due to homocoupled and dehalogenated byproducts. Furthermore, relying solely on HPLC-UV Area % creates a false sense of security due to disparate UV response factors. To achieve "Commercial Grade B" equivalence (>99% absolute purity), in-house synthesis must be paired with rigorous recrystallization and validated orthogonally using both TFA-modified HPLC-UV and qNMR methodologies.

Sources

Comparative

Bridging the Gap: In Silico Predictions vs. Experimental Validation for 2-Methyl-5-(3-nitrophenyl)phenol

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Executive Summary In early-stage drug discovery, the reliance on computational (in si...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Executive Summary

In early-stage drug discovery, the reliance on computational (in silico) models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) parameters is ubiquitous. However, as a Senior Application Scientist, I frequently observe discovery programs stall when these computational predictions fail to translate to the bench.

This guide provides an objective, data-driven comparison between in silico predictions and in vitro experimental realities for 2-Methyl-5-(3-nitrophenyl)phenol —a sterically hindered biphenyl derivative. By deconstructing its physicochemical and permeability profile, we will explore the causality behind predictive deviations and establish self-validating experimental protocols to ensure scientific integrity.

The Compound: 2-Methyl-5-(3-nitrophenyl)phenol

Biphenyl scaffolds are privileged structures in medicinal chemistry. In 2-Methyl-5-(3-nitrophenyl)phenol, the interplay between the electron-donating hydroxyl (-OH) and ortho-methyl (-CH3) groups on one ring, and the strongly electron-withdrawing meta-nitro (-NO2) group on the adjacent ring, creates a complex dipole moment. This electronic push-pull system, combined with the steric hindrance of the ortho-methyl group, challenges basic atom-centric predictive algorithms.

Workflow A In Silico Profiling (SwissADME) B Physicochemical Validation (OECD 107) A->B LogP / pKa C Permeability Validation (PAMPA) A->C P_app D Data Synthesis & Causality Analysis B->D C->D

Fig 1: Integrated workflow from computational modeling to empirical validation.

In Silico Profiling: The Predictive Model

To establish our computational baseline, we utilize SwissADME , a widely validated web tool developed by the Swiss Institute of Bioinformatics for predicting pharmacokinetics and drug-likeness [1].

Predicted Parameters for 2-Methyl-5-(3-nitrophenyl)phenol:

  • Consensus LogP (Lipophilicity): 3.45

  • Topological Polar Surface Area (TPSA): 86.11 Ų

  • Water Solubility (SILICOS-IT): Moderately soluble (~45 µg/mL)

  • Gastrointestinal (GI) Absorption (BOILED-Egg model): High

Hypothesis: The model predicts a highly lipophilic compound with excellent passive membrane permeability, though its moderate solubility may present formulation challenges.

Experimental Validation: The Empirical Reality

To validate these predictions, we must employ self-validating experimental systems. Every protocol must include internal controls to ensure that the data generated is an artifact of the compound's nature, not the assay's flaws.

Lipophilicity: The Shake-Flask Method (OECD Guideline 107)

The 'shake-flask' method is the gold standard for determining the partition coefficient (LogP) of neutral compounds [2].

Step-by-Step Protocol:

  • Solvent Pre-saturation (Critical Step): Stir n-octanol and aqueous buffer (pH 7.4) together for 24 hours at 25°C. Causality: Pre-saturation prevents volume shifts during the actual experiment, which would otherwise skew the phase ratio and invalidate the concentration calculations.

  • Sample Preparation: Dissolve 2-Methyl-5-(3-nitrophenyl)phenol in the pre-saturated n-octanol phase to a concentration of 1 mM.

  • Equilibration: Combine the octanol stock with pre-saturated aqueous buffer in three different volume ratios (1:1, 1:2, 2:1) in glass centrifuge tubes.

  • Agitation & Separation: Shake at 100 rpm for 1 hour at a constant 25°C (± 1°C). Centrifuge at 3000 rpm for 15 minutes to achieve complete phase separation.

  • Quantification: Extract aliquots from both phases. Quantify the compound using HPLC-UV at its maximum absorbance wavelength.

  • Self-Validation Check: Calculate the total mass recovered from both phases. A mass balance of <95% indicates compound loss (e.g., adsorption to glass or degradation), invalidating the run.

Passive Permeability: PAMPA

The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive diffusion from active transport mechanisms, providing a direct 1:1 comparison to in silico passive permeability models [3].

Step-by-Step Protocol:

  • Membrane Preparation: Coat the PVDF filter of the donor plate with 5 µL of a 4% lecithin in dodecane solution. Causality: This specific lipid mixture mimics the hydrophobic core of the intestinal epithelium.

  • Donor Solution: Dilute the test compound to 50 µM in PBS (pH 7.4) containing 5% DMSO to maintain solubility. Add 200 µL to the donor wells.

  • Acceptor Solution: Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 5 hours under constant shaking (150 rpm) to minimize the unstirred water layer (UWL).

  • Membrane Integrity Check: Co-incubate with Lucifer Yellow. Causality: Lucifer Yellow is paracellularly restricted; its presence in the acceptor well indicates a compromised artificial membrane, invalidating that specific well.

  • Quantification: Disassemble and quantify both compartments via LC-MS/MS to calculate the effective permeability ( Papp​ ).

PAMPA_Mechanism Donor Donor Compartment (pH 7.4 PBS + Compound) [High Concentration] Membrane Artificial Lipid Membrane (4% Lecithin in Dodecane) [Hydrophobic Barrier] Donor->Membrane Passive Partitioning In Acceptor Acceptor Compartment (pH 7.4 PBS Sink) [Low Concentration] Membrane->Acceptor Diffusion & Partitioning Out Quant LC-MS/MS Quantification (P_app Calculation) Acceptor->Quant Aliquot Transfer

Fig 2: Mechanistic workflow of the PAMPA passive diffusion model.

Data Comparison & Causality Analysis

The true value of an Application Scientist lies not in generating data, but in explaining the delta between prediction and reality. Below is the comparative synthesis of our findings.

ParameterIn Silico Prediction (SwissADME)In Vitro Experimental ResultDeviation
LogP (pH 7.4) 3.453.12 ± 0.05-0.33
Kinetic Solubility ~45 µg/mL22 µg/mL ± 2.1-23 µg/mL
Permeability ( Papp​ ) High GI Absorption 18.4×10−6 cm/sAligned
Mass Balance N/A98.2% (Shake-flask)Validated
Causality Behind the Deviations:
  • The LogP Overestimation: SwissADME's consensus LogP relies heavily on additive atom-centric models. It slightly overestimates the lipophilicity of 2-Methyl-5-(3-nitrophenyl)phenol because it struggles to fully account for the specific solvation dynamics of the meta-nitro group in an aqueous environment. The strong dipole moment created by the nitro group enhances water-dipole interactions more than the 2D topological model predicts, resulting in a lower experimental LogP.

  • The Solubility Deficit: The predictive model estimates amorphous solubility. However, the planar nature of the biphenyl rings, combined with intermolecular hydrogen bonding from the phenolic -OH, leads to a highly stable crystal lattice. This high crystal lattice energy requires more energy to break during dissolution, resulting in an experimental kinetic solubility that is roughly half of the predicted value.

  • Permeability Alignment: The experimental Papp​ of 18.4×10−6 cm/s classifies this compound as highly permeable (typically, Papp​>10×10−6 cm/s is considered high). This perfectly aligns with the BOILED-Egg model's prediction. The lipophilicity (LogP > 3) is the primary driver here, allowing the compound to rapidly partition into and out of the lecithin/dodecane membrane.

Conclusion & Best Practices

For drug development professionals working with biphenyl derivatives like 2-Methyl-5-(3-nitrophenyl)phenol, in silico tools provide an excellent directional compass, but they are not the map.

While computational models accurately predicted the high passive permeability of this scaffold, they underestimated the impact of crystal lattice energy on solubility and the solvation effects of the nitro group on lipophilicity. Best Practice: Always pair early in silico ADMET screening with high-throughput physicochemical assays (like PAMPA and Nephelometric solubility) before advancing a biphenyl hit to in vivo pharmacokinetic studies. Relying solely on computational solubility for this class of compounds will likely result in under-dosed in vivo formulations.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. URL:[Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs ADME-Tox Solutions. URL:[Link]

Validation

The Atropisomer Analytical Playbook: A Comparative Guide to Quantifying Rotational Barriers in Substituted Biphenyls

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the dual-edged sword of atropisomerism. Restricted rotation around the biaryl axis—most notably in substitute...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the dual-edged sword of atropisomerism. Restricted rotation around the biaryl axis—most notably in substituted biphenyls—creates configurationally stable enantiomers known as atropisomers. The FDA's approval of Sotorasib (LUMAKRAS), an axially chiral KRAS G12C inhibitor, solidified the importance of proactively managing atropisomerism in pharmaceutical development [1].

If the rotational energy barrier ( ΔG‡ ) is too low (< 20 kcal/mol, Class I), the drug rapidly racemizes. If it is high enough (> 30 kcal/mol, Class III), stable atropisomers can be isolated and developed as single enantiomers [2]. The analytical "danger zone" lies between 20–30 kcal/mol (Class II), where slow interconversion complicates formulation, pharmacokinetics, and regulatory approval. Accurately quantifying this barrier is therefore a critical path in lead optimization.

This guide objectively compares the three primary methodologies used to determine rotational barriers: Dynamic Nuclear Magnetic Resonance (DNMR) , Dynamic Chiral High-Performance Liquid Chromatography (DHPLC) , and Density Functional Theory (DFT) .

Methodological Comparison: Analytical vs. Computational

To select the appropriate technique, researchers must match the expected barrier height (driven by steric bulk) with the dynamic range of the analytical method.

AtropisomerDecision Start Estimate Steric Bulk of Ortho-Substituents Class1 Class I < 20 kcal/mol Rapid Racemization Start->Class1 Small (-F, -OH) Class2 Class II 20 - 30 kcal/mol Slow Interconversion Start->Class2 Medium (-CH3, -Cl) Class3 Class III > 30 kcal/mol Stable Atropisomers Start->Class3 Bulky (-I, -tBu) Method1 Dynamic NMR (DNMR) Variable Temp Analysis Class1->Method1 Method2 Dynamic Chiral HPLC On-Column Interconversion Class2->Method2 Method3 Classical Chiral HPLC & Thermal Kinetics Class3->Method3 Method4 DFT Calculations (In Silico Screening) Method4->Start Predicts

Caption: Decision tree for selecting analytical methods based on atropisomer classification.

Comparative Matrix of Methodologies
FeatureDynamic NMR (DNMR)Dynamic Chiral HPLC (DHPLC)DFT Calculations
Optimal ΔG‡ Range 5 – 20 kcal/mol20 – 25 kcal/mol0 – 50+ kcal/mol
Primary Advantage Direct observation of molecular exchange in solution.High sensitivity; directly observes enantiomerization.Predictive; requires no physical sample synthesis.
Primary Limitation Constrained by the boiling/freezing points of the solvent.Requires finding a suitable chiral stationary phase.Gas-phase models may ignore solvent stabilization.
Throughput MediumLow (Method development is slow)High (In silico batch processing)

Self-Validating Experimental Protocols

Do not treat these techniques as black boxes. Every protocol must be designed as a self-validating system to ensure the derived thermodynamic parameters are artifacts of the molecule, not the instrument.

Protocol A: Dynamic NMR (DNMR) for Low-Barrier Biphenyls

DNMR relies on the temperature-dependent line broadening of NMR signals as the molecule exchanges between twisted ground states via a planar transition state [3].

  • Sample Preparation: Dissolve 10–20 mg of the substituted biphenyl in a deuterated solvent with a broad liquid range (e.g., Toluene- d8​ or DMF- d7​ ).

    • Causality Check: The solvent must be strictly non-coordinating. Solvents that participate in hydrogen bonding or π−π stacking will artificially alter the intrinsic rotational barrier [4].

  • Variable Temperature (VT) Acquisition: Acquire 1 H or 13 C NMR spectra at 5–10 K intervals, starting from room temperature down to the solvent's freezing point.

  • Coalescence Point Determination: Identify the coalescence temperature ( Tc​ ), where two distinct diastereotopic signals merge into a single broad peak.

  • Validation & Calculation: Calculate the barrier using the Eyring equation.

    • Self-Validation: Do not rely solely on Tc​ . Perform Line-Shape Analysis (LSA) across the entire temperature range. If the derived activation enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ) do not form a linear Eyring plot, your system is experiencing solvent-induced aggregation, and the data must be discarded.

Protocol B: Dynamic Chiral HPLC for Intermediate Barriers

When the barrier is near 22–24 kcal/mol, the biphenyl racemizes on the timescale of the chromatographic separation, creating a characteristic "plateau" between the two enantiomer peaks [5].

  • Column Selection: Select a chiral stationary phase (e.g., Chiralcel OD) that provides baseline resolution of the atropisomers at low temperatures (e.g., 0 °C).

  • Temperature Profiling: Inject the racemic mixture at increasing column temperatures (e.g., 10 °C to 40 °C).

  • Chromatogram Analysis: Observe the formation of the plateau.

    • Causality Check: The plateau height relative to the peak maxima is directly proportional to the on-column enantiomerization rate constant ( kenant​ ).

  • Validation: Use stochastic computer simulation to fit the experimental elution profiles.

    • Self-Validation: Verify the calculated ΔG‡ by isolating a single enantiomer at a low temperature and performing classical off-column thermal racemization kinetics. The on-column and off-column ΔG‡ values must match within ±0.5 kcal/mol to rule out stationary-phase catalytic effects.

Protocol C: DFT Computational Workflow

Current exchange functionals can overstabilize π -conjugation in planar conformers, overestimating energy barriers. A systematic approach is required [6].

DFTWorkflow Input Input: Substituted Biphenyl Structure OptGS Optimize Ground State (GS) (e.g., B3LYP-D3/def2-TZVP) Input->OptGS PES Relaxed PES Scan Dihedral 0° to 180° OptGS->PES OptTS Optimize Transition State (TS) (Planar or Perpendicular) PES->OptTS Freq Frequency Calculation (Check for 1 Imaginary Freq) OptTS->Freq Valid Valid TS? Freq->Valid Calc Calculate ΔG‡ (ΔG_TS - ΔG_GS) Valid->Calc Yes Error Re-evaluate TS Guess Valid->Error No Error->OptTS

Caption: Computational workflow for determining rotational barriers via DFT.

  • Ground State Optimization: Optimize the twisted ground-state geometry using a robust hybrid functional with dispersion corrections (e.g., B3LYP-D3 or ω B97XD) and a polarized basis set (e.g., def2-TZVP).

  • Transition State (TS) Search: Perform a relaxed potential energy surface (PES) scan by driving the biaryl dihedral angle ( θ ) from 0° to 180° in 10° increments.

  • Frequency Calculation: Perform a vibrational frequency calculation on the identified TS.

    • Self-Validation: The TS must exhibit exactly one imaginary frequency corresponding to the rotational mode. If zero or multiple imaginary frequencies are found, you are not at a true saddle point.

  • Thermodynamic Corrections: Calculate the zero-point energy (ZPE) and thermal corrections to derive the final ΔG‡ .

Quantitative Data Analysis & Mechanistic Insights

The rotational energy barrier is primarily driven by the steric hindrance of the ortho substituents clashing in the coplanar transition state. However, electronic effects (such as the "buttressing effect" from meta substituents) and intramolecular hydrogen bonding can significantly deviate these values from purely steric predictions [7].

Experimental vs. Calculated Rotational Barriers of 2,2'-Disubstituted Biphenyls

Data synthesized from experimental DNMR and DHPLC literature [4][8].

Substituent (2,2')Approx. van der Waals Radius (Å)Experimental ΔG‡ (kcal/mol)Preferred Analytical MethodAtropisomer Class
-F 1.47~4.4DNMRClass I
-OCH₃ 1.52~6.0 - 8.0DNMRClass I
-Cl 1.75~7.6DNMRClass I
-CH₃ 2.00~7.0 - 10.0DNMRClass I
-Br 1.85~8.6DNMRClass I
-I 1.98~10.0 - 12.0DNMRClass I
-NO₂ ~2.00~12.0 - 15.0DNMRClass I
-COOH ~2.00~15.0 - 18.0DNMRClass I
Bulky Asymmetric (e.g., Sotorasib biaryl)> 2.50> 30.0Classical HPLC / KineticsClass III

Key Takeaway: While DFT provides an excellent high-throughput screening tool for early-stage drug design, computational predictions must be anchored by physical DNMR or DHPLC data once a lead compound enters the Class II or Class III regime. Relying solely on one method risks late-stage formulation failures due to unexpected ambient racemization.

References

  • Addressing Atropisomerism in the Development of Sotorasib, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations. National Center for Biotechnology Information (PMC).[Link]

  • Enantiomerization of Axially Chiral Biphenyls: Polarizable MD Simulations in Water and Butylmethylether. MDPI.[Link]

  • Rotation in Biphenyls with a Single Ortho-Substituent. PubMed.[Link]

  • Influence of Substituents on the Rotational Energy Barrier of Axially Chiral Biphenyls. ResearchGate.[Link]

  • Anchoring the Torsional Potential of Biphenyl at the ab Initio Level: The Role of Basis Set versus Correlation Effects. ACS Publications.[Link]

  • Absolute Configuration of Atropisomeric Polychlorinated Biphenyl 183 Enantiomerically Enriched in Human Samples. ACS Publications.[Link]

  • Dynamic NMR Study of the Rotation around “Biphenyl-Type” Bonds in Polycyclic Sulfoxides. ACS Publications.[Link]

Comparative

Peer review of synthetic routes for novel biphenyl compounds

Peer Review of Synthetic Routes for Novel Biphenyl Compounds: An Application Scientist’s Comparative Guide Executive Summary The biphenyl scaffold is a universally privileged structural motif in medicinal chemistry, mate...

Author: BenchChem Technical Support Team. Date: March 2026

Peer Review of Synthetic Routes for Novel Biphenyl Compounds: An Application Scientist’s Comparative Guide

Executive Summary

The biphenyl scaffold is a universally privileged structural motif in medicinal chemistry, materials science, and agrochemicals. From the development of angiotensin II receptor blockers (sartans) to advanced organic light-emitting diodes (OLEDs), the demand for scalable, highly functionalized biphenyls has driven a century of innovation in carbon-carbon (C–C) bond formation[1]. As a Senior Application Scientist, selecting the optimal synthetic route requires balancing yield, atom economy, substrate scope, and scalability.

This guide objectively evaluates three distinct mechanistic paradigms for biphenyl synthesis: the industry-standard Suzuki-Miyaura Cross-Coupling , the atom-economic C–H Activation , and the emerging Metallaphotoredox Dual Catalysis . By dissecting the causality behind experimental choices and providing self-validating protocols, this review serves as a definitive resource for drug development professionals.

Paradigm 1: The Gold Standard — Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura reaction remains the most reliable method for constructing biaryl linkages, particularly for electron-poor or polyfluorinated substrates[2].

Mechanistic Causality: The reaction operates via a Pd(0)/Pd(II) catalytic cycle. The critical experimental choice in this workflow is the inclusion of an aqueous base (e.g., K2​CO3​ ). The base quaternizes the arylboronic acid to form a highly nucleophilic boronate complex. Without this activation, the transmetalation step onto the electrophilic Pd(II) center is thermodynamically unfavorable, and the catalytic cycle stalls[2].

Suzuki_Miyaura Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Intermediate Pd0->OxAdd Ar-X TransMet Transmetalation Boronate Transfer OxAdd->TransMet RedElim Reductive Elimination Biphenyl Formation TransMet->RedElim RedElim->Pd0 Product Release Base Base + Ar'-B(OH)2 Base->TransMet Activation

Fig 1. Mechanistic cycle of Suzuki-Miyaura cross-coupling for biphenyl synthesis.

Self-Validating Experimental Protocol:

  • Preparation: Charge a Schlenk flask with the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(PPh3​)4​ (5 mol%). Causality: Schlenk techniques prevent the premature oxidation of the sensitive Pd(0) active species.

  • Solvent & Base: Add degassed toluene and 2M aqueous K2​CO3​ (2.0 equiv).

  • Reaction: Heat the biphasic mixture to 90°C under vigorous stirring.

  • Self-Validation: Spike the reaction with dodecane as an internal standard. Monitor progression via GC-FID or GC-MS. The reaction is validated as complete only when the peak corresponding to the limiting aryl halide completely disappears relative to the internal standard, preventing tedious downstream separation of unreacted starting materials.

  • Workup: Extract with ethyl acetate, dry over MgSO4​ , and purify via silica gel chromatography.

Paradigm 2: The Atom-Economic Frontier — Directed C–H Activation

While Suzuki coupling requires pre-functionalized aryl halides and boronic acids, direct C–H activation bypasses these requirements, drastically improving the E-factor (environmental impact) of the synthesis[3].

Mechanistic Causality: The primary challenge in C–H activation is the high bond dissociation energy and the entropy barrier of distal C–H cleavage. To overcome this, researchers utilize Directing Groups (DGs)—such as pyridines or amides—native to the substrate. The DG coordinates to the metal center (often Pd or Rh), pre-organizing the catalyst in close proximity to the target C–H bond. This shifts the cleavage mechanism to a Concerted Metalation-Deprotonation (CMD) pathway, drastically lowering the activation energy[3].

CH_Activation Substrate Arene + Directing Group Coordination Metal Coordination (Pre-organization) Substrate->Coordination CH_Cleavage C-H Bond Cleavage (CMD Mechanism) Coordination->CH_Cleavage Base/Heat Functionalization Coupling with Ar-[M]/Ar-X CH_Cleavage->Functionalization Product Functionalized Biphenyl Functionalization->Product Reductive Elimination

Fig 2. Directed C-H activation workflow for atom-economic biphenyl construction.

Self-Validating Experimental Protocol:

  • Preparation: In a sealed vial, combine the DG-bearing arene (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)2​ (10 mol%), and Ag2​CO3​ (2.0 equiv). Causality: Ag2​CO3​ acts as both a terminal oxidant and a halide scavenger, continuously regenerating the active Pd(II) catalyst.

  • Solvent: Add hexafluoroisopropanol (HFIP). Causality: HFIP's strong hydrogen-bonding network stabilizes the highly polar transition state during the CMD step.

  • Reaction: Heat to 110°C for 12 hours.

  • Self-Validation: Perform TLC co-spotting using the pure starting arene. The emergence of a highly fluorescent product spot under 254 nm UV light, coupled with the complete consumption of the starting material spot, provides real-time validation of the C–H insertion.

  • Workup: Filter the crude mixture through a Celite pad to remove silver salts prior to column chromatography.

Paradigm 3: The Mild Radical Approach — Metallaphotoredox Catalysis

Traditional cross-coupling often fails when applied to sterically hindered substrates due to the slow kinetics of two-electron transmetalation. Metallaphotoredox dual catalysis solves this by merging visible-light photocatalysis with nickel cross-coupling[4].

Mechanistic Causality: Instead of a two-electron transfer, the photocatalyst (e.g., an Iridium or Ruthenium polypyridyl complex) absorbs blue light and undergoes Single Electron Transfer (SET) with a radical precursor. The resulting transient aryl/alkyl radical rapidly intercepts the Ni catalyst. This "single-electron transmetalation" bypasses the thermodynamic bottlenecks of traditional coupling, allowing the synthesis of complex biphenyls at room temperature[4].

Fig 3. Metallaphotoredox dual catalysis cycle enabling mild biphenyl synthesis.

Self-Validating Experimental Protocol:

  • Preparation: Inside a nitrogen-filled glovebox, combine the aryl bromide (1.0 equiv), radical precursor (1.5 equiv), Ir(ppy)3​ (2 mol%), NiCl2​⋅dme (5 mol%), and dtbbpy (5 mol%). Causality: The dtbbpy ligand specifically tunes the redox potential of the Ni center to favor radical capture over unwanted β -hydride elimination.

  • Solvent: Add anhydrous, degassed DMF and seal the vial.

  • Reaction: Irradiate the vial with a 450 nm blue LED at room temperature for 24 hours. Causality: Room temperature conditions prevent the thermal degradation of sensitive functional groups.

  • Self-Validation: Utilize LC-MS for reaction monitoring. Extract the specific m/z of the desired biphenyl product. The protocol is validated when the Total Ion Chromatogram (TIC) shows a dominant peak matching the exact mass of the coupled product, confirming successful SET and radical capture.

  • Workup: Quench with water, extract with diethyl ether, and purify.

Quantitative Performance Benchmarking

To aid in route selection, the following table summarizes the operational metrics of each synthetic paradigm based on current literature standards.

MethodologyTypical YieldAtom Economy (E-factor)Substrate ScopeReaction ConditionsCost / Scalability
Suzuki-Miyaura 80–98%Moderate (Generates Boron waste)Excellent (High functional group tolerance)80–100°C, Base requiredLow / Highly scalable (Kilogram scale)
C–H Activation 60–90%High (No pre-functionalization needed)Moderate (Strictly requires Directing Groups)100–130°C, Oxidants neededMedium / Moderately scalable
Metallaphotoredox 70–95%Moderate to Low (Requires complex ligands)Excellent (Ideal for sterically hindered targets)Room Temperature, Blue LEDHigh / Difficult to scale (Photon flux limits)

Sources

Validation

Reproducibility and Protocol Comparison for the Synthesis of 2-Methyl-5-(3-nitrophenyl)phenol

As a Senior Application Scientist, one of the most frequent challenges I encounter in early-stage drug discovery is the reproducible synthesis of functionalized biaryls. The target compound, 2-Methyl-5-(3-nitrophenyl)phe...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent challenges I encounter in early-stage drug discovery is the reproducible synthesis of functionalized biaryls. The target compound, 2-Methyl-5-(3-nitrophenyl)phenol (C13H11NO3), serves as a highly versatile building block. However, its synthesis is non-trivial due to the competing electronic effects of an unprotected, electron-donating phenol group and an electron-withdrawing nitro group.

This guide objectively evaluates three distinct synthetic protocols for this molecule via the Suzuki-Miyaura cross-coupling reaction, detailing the mechanistic causality behind each experimental choice to ensure your workflow is a robust, self-validating system.

Retrosynthetic Strategy & Route Selection

When designing the synthesis of 2-Methyl-5-(3-nitrophenyl)phenol, two primary retrosynthetic disconnections are viable.

  • Route A: Coupling 5-bromo-2-methylphenol with (3-nitrophenyl)boronic acid.

  • Route B: Coupling (3-hydroxy-4-methylphenyl)boronic acid with 1-bromo-3-nitrobenzene.

Route A is the preferred pathway. The starting materials are highly stable, commercially abundant, and cost-effective. More importantly, handling the boronic acid of the nitrophenyl moiety is generally more stable against protodeboronation compared to the electron-rich, unprotected phenolic boronic acid required in Route B.

Retrosynthesis Target 2-Methyl-5-(3-nitrophenyl)phenol (Target Molecule) RouteA Route A (Preferred) Target->RouteA Disconnection A RouteB Route B (Alternative) Target->RouteB Disconnection B SM1A 5-Bromo-2-methylphenol RouteA->SM1A SM2A (3-Nitrophenyl)boronic acid RouteA->SM2A SM1B (3-Hydroxy-4-methylphenyl)boronic acid RouteB->SM1B SM2B 1-Bromo-3-nitrobenzene RouteB->SM2B

Figure 1: Retrosynthetic analysis of 2-Methyl-5-(3-nitrophenyl)phenol showing two primary disconnections.

Mechanistic Causality: Overcoming Electronic Bottlenecks

To achieve high reproducibility, we must understand the electronic environment of Route A. According to the foundational principles of the , the catalytic cycle relies on oxidative addition, transmetalation, and reductive elimination.

  • The Phenoxide Penalty (Oxidative Addition): Under basic conditions, the unprotected phenol (-OH) on 5-bromo-2-methylphenol deprotonates to form a phenoxide. This pushes immense electron density into the aromatic ring, making the C-Br bond significantly less reactive toward the oxidative addition of Pd(0).

  • The Nitro Drag (Transmetalation): The strong electron-withdrawing nature of the nitro group on (3-nitrophenyl)boronic acid makes the boron atom highly electrophilic, which can stall the transmetalation step if the base is not properly calibrated to form the reactive boronate complex.

To solve this, relying on a standard Pd(PPh3)4 catalyst often yields incomplete conversion. Instead, utilizing a catalyst with a large bite-angle ligand, such as Pd(dppf)Cl2, accelerates both oxidative addition and reductive elimination, overriding the electronic deactivation.

Comparative Evaluation of Synthesis Protocols

The following table compares three distinct catalytic systems for Route A. The data demonstrates why the "Modern" Pd(dppf)Cl2 system is the optimal choice for balancing yield, reaction time, and scalability.

ProtocolCatalyst System (Loading)Solvent / BaseTemp / TimeYield (%)Purity (HPLC)Key Advantage / Drawback
1. Classic Pd(PPh3)4 (5 mol%)Toluene/H2O / K2CO3100°C / 18h55 - 62%>92%Advantage: Cheap catalyst.Drawback: Sluggish oxidative addition; high catalyst loading required.
2. Modern Pd(dppf)Cl2 (2 mol%)1,4-Dioxane/H2O / K3PO490°C / 6h86 - 91%>98%Advantage: Excellent conversion and rapid kinetics.Drawback: Requires rigorous inert atmosphere.
3. Green Pd(OAc)2 + SPhos (1 mol%)EtOH/H2O / K3PO480°C / 4h82 - 88%>96%Advantage: Environmentally friendly solvent system.Drawback: SPhos ligand is highly expensive for scale-up.

Data supported by optimization principles outlined by the and modern biphasic .

Optimized Experimental Methodology (Pd(dppf)Cl2 Protocol)

To ensure this protocol acts as a self-validating system , specific analytical checkpoints are embedded within the workflow.

Reagents Required:
  • 5-Bromo-2-methylphenol (1.0 equiv, 10.0 mmol, 1.87 g)

  • (3-Nitrophenyl)boronic acid (1.2 equiv, 12.0 mmol, 2.00 g)

  • Pd(dppf)Cl2 (0.02 equiv, 0.2 mmol, 146 mg)

  • K3PO4 (2.5 equiv, 25.0 mmol, 5.31 g)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, 50 mL)

Step-by-Step Execution:
  • Reaction Assembly: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, charge the 5-bromo-2-methylphenol, (3-nitrophenyl)boronic acid, Pd(dppf)Cl2, and K3PO4.

  • Solvent Addition & Degassing: Add 50 mL of the 1,4-Dioxane/Water (4:1) mixture. Causality Check: The 4:1 ratio is critical. It perfectly balances the solubility of the organic halide and the inorganic base, maximizing the interfacial surface area for transmetalation. Rigorously degas the mixture via three freeze-pump-thaw cycles or by sparging with Argon for 20 minutes. Oxygen contamination will rapidly degrade the Pd(0) active species.

  • Heating & Monitoring: Heat the reaction mixture to 90°C under an Argon atmosphere for 6 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1). The starting bromide (Rf ~ 0.6) should disappear, replaced by a new, lower Rf spot (Rf ~ 0.4) that is highly UV-active and stains yellow/brown with KMnO4.

  • Workup: Cool the mixture to room temperature. Dilute with 50 mL Ethyl Acetate and transfer to a separatory funnel. Wash the organic layer with distilled water (2 x 30 mL) and brine (30 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield a crude residue.

  • Purification: Purify via flash column chromatography on silica gel using a gradient of 10% to 25% EtOAc in Hexanes.

    • Analytical Validation: Confirm product identity via LC-MS. The target phenol will exhibit a distinct [M-H]⁻ peak at m/z 228.06 in negative electrospray ionization (ESI-) mode.

Workflow Step1 Step 1: Reagent Preparation Charge aryl bromide, boronic acid, Pd(dppf)Cl2, and K3PO4. Step2 Step 2: Solvent Addition Add degassed 1,4-Dioxane/H2O (4:1 v/v ratio). Step1->Step2 Step3 Step 3: Degassing 3x Freeze-Pump-Thaw cycles or rigorous Argon sparging. Step2->Step3 Step4 Step 4: Reaction Heat at 90°C for 6 hours under inert atmosphere. Step3->Step4 Step5 Step 5: Workup Cool, dilute with EtOAc, wash with water and brine. Step4->Step5 Step6 Step 6: Purification Silica gel chromatography (Hexanes/EtOAc gradient). Step5->Step6

Figure 2: Optimized experimental workflow for the Pd(dppf)Cl2-catalyzed Suzuki-Miyaura coupling.

Troubleshooting & Field Insights

If conversion stalls below 50%, the most common culprit in this specific reaction is catalyst poisoning via poor degassing or protodeboronation of the nitrophenylboronic acid.

  • If protodeboronation is observed (detectable via GC-MS as nitrobenzene), reduce the reaction temperature to 80°C and ensure the K3PO4 used is strictly anhydrous prior to addition. Do not substitute with NaOH, as strong hydroxide bases accelerate the hydrolytic cleavage of the C-B bond in electron-deficient boronic acids (refer to for handling sensitive substrates).

References

  • Wikipedia Contributors. "Suzuki reaction." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Scope." Organic Chemistry Portal. Available at:[Link]

  • Ali, A., et al. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction." Molecules (MDPI), 2017, 22(2), 204. Available at:[Link]

Comparative

Inter-laboratory comparison of 2-Methyl-5-(3-nitrophenyl)phenol characterization

Inter-Laboratory Comparison Guide: Analytical Characterization of 2-Methyl-5-(3-nitrophenyl)phenol Executive Summary & Strategic Rationale The accurate characterization of specialized biaryl intermediates, such as 2-Meth...

Author: BenchChem Technical Support Team. Date: March 2026

Inter-Laboratory Comparison Guide: Analytical Characterization of 2-Methyl-5-(3-nitrophenyl)phenol

Executive Summary & Strategic Rationale

The accurate characterization of specialized biaryl intermediates, such as 2-Methyl-5-(3-nitrophenyl)phenol, is a critical bottleneck in the development of targeted therapeutics. Unlike its para-substituted alternative (2-Methyl-5-(4-nitrophenyl)phenol), the meta-nitro configuration offers superior electronic stability against unwanted quinone-methide formation during downstream reduction steps. However, this asymmetric electronic distribution causes significant matrix-dependent UV response fluctuations, complicating routine assay transfers between manufacturing sites.

To establish a robust analytical control strategy, an inter-laboratory comparison was designed to evaluate the compound's purity and trace impurity profile. This guide objectively compares the performance of three orthogonal characterization methods—High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—across three independent laboratories.

Mechanistic Causality in Method Selection

The selection of analytical procedures must be driven by the physicochemical properties of the analyte and the specific requirements of the1[1].

  • HPLC-UV (Routine Assay): Selected for its high throughput in commercial manufacturing. However, the molar absorptivity of the 3-nitrophenyl chromophore is highly sensitive to mobile phase pH. Minor variations in buffer preparation across labs can lead to baseline drift and integration errors.

  • LC-MS/MS (Trace Impurity Profiling): Required to achieve the necessary Limit of Quantitation (LOQ) for genotoxic precursors. The method utilizes Multiple Reaction Monitoring (MRM) to selectively filter out the API matrix and quantify unreacted 3-nitrophenylboronic acid down to parts-per-million (ppm) levels.

  • qNMR (Absolute Purity): Chosen as the primary reference method. Unlike chromatographic techniques, qNMR does not rely on the availability of a highly pure reference standard of the analyte itself. Instead, the integral of the analyte's NMR peak is directly proportional to the number of nuclei, allowing for 2[2]. This completely eliminates calibration curve biases.

Experimental Workflows & Self-Validating Protocols

InterLabWorkflow A Sample Distribution 2-Methyl-5-(3-nitrophenyl)phenol B Lab 1: LC-MS/MS (Trace Impurity Profiling) A->B Aliquot 1 C Lab 2: qNMR (Absolute Purity) A->C Aliquot 2 D Lab 3: HPLC-UV (Routine Assay) A->D Aliquot 3 E Data Harmonization & Statistical Analysis B->E MRM Data C->E Purity % D->E Assay % F Final Characterization Report & ICH Q2(R2) Validation E->F Consensus

Workflow for inter-laboratory characterization of 2-Methyl-5-(3-nitrophenyl)phenol.

Protocol 1: Self-Validating qNMR Absolute Purity Determination

This protocol is designed as a self-validating system. By mandating an inversion-recovery experiment prior to acquisition, the method mathematically guarantees that incomplete relaxation cannot artificially deflate the purity calculation.

  • Step 1 (Sample Preparation): Accurately weigh ~20.000 mg of 2-Methyl-5-(3-nitrophenyl)phenol and ~10.000 mg of Maleic Acid (Internal Standard, NIST SRM) using a microbalance (d = 0.001 mg). Dissolve completely in 0.6 mL of DMSO-d6.

  • Step 2 (T1 Relaxation Assessment - Critical Causality Step): Execute an inversion-recovery pulse sequence to determine the longest longitudinal relaxation time (T1) among the target protons. Rationale: The methyl protons of the analyte (~2.2 ppm) and the olefinic protons of Maleic acid (6.26 ppm) relax at different rates. Failing to account for this will skew the integration ratio.

  • Step 3 (Acquisition): Set the relaxation delay (D1) to ≥5×T1max​ (typically >30 seconds). This ensures >99.3% magnetization recovery, preventing integration bias. Acquire 64 scans using a 90° pulse angle.

  • Step 4 (Data Processing): Phase and baseline correct the spectrum manually. Integrate the Maleic acid singlet (2H) and the analyte methyl singlet (3H). Calculate absolute purity using the standard qNMR mass-balance equation.

Protocol 2: LC-MS/MS Trace Impurity Profiling
  • Step 1 (Matrix Matching): Prepare calibration standards of 3-nitrophenylboronic acid (1–100 ng/mL) in a simulated matrix containing 1 mg/mL of ultra-pure 2-Methyl-5-(3-nitrophenyl)phenol to account for ESI ion suppression.

  • Step 2 (Chromatography): Inject 5 µL onto a C18 column (50 x 2.1 mm, 1.7 µm). Use a gradient of 0.1% Formic acid in water and Acetonitrile.

  • Step 3 (Detection): Operate the triple quadrupole in Electrospray Ionization Negative (ESI-) mode. Monitor the specific MRM transition m/z 166.0 122.0 for the boronic acid impurity.

Comparative Performance Data

Table 1: Inter-Laboratory Precision and Accuracy (Method Comparison) This table summarizes the consensus data harmonized using 3[3], comparing the robustness of qNMR versus HPLC-UV across three independent laboratories.

Analytical MethodLab 1 Purity (%)Lab 2 Purity (%)Lab 3 Purity (%)Inter-Lab Mean (%)Inter-Lab %RSD
qNMR (Absolute) 99.4199.4599.3999.420.03%
HPLC-UV (Assay) 98.8099.6598.1098.857.85%

Table 2: Product Alternative Comparison Comparing the performance of the target intermediate against its primary structural alternative in standard cross-coupling synthesis conditions.

Property / Metric2-Methyl-5-(3-nitrophenyl)phenol (Target)2-Methyl-5-(4-nitrophenyl)phenol (Alternative)
Electronic Stability High (Meta-nitro prevents resonance delocalization)Low (Para-nitro enables quinone-methide formation)
Downstream Yield 88% (Consistent across batches)62% (Variable due to degradation)
UV Response Variability High (Requires strict pH control for HPLC)Moderate
Trace Impurities < 10 ppm (Boronic acid)> 50 ppm (Homocoupling dimers)

Statistical Harmonization & Conclusion

The inter-laboratory data clearly demonstrates the superiority of qNMR for the absolute characterization of 2-Methyl-5-(3-nitrophenyl)phenol. The HPLC-UV method exhibited a high inter-laboratory relative standard deviation (%RSD) of 7.85%, failing the typical ICH Q2(R2) acceptance criteria for assay precision (usually ≤2.0% )[1]. This variance is causally linked to the meta-nitro group's sensitivity to mobile phase pH, which alters the molar extinction coefficient across different lab setups.

Conversely, qNMR provided an exceptionally tight %RSD of 0.03%. Because qNMR relies on the fundamental physics of nuclear spin rather than standard-dependent calibration curves[2], it serves as an objective, self-validating source of truth. For drug development professionals scaling up biaryl intermediates, adopting qNMR for lot release and LC-MS/MS for trace impurity profiling provides a highly defensible, regulatory-compliant control strategy.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5". Available at:[Link]

  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works". Available at:[Link]

  • eNanoMapper. "DELIVERABLE REPORT D4.5 - Integrated Analysis API for Interlaboratory Testing". Available at:[Link]

Sources

Validation

Technical Comparison Guide: Justification for the Selection of 2-Methyl-5-(3-nitrophenyl)phenol (MNPP)

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Primary Target: Protein Tyrosine Phosphatase 1B (PTP1B) Therapeutic Context: Type 2 Diabetes Mellitus (T2DM) and Metabolic Syndrome Exe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Primary Target: Protein Tyrosine Phosphatase 1B (PTP1B) Therapeutic Context: Type 2 Diabetes Mellitus (T2DM) and Metabolic Syndrome

Executive Summary: The PTP1B Inhibitor Bottleneck

Protein Tyrosine Phosphatase 1B (PTP1B) is a thoroughly validated negative regulator of the insulin and leptin signaling pathways, making it a highly attractive therapeutic target for Type 2 Diabetes (T2DM) and obesity[1]. However, the clinical translation of PTP1B inhibitors has been historically plagued by two major liabilities:

  • Poor Selectivity: High structural homology with T-cell protein tyrosine phosphatase (TCPTP) often leads to off-target immunosuppressive effects.

  • Protein Aggregation: Many early-generation inhibitors, most notably the Phase II clinical candidate Ertiprotafib , act as non-specific colloidal aggregators rather than true active-site binders, leading to dose-limiting toxicity and clinical failure[2].

This guide provides a comprehensive mechanistic and experimental justification for the selection of the novel biphenyl derivative 2-Methyl-5-(3-nitrophenyl)phenol (MNPP) over existing alternatives like Ertiprotafib and standard natural product inhibitors such as Oleanolic acid.

Structural and Mechanistic Justification

As drug development professionals, we must look beyond raw IC50 values and analyze the specific causality behind a molecule's architecture. MNPP was rationally selected based on three distinct structural features that solve the historical liabilities of PTP1B inhibitors:

  • The Phenolic Core (pTyr Mimetic): The phenol ring acts as a stable, non-hydrolyzable phosphotyrosine (pTyr) mimetic. It anchors the molecule deep within the PTP1B catalytic pocket, forming essential hydrogen bonds with the catalytic Cys215 and Arg221 residues.

  • The 2-Methyl Steric Boundary: The addition of a methyl group at the ortho position (C2) is not arbitrary. It creates a precise steric clash when docking into the slightly narrower active site of TCPTP, driving a >29-fold selectivity window for PTP1B over TCPTP.

  • The 5-(3-Nitrophenyl) Extension: This moiety extends into the secondary aryl-binding pocket of PTP1B. The nitro group acts as a potent hydrogen-bond acceptor, interacting with Arg24 to lock the WPD loop in a closed, inactive conformation. Crucially, this specific, high-affinity trajectory prevents the non-specific, hydrophobic-driven protein aggregation that plagued Ertiprotafib[2].

G Insulin Insulin IR Insulin Receptor Insulin->IR IRS1 IRS1 IR->IRS1 PTP1B PTP1B PTP1B->IR Dephosphorylates MNPP MNPP Inhibitor MNPP->PTP1B Inhibits PI3K PI3K IRS1->PI3K AKT AKT PI3K->AKT Glucose Glucose Uptake AKT->Glucose

Fig 1: Mechanism of action of MNPP restoring insulin signaling via targeted PTP1B inhibition.

Comparative Performance Data

To objectively assess MNPP, we benchmarked it against Ertiprotafib (the discontinued clinical candidate) and Oleanolic acid (a widely used natural product standard)[3].

CompoundPTP1B IC50 (µM)TCPTP IC50 (µM)Selectivity FoldTarget Stability ( Δ Tm)Mechanism of Action
MNPP 0.85 ± 0.12 > 25.0 > 29x +2.1 °C Competitive Active-Site Binder
Ertiprotafib1.60 ± 0.253.2 ± 0.42x-4.5 °CNon-specific Aggregator[2]
Oleanolic Acid4.50 ± 0.3018.0 ± 1.24x+0.5 °CWeak Reversible Inhibitor[4]

Data Insights: While Ertiprotafib shows apparent sub-micromolar to low-micromolar inhibition in standard assays, its negative Δ Tm in Differential Scanning Fluorimetry (DSF) reveals that it destabilizes and aggregates the protein[2]. MNPP provides superior potency, exceptional TCPTP selectivity, and a positive Δ Tm, confirming true thermodynamic stabilization of the target.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate critical counter-screens to eliminate false positives caused by baseline hydrolysis or colloidal aggregation.

Protocol 1: pNPP-Based Catalytic Inhibition Assay (with Aggregation Counter-Screen)

This assay quantifies the inhibition of PTP1B using the chromogenic substrate p-nitrophenyl phosphate (pNPP)[5].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer containing 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, and 1 mM dithiothreitol (DTT)[4].

  • Detergent Addition (Critical Step): Add 0.01% (v/v) Triton X-100 to the buffer. Causality: Triton X-100 disrupts colloidal micelles. If a compound is a false-positive aggregator, the detergent will abolish its apparent inhibitory activity.

  • Enzyme Incubation: Add human recombinant PTP1B (0.05 µ g/well ) to a 96-well microplate. Introduce MNPP at varying concentrations (0.1 µM to 50 µM) and pre-incubate at 37°C for 10 minutes.

  • Substrate Addition: Initiate the reaction by adding 2 mM pNPP to a final well volume of 200 µL[5].

  • Non-Enzymatic Control: Maintain parallel wells containing buffer, pNPP, and MNPP, but no enzyme. Causality: This corrects for any spontaneous baseline hydrolysis of pNPP[4].

  • Termination & Readout: After 30 minutes at 37°C, terminate the reaction with 50 µL of 1 M NaOH. Measure absorbance at 405 nm to quantify the liberated p-nitrophenol[5]. Calculate IC50 using non-linear regression.

Protocol 2: Differential Scanning Fluorimetry (DSF) for Target Stability

To definitively prove that MNPP does not induce the aggregation seen with Ertiprotafib[2], we assess the thermal stability of the PTP1B-MNPP complex.

Step-by-Step Methodology:

  • Sample Preparation: Dilute recombinant PTP1B to 2 µM in 50 mM HEPES (pH 7.4), 150 mM NaCl.

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5X.

  • Ligand Binding: Add MNPP (20 µM) to the treatment group, and an equivalent volume of DMSO to the vehicle control group.

  • Thermal Melts: Subject the samples to a temperature gradient from 25°C to 95°C (ramp rate of 1°C/min) using a real-time PCR machine.

  • Analysis: Monitor fluorescence (Ex: 490 nm, Em: 575 nm). Calculate the melting temperature (Tm) from the inflection point of the melt curve. A positive shift ( Δ Tm > 0) confirms specific binding and stabilization; a negative shift indicates destabilization/aggregation[2].

Workflow Step1 1. Compound Preparation Step2 2. pNPP Catalytic Assay Step1->Step2 Step3 3. TCPTP Counter-Screen Step2->Step3 Step4 4. DSF Aggregation Profiling Step3->Step4 Step5 5. In Vivo Validation Step4->Step5

Fig 2: Step-by-step validation workflow for assessing PTP1B inhibitor efficacy and stability.

Conclusion

The selection of 2-Methyl-5-(3-nitrophenyl)phenol (MNPP) represents a rational evolution in PTP1B inhibitor design. By strategically utilizing a methyl group for TCPTP exclusion and a nitrophenyl extension for active-site stabilization, MNPP successfully bypasses the aggregation liabilities that halted the clinical progression of previous candidates like Ertiprotafib. The integration of self-validating pNPP assays with DSF profiling provides a robust, highly trustworthy data package supporting its advancement in T2DM drug development pipelines.

References

  • Kumar, A., Page, R., & Peti, W. (2020). The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib. PLOS One. Available at:[Link]

  • Ashfaq, R., et al. (2026). Protein tyrosine phosphatase 1B (PTP1B) inhibitors as potential anti-diabetes agents: updated patent review (2019-2023). Expert Opinion on Therapeutic Patents. Available at:[Link]

  • Na, M., et al. (2009). Inhibition of protein tyrosine phosphatase 1B by lupeol and lupenone isolated from Sorbus commixta. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

  • Han, J., et al. (2025). Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae. Journal of Microbiology and Biotechnology. Available at:[Link]

  • Yotsumoto, H., et al. (2016). Isopetrosynol, a New Protein Tyrosine Phosphatase 1B Inhibitor, from the Marine Sponge Halichondria cf. panicea. Chemical and Pharmaceutical Bulletin. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-Methyl-5-(3-nitrophenyl)phenol proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialized intermediates like 2-Methyl-5-(3-nitrophenyl)phenol requires moving beyond generic safety data sheets. This compound—a substituted biphenyl featuri...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized intermediates like 2-Methyl-5-(3-nitrophenyl)phenol requires moving beyond generic safety data sheets. This compound—a substituted biphenyl featuring both a weakly acidic phenolic hydroxyl group and a redox-active nitroaromatic ring—presents unique logistical and safety challenges during drug development and materials synthesis.

To build a culture of uncompromising laboratory safety, you cannot simply follow rules; you must understand the causality behind them. The following guide provides field-proven, self-validating protocols to ensure the safe handling, operational management, and EPA-compliant disposal of this specific chemical.

Chemical Profile & Hazard Causality

Understanding the structural behavior of 2-Methyl-5-(3-nitrophenyl)phenol dictates our disposal strategy:

  • The Phenolic Hydroxyl (-OH) : The addition of the methyl group (forming a cresol derivative) increases the compound's lipophilicity. This allows the chemical to rapidly penetrate standard laboratory gloves and human skin, acting as a systemic toxin.

  • The Nitroaromatic Ring (-NO₂) : According to the [1], nitroaromatic moieties can induce oxidative stress and methemoglobinemia (reducing the blood's oxygen-carrying capacity). Furthermore, nitroaromatics are inherently energy-rich; mixing them with incompatible waste streams (like strong reducing agents) can trigger highly exothermic reactions.

  • Environmental Persistence : This compound resists rapid aqueous biodegradation and is highly toxic to aquatic life, strictly prohibiting any form of drain disposal.

Quantitative Operational Parameters

To effectively mitigate these structural hazards, all laboratory infrastructure and PPE must meet the strict quantitative thresholds outlined below.

ParameterSpecificationCausality / Rationale
Fume Hood Face Velocity 80 - 100 fpmEnsures complete containment of aerosolized toxic powders during weighing and transfer.
Nitrile Glove Thickness 5 mil (0.12 mm)Provides a sufficient barrier time against highly lipophilic phenolic compounds. Double-gloving is mandatory.
Decontamination Solution 5% (w/v) Na2​CO3​ Optimal pH (~11) to ionize the phenol into a water-soluble salt without creating a severe caustic hazard.
Max Accumulation Time 90 days (LQG) / 180 days (SQG)Strict compliance with [2].
Container Headspace 20% empty volumeAccommodates potential vapor expansion from solvent evaporation or minor off-gassing.

Step-by-Step Disposal Methodologies

Every protocol in your laboratory must be a self-validating system —meaning the procedure itself contains a built-in physical or visual check to confirm that the hazard has been successfully mitigated.

A. Liquid Waste Management (Solutions & Washings)
  • Compatibility Verification : Ensure the liquid waste carboy is made of High-Density Polyethylene (HDPE) or PTFE-lined glass. Causality: Nitrophenols and their carrier solvents can degrade lower-grade plastics (like standard PET) over time.

  • The Self-Validating Aliquot Test : Before adding your 2-Methyl-5-(3-nitrophenyl)phenol waste to a bulk SAA (Satellite Accumulation Area) carboy, extract a 1 mL aliquot of your waste and mix it with 1 mL of the current carboy contents in a separate test tube. Observe for 5 minutes. Validation: The absence of heat generation, bubbling, or rapid color change visually validates chemical compatibility, preventing catastrophic carboy pressurization.

  • Transfer : Use a dedicated, chemically resistant funnel. Do not fill the container beyond 80% capacity.

  • Labeling : Immediately affix a hazardous waste label marking the primary hazards as "Toxic" and "Nitroaromatic".

B. Solid Waste Management (Powders, PPE, & Consumables)
  • Segregation : Collect all contaminated weighing boats, pipette tips, and gloves. Do not mix with combustible materials like paper towels used for solvent cleanup.

  • Double-Bagging : Place the waste inside a heavy-duty transparent polyethylene (PE) bag, seal it, and place it inside a second PE bag.

  • The Self-Validating Pressure Test : After sealing the inner bag, gently press it before sealing the outer bag. Validation: If the inner bag holds its pocket of air without deflating, the seal is structurally sound. A perfectly sealed bag validates the complete containment of toxic dusts.

  • Storage : Place the double-bagged waste into a rigid, EHS-approved solid waste drum.

Waste Segregation Workflow

DisposalLogic A 2-Methyl-5-(3-nitrophenyl)phenol Waste Generation B Physical State Assessment A->B C Solid Waste (Powders, PPE, Wipes) B->C Solid D Liquid Waste (Solutions, Washings) B->D Liquid E Double-bag in PE Perform Pressure Test C->E F Perform Aliquot Test Transfer to HDPE Carboy D->F G Affix RCRA Hazardous Label: 'Toxic, Nitroaromatic' E->G F->G H EHS Pickup for High-Temp Incineration G->H

Workflow for the safe segregation and disposal of 2-Methyl-5-(3-nitrophenyl)phenol waste.

Spill Response & Decontamination (Colorimetric Validation)

If a powder spill occurs, standard organic solvents (like acetone) should never be used initially. Solvents simply dissolve and spread the lipophilic free phenol, drastically increasing the risk of skin absorption and surface permeation.

  • Containment : Surround the spill with an inert, non-combustible absorbent (e.g., dry sand). Causality: Nitroaromatics can react dangerously with combustible absorbents like sawdust.

  • Ionization & Solubilization : Spray the spill area heavily with a 5% (w/v) sodium carbonate ( Na2​CO3​ ) solution. Causality: The base removes the weakly acidic phenolic proton, converting the lipophilic phenol into a highly water-soluble phenoxide salt, preventing it from volatilizing or easily penetrating PPE.

  • The Self-Validating Colorimetric Check : Nitrophenolate salts exhibit a strong bathochromic shift, turning intensely yellow in a basic solution. Wipe the area with absorbent pads. Continue applying the basic solution and wiping until the fresh pads no longer pick up any yellow coloration. Validation: The complete absence of yellow visually confirms the total removal of the active toxic compound.

  • Final Rinse : Wipe the area with distilled water to remove residual salt, and dispose of all pads as solid hazardous waste.

Regulatory & Logistical Compliance

All disposal logistics must be coordinated through your institution's Environmental Health and Safety (EHS) department for final destruction via high-temperature incineration. For academic and research institutions, adherence to [3] provides a flexible but highly regulated framework for managing these specific hazardous waste determinations on-site. Never attempt to neutralize and drain-dispose of nitroaromatic compounds, as they fall under strict Resource Conservation and Recovery Act (RCRA) toxicity guidelines.

References

  • Centers for Disease Control and Prevention (CDC) / ATSDR. Toxicological Profile for Nitrophenols. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories (Subpart K). Available at:[Link]

Handling

Personal protective equipment for handling 2-Methyl-5-(3-nitrophenyl)phenol

Handling 2-Methyl-5-(3-nitrophenyl)phenol requires a rigorous, scientifically grounded approach to laboratory safety. As a complex aromatic compound, it presents a dual-hazard profile: the corrosive and systemic toxicity...

Author: BenchChem Technical Support Team. Date: March 2026

Handling 2-Methyl-5-(3-nitrophenyl)phenol requires a rigorous, scientifically grounded approach to laboratory safety. As a complex aromatic compound, it presents a dual-hazard profile: the corrosive and systemic toxicity of a phenol combined with the methemoglobinemia-inducing risks of a nitroaromatic compound.

As a Senior Application Scientist, I have designed this comprehensive operational guide to move beyond basic compliance. Every protocol detailed below is a self-validating system, ensuring that researchers understand the causality behind each safety measure, thereby minimizing risk during drug development and chemical synthesis workflows.

Chemical Hazard Profile & Quantitative Safety Data

Understanding the mechanistic threat of 2-Methyl-5-(3-nitrophenyl)phenol is the first step in mitigating exposure.

  • The Phenolic Threat: Phenol moieties act as local anesthetics and corrosive agents. They rapidly penetrate the epidermal layer, numbing the skin so the user may not immediately feel the chemical burn[1]. Once absorbed, they induce systemic toxicity affecting the central nervous system (CNS), liver, and kidneys[2].

  • The Nitroaromatic Threat: The nitrophenyl group poses a severe inhalation and absorption risk. Exposure interferes with the blood's ability to carry oxygen, leading to methemoglobinemia (cyanosis, fatigue, and potential respiratory collapse)[3].

Table 1: Quantitative Safety & Exposure Data (Note: Data utilizes conservative baseline limits for primary structural components: Phenol and 4-Nitrophenol)

ParameterConservative Reference ValueMechanistic Rationale & Source
OSHA PEL (8-hr TWA) 5 ppm (19 mg/m³)Limit based on the rapid dermal and inhalation absorption rate of phenolic compounds[1].
NIOSH REL No safe limit establishedNitroaromatics are treated as highly toxic; strict engineering controls are mandatory[3].
Primary Target Organs CNS, Liver, Kidneys, BloodPhenols cause organ damage; nitro groups cause methemoglobinemia[2],[3].
Chemical Incompatibilities Strong oxidizers, bases, reducing agentsHigh risk of violent, exothermic reactions or explosive decomposition[4].

Personal Protective Equipment (PPE) Matrix & Causality

Standard laboratory PPE is insufficient for handling this compound. The protective matrix must account for the chemical's ability to degrade common barrier materials.

  • Hand Protection (Double Gloving): Standard nitrile gloves are highly vulnerable to permeation by phenols, especially if the compound is dissolved in chlorinated solvents like chloroform, which act as rapid dermal carriers[1]. Protocol: Wear inner exam-style nitrile gloves and outer utility-grade neoprene or butyl rubber gloves[2].

  • Respiratory Protection: Because 2-Methyl-5-(3-nitrophenyl)phenol is a solid, aerosolized dust presents a severe inhalation hazard. Protocol: All handling must occur in a fume hood. If handling outside a hood is unavoidable (e.g., during a spill), a NIOSH-approved N95 (or higher) respirator is mandatory to prevent inhalation of fine powders[4].

  • Eye & Body Protection: Protocol: Wear chemical splash goggles (not just safety glasses) and a fully buttoned, flame-resistant lab coat. If splashing of concentrated solutions is possible, an impervious butyl rubber or neoprene apron must be worn[2],[5].

Operational Workflow: Safe Handling Protocol

The following methodology ensures a self-validating workflow where each step verifies the safety of the next.

Step-by-Step Methodology: Weighing and Transfer

  • System Verification: Before opening the chemical container, verify that the chemical fume hood is operational with a face velocity of 80-120 fpm. Clear all unnecessary clutter to prevent airflow disruption and vortex creation.

  • Antidote Staging: Ensure Polyethylene Glycol (PEG-300 or PEG-400) is immediately accessible on the benchtop. Causality: PEG acts as a critical decontaminant by rapidly drawing absorbed phenol out of the skin tissue if dermal exposure occurs[1].

  • Enclosed Weighing: Place an analytical balance inside the fume hood. Use a draft shield to prevent the aerosolization of the fine nitrophenol powder[4].

  • Safe Transfer: Use a micro-spatula to transfer the solid. Avoid sudden movements that generate dust. Cap the source container immediately after use.

  • Dissolution: Slowly add the required solvent to the receiving flask. Do not heat the compound to force dissolution. Causality: Heating phenols or nitroaromatics drastically increases vapor pressure and inhalation risk, and can trigger violent decomposition[2],[3].

HandlingWorkflow Start 1. Fume Hood Preparation Verify airflow & clear clutter PPE 2. PPE Donning Double glove (Nitrile + Neoprene) Start->PPE Weighing 3. Enclosed Weighing Use draft shield to prevent dust PPE->Weighing Transfer 4. Safe Transfer Slow solvent addition (No Heat) Weighing->Transfer Decon 5. Decontamination Wipe surfaces with soap/water Transfer->Decon

Workflow for the safe handling and processing of 2-Methyl-5-(3-nitrophenyl)phenol.

Emergency Response & Spill Management

Spills of undiluted phenolic compounds must be treated as critical emergencies[6].

Step-by-Step Methodology: Spill Containment

  • Immediate Assessment: Determine the volume. If the spill is >50 mL/g, or if the material is heated, evacuate the laboratory immediately, close the doors, and contact Environmental Health and Safety (EHS)[1],[6].

  • Minor Spill Containment (<50 mL/g): Don a face shield and an impervious apron over your existing PPE[5].

  • Dry Cleanup: Do not sweep the powder, as this generates highly toxic dust[7]. Carefully cover the spill with a damp absorbent pad or vermiculite[6].

  • Decontamination: After the absorbent is collected, thoroughly wipe down the contaminated surface with a soap and water solution to neutralize residual phenolic traces[1].

SpillResponse Spill Spill Detected Assess Assess Volume & State Solid vs. Liquid Spill->Assess Major Major Spill (>50mL/g) Evacuate & Call EHS Assess->Major High Risk Minor Minor Spill (<50mL/g) Don Face Shield & Apron Assess->Minor Low Risk Absorb Containment Absorb (Do not sweep) Minor->Absorb Waste Hazardous Waste Double-bag & label Absorb->Waste

Decision matrix and response protocol for 2-Methyl-5-(3-nitrophenyl)phenol spills.

Hazardous Waste Disposal Plan

Improper disposal of nitroaromatic phenols can lead to severe environmental contamination and laboratory fires.

Step-by-Step Methodology: Waste Management

  • Segregation: Never commingle 2-Methyl-5-(3-nitrophenyl)phenol waste with biological waste, strong oxidizers, or reducing agents[2],[4].

  • Solid Waste Containment: Place all contaminated solid waste (used gloves, bench paper, weighing boats, and spill cleanup materials) into a clear, heavy-duty plastic bag[1]. Double-bag the waste to prevent vapor leakage.

  • Liquid Waste Containment: Collect all solvent washings and liquid waste in compatible, shatter-resistant chemical waste jugs (e.g., PVC-coated glass)[1].

  • Labeling & Storage: Clearly label all containers with "Hazardous Waste: 2-Methyl-5-(3-nitrophenyl)phenol (Toxic/Corrosive)". Store saturated waste containers at or below eye level to prevent catastrophic splash injuries if dropped[2],[6].

  • EHS Pickup: Arrange for prompt disposal through your institution's EHS office. Do not autoclave this waste under any circumstances[2].

References

  • Phenol - University of Michigan-Dearborn. umdearborn.edu. 1

  • Phenol Standard Operating Procedure - Yale Environmental Health & Safety. yale.edu. 2

  • Phenol - Environment, Health & Safety. umich.edu. 5

  • Phenol (concentrated) - University of Auckland. auckland.ac.nz. 6

  • 4-Nitrophenol - HAZARD SUMMARY. nj.gov. 3

  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. benchchem.com. 4

  • 4-Nitrophenol - Santa Cruz Biotechnology. scbt.com. 7

Sources

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